molecular formula C9H19N3 B119527 1-(Piperidin-4-yl)piperazine CAS No. 142013-66-9

1-(Piperidin-4-yl)piperazine

カタログ番号: B119527
CAS番号: 142013-66-9
分子量: 169.27 g/mol
InChIキー: ZHYYBDZASCMDMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Piperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C9H19N3 and its molecular weight is 169.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYYBDZASCMDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572258
Record name 1-(Piperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142013-66-9
Record name 1-(Piperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(piperidin-4-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Piperidin-4-yl)piperazine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 1-(piperidin-4-yl)piperazine. This heterocyclic compound, featuring interconnected piperidine and piperazine rings, serves as a crucial scaffold in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.

Chemical Structure and Properties

This compound is a bicyclic amine with the molecular formula C₉H₁₉N₃.[1] Its structure consists of a piperazine ring linked to a piperidine ring at the 4-position. The presence of three nitrogen atoms, two in the piperazine ring and one in the piperidine ring, imparts basic properties to the molecule and offers multiple sites for chemical modification.

Physicochemical Properties

Quantitative physicochemical data for this compound and its common derivatives are summarized in the tables below. These properties are crucial for understanding the compound's behavior in biological systems and for designing synthetic modifications.

PropertyThis compound1-Methyl-4-(piperidin-4-yl)piperazine1-Boc-4-(piperidin-4-yl)piperazineReference(s)
CAS Number 142013-66-953617-36-0205059-24-1[1][2][3]
Molecular Formula C₉H₁₉N₃C₁₀H₂₁N₃C₁₄H₂₇N₃O₂[1][2][3]
Molecular Weight 169.27 g/mol 183.29 g/mol 269.38 g/mol [1][2][3]
IUPAC Name This compound1-methyl-4-piperidin-4-ylpiperazinetert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate[1][2][3]
Computed XLogP3 -0.30.21.3[1][2]
Melting Point Not widely reported29-32 °C70-74 °C[4][5]
Boiling Point Not widely reported99 °C / 0.08 mmHg362.9±42.0 °C (Predicted)[4][5]
pKa (Predicted) Not widely reported9.28±0.10Not widely reported[6]
Solubility Soluble in waterSoluble in waterNot specified[7]
Spectral Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. Representative data are summarized below.

Compound¹H NMR¹³C NMRIR SpectroscopyMass SpectrometryReference(s)
This compound Data available through spectral databases.[2]Data available through spectral databases.[2]Vapor phase IR spectra are available.[2]Not detailed in snippets.[2]
1-Methyl-4-(piperidin-4-yl)piperazine ¹H NMR spectra are available.[8][9]¹³C NMR spectra are available.[10][11]ATR-IR spectra are available.[11]GC-MS data is available.[11][8][9][10][11]
Derivatives For various piperazine derivatives, characteristic signals include multiplets for the piperazine and piperidine ring protons, typically in the range of 2.5-3.5 ppm.[12][13]Signals for the piperazine and piperidine carbons typically appear in the range of 40-60 ppm.[13]Characteristic C-N stretching bands are observable. For Boc-protected derivatives, a strong C=O stretch appears around 1680-1700 cm⁻¹.[12]Mass spectra will show the molecular ion peak corresponding to the specific derivative.[12][12][13]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through reductive amination. This versatile method allows for the formation of the C-N bond between the piperidine and piperazine rings.

General Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for preparing N-substituted derivatives of this compound, starting from a protected piperidone.

Synthesis_Workflow reagent1 N-Boc-4-piperidone step1 Reductive Amination reagent1->step1 reagent2 Piperazine derivative (e.g., N-methylpiperazine) reagent2->step1 reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->step1 deprotection_reagent Acid (e.g., HCl in Methanol) step2 Boc Deprotection deprotection_reagent->step2 intermediate N-Boc-1'-(substituted)-4,4'-bipiperidine step1->intermediate Formation of C-N bond product N-substituted this compound step2->product Removal of Boc group intermediate->step2

Caption: General workflow for the synthesis of N-substituted this compound.

Detailed Experimental Protocol: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine

This protocol is based on a typical reductive amination followed by deprotection.[1][4]

Step 1: Reductive Amination

  • Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add N-methylpiperazine to the solution.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Upon completion (monitored by TLC), cool the reaction mixture to 0 °C and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate compound.

Step 2: Deprotection

  • Dissolve the crude intermediate from Step 1 in methanol (25.0 mL).

  • Add concentrated hydrochloric acid (5.0 mL) dropwise.

  • Stir the reaction mixture at 40 °C for 12 hours.

  • Concentrate the reaction solution under reduced pressure and dry the residue.

  • Dissolve the residue in distilled water and basify with a 48% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-4-(piperidin-4-yl)piperazine as a white solid.

Biological Activity and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to their potent activity as ligands for various neurotransmitter receptors, particularly dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[3][8][14][15] This makes the this compound scaffold a key component in the development of atypical antipsychotics for the treatment of schizophrenia and other neuropsychiatric disorders.[3]

Dopamine D₂ Receptor Signaling

Atypical antipsychotics containing the this compound core often act as antagonists or partial agonists at the dopamine D₂ receptor. The interaction with D₂ receptors is a key mechanism for alleviating the positive symptoms of schizophrenia.

D2_Signaling cluster_membrane Cell Membrane ligand This compound Derivative (Antagonist) receptor Dopamine D₂ Receptor ligand->receptor Blocks dopamine Dopamine dopamine->receptor Activates g_protein Gαi/o receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Effects (e.g., gene expression, ion channel activity) pka->downstream Phosphorylates

Caption: Antagonism of Dopamine D₂ Receptor Signaling by a this compound derivative.

Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptor Signaling

Many atypical antipsychotics also exhibit high affinity for serotonin receptors. Activity at 5-HT₁ₐ (often as agonists or partial agonists) and 5-HT₂ₐ (as antagonists) is thought to contribute to the mitigation of negative symptoms and cognitive deficits in schizophrenia, as well as reducing the extrapyramidal side effects associated with D₂ receptor blockade.

Serotonin_Signaling cluster_5HT1A 5-HT₁ₐ Receptor (Agonist/Partial Agonist) cluster_5HT2A 5-HT₂ₐ Receptor (Antagonist) ligand This compound Derivative receptor_1A 5-HT₁ₐ Receptor ligand->receptor_1A Activates receptor_2A 5-HT₂ₐ Receptor ligand->receptor_2A Blocks serotonin Serotonin serotonin->receptor_1A Activates serotonin->receptor_2A Activates g_protein_1A Gαi/o receptor_1A->g_protein_1A ac_1A Adenylyl Cyclase g_protein_1A->ac_1A camp_1A ↓ cAMP ac_1A->camp_1A g_protein_2A Gαq/11 receptor_2A->g_protein_2A plc Phospholipase C g_protein_2A->plc ip3_dag ↑ IP₃, DAG plc->ip3_dag

Caption: Modulation of Serotonin Receptor Signaling by a this compound derivative.

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of a this compound derivative for a specific receptor (e.g., dopamine D₂), a competitive radioligand binding assay is a standard method.

Assay Workflow

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (from cells or tissue) start->prep incubation Incubate Membranes with: - Radioligand (e.g., [³H]spiperone) - Test Compound (serial dilutions) prep->incubation filtration Separate Bound and Free Ligand (Rapid vacuum filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation counting) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol

This protocol is a generalized procedure for a filtration-based competitive binding assay.[16][17]

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • To each well, add the receptor membrane preparation.

    • Add serial dilutions of the test this compound derivative.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D₂ receptors).

    • Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mat.

    • Add a scintillation cocktail to each filter spot.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Conclusion

This compound is a foundational scaffold in modern medicinal chemistry, enabling the development of a wide range of biologically active compounds. Its structural features and synthetic accessibility make it a valuable building block for creating potent and selective ligands for key neurotransmitter receptors. A thorough understanding of its chemical properties, synthesis, and biological targets is essential for researchers and scientists working on the discovery and development of novel therapeutics for central nervous system disorders.

References

1-(Piperidin-4-yl)piperazine molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical summary of the core physicochemical properties of the chemical compound 1-(Piperidin-4-yl)piperazine, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for applications in chemical synthesis, analytical chemistry, and computational modeling.

PropertyValueSource
Molecular FormulaC₉H₁₉N₃[1]
Molecular Weight169.27 g/mol [1]

Experimental Protocols

Detailed experimental protocols for the determination of molecular formula and weight, such as those employing mass spectrometry or elemental analysis, are standardized procedures and are not detailed here. The provided data is based on computed values from established chemical databases.[1]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's common name and its primary molecular identifiers.

Compound This compound Formula Molecular Formula C₉H₁₉N₃ Compound->Formula Weight Molecular Weight 169.27 g/mol Compound->Weight

Caption: Core properties of this compound.

References

Spectroscopic Data and Experimental Protocols for 1-(Piperidin-4-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Piperidin-4-yl)piperazine, a molecule of interest in medicinal chemistry and drug development. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols, derived from established methodologies for similar piperazine derivatives, are also provided to facilitate the replication and validation of these findings.

Spectroscopic Data Summary

The structural integrity and purity of this compound (C₉H₁₉N₃, Molecular Weight: 169.27 g/mol ) are critical for its application in research and development.[1] Spectroscopic techniques are fundamental in confirming the chemical structure and identifying impurities. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. While specific experimental spectra for this compound are not widely published in publicly accessible databases, predicted data and data from closely related analogs provide valuable insights.

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show signals corresponding to the protons on the piperidine and piperazine rings. The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Publicly available databases indicate that a ¹³C NMR spectrum for this compound is available, though specific peak assignments are not detailed.[1]

Table 1: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Predicted Assignment

| Data not available | Data not available |

Note: Experimental ¹³C NMR data is required for accurate assignment. Predicted data should be used as a preliminary guide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for N-H (amine) and C-H (alkane) stretching and bending vibrations. A computed vapor phase IR spectrum is available, providing an indication of the expected absorption bands.[1]

Table 2: Key IR Absorption Bands for Piperazine and Piperidine Moieties

Wavenumber (cm⁻¹) Functional Group Vibration Type
3350-3250 N-H (secondary amine) Stretching
2950-2850 C-H (alkane) Stretching
1480-1440 C-H (alkane) Bending

| 1150-1050 | C-N | Stretching |

Note: This table is based on general vibrational frequencies for piperazine and piperidine derivatives and should be confirmed with experimental data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (169.27). Predicted collision cross-section values for various adducts are available, which can be useful in advanced mass spectrometry analyses.[2]

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 170.1652

| [M+Na]⁺ | 192.1471 |

Source: PubChemLite[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for piperazine derivatives, which can be adapted for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, acquire data over a spectral width of 0-12 ppm.

    • For ¹³C NMR, acquire data over a spectral width of 0-200 ppm.

    • Optimize acquisition parameters (e.g., pulse angle, relaxation delay, number of scans) to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound with dry KBr powder and press into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the molecular ion.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure of the compound.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Prepare KBr pellet or use neat Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analysis_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Analysis_NMR Analysis_IR Absorption Bands (cm⁻¹) Functional Group ID IR->Analysis_IR Analysis_MS Molecular Ion (m/z) Fragmentation Pattern MS->Analysis_MS Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation and purity assessment, it is imperative to obtain and analyze experimental spectroscopic data following the outlined protocols.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of the Piperidinyl-Piperazine Scaffold

The piperidinyl-piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1][2][3] This heterocyclic framework, which combines a piperidine ring and a piperazine ring, offers a unique combination of structural rigidity and conformational flexibility. The two nitrogen atoms of the piperazine moiety and the single nitrogen of the piperidine ring provide key sites for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.[4][5] This adaptability has made the piperidinyl-piperazine core an indispensable tool in the design and development of novel therapeutic agents across multiple disease areas, including central nervous system disorders, oncology, and infectious diseases.[1][6][7]

Core Biological Activities and Therapeutic Targets

The versatility of the piperidinyl-piperazine scaffold allows it to interact with a wide range of biological targets. Its derivatives have been extensively explored for various therapeutic applications.

Central Nervous System (CNS) Activity

The most prominent application of this scaffold is in the development of CNS-active agents, particularly for psychiatric and neurological disorders.[6][8][9]

  • Antipsychotic Agents: Many typical and atypical antipsychotic drugs feature the piperidinyl-piperazine core. Their mechanism of action often involves modulating neurotransmitter systems by acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[10][11][12] The combined antagonism of these receptors is believed to control the positive symptoms of schizophrenia (like hallucinations and delusions) while mitigating the extrapyramidal side effects associated with older neuroleptics.[11] Furthermore, activity at the 5-HT1A receptor, often as agonists, is associated with anxiolytic and antidepressant effects and may also help reduce side effects.[12][13]

  • Sigma Receptor Ligands: The scaffold is a key structural element for ligands targeting sigma receptors (σ1 and σ2).[14][15] The σ1 receptor, in particular, is a chaperone protein that modulates various neurotransmitter systems, making it a promising target for treating neuropsychiatric disorders, neurodegenerative diseases, and pain.[14] Structure-activity relationship studies have shown that the piperidine moiety is often a critical structural element for high affinity at the σ1 receptor.[14]

  • Antidepressant and Anxiolytic Agents: By targeting serotonin and dopamine pathways, derivatives of this scaffold are used in drugs for depression and anxiety.[6][8] For example, compounds like Buspirone contain a piperazine ring and exhibit their therapeutic effects through interactions with serotonin receptors.[6]

Anticancer Activity

The piperazine moiety is found in several approved anticancer drugs, such as imatinib and olaparib.[1] The piperidinyl-piperazine scaffold is actively investigated for developing new anticancer agents.[3][16][17] These compounds can exert their anti-proliferative effects through various mechanisms:

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[18]

  • Cell Cycle Arrest: Compounds can halt the cell cycle, often at the G1 phase, preventing cancer cell proliferation.[17][18]

  • Kinase Inhibition: The scaffold is used to design inhibitors of various kinases that are crucial for cancer cell growth and survival.[19]

Other Pharmacological Activities

The broad utility of the scaffold is demonstrated by its presence in compounds with a diverse range of other biological effects:

  • Antimicrobial and Antifungal Activity: Derivatives have shown significant activity against various bacterial and fungal strains.[1][4][7]

  • Anti-Inflammatory Activity: Certain derivatives exhibit potent anti-inflammatory properties.[4][20][21]

  • Antihistaminic Activity: The piperazine ring is a common feature in many antihistamine drugs.[2][4]

  • Anthelmintic Activity: Piperazine itself is a well-known anthelmintic agent used to treat parasitic worm infections by causing flaccid paralysis in the worms.[21][22]

Quantitative Data Summary

The following tables summarize the quantitative biological activity for representative compounds featuring the piperidinyl-piperazine scaffold.

Table 1: Receptor Binding Affinity of Antipsychotic Derivatives

CompoundD₂ Receptor (Kᵢ, nM)5-HT₁ₐ Receptor (Kᵢ, nM)5-HT₂ₐ Receptor (Kᵢ, nM)Reference
Aripiprazole0.341.73.4[23]
Compound 111.20.81.5[13]
Haloperidol2.5--[15]

Kᵢ (Inhibition constant) indicates the concentration of a ligand that will bind to half the available receptors at equilibrium. Lower values indicate higher binding affinity.

Table 2: Binding Affinity of Sigma Receptor Ligands

Compoundσ₁R Affinity (Kᵢ, nM)σ₂R Affinity (Kᵢ, nM)Reference
Compound 13.2>1000[15][24]
Compound 57.70-[14]
Compound 116.267.9[14]

σ₁R and σ₂R refer to the Sigma-1 and Sigma-2 receptors, respectively.

Table 3: In Vitro Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC₅₀ (µM)MechanismReference
PCC DerivativeSNU-475 (Liver)6.98Apoptosis Induction[18]
PCC DerivativeSNU-423 (Liver)7.76Apoptosis Induction[18]
Compound 23MDA-MB-468 (Breast)1.00Antiproliferative[25]
Compound 25HOP-92 (Lung)1.35Antiproliferative[25]
Compound 40HeLa (Cervical)1.33Antiproliferative[3]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments commonly cited in the study of piperidinyl-piperazine derivatives.

Protocol: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Objective: To quantify the interaction between a test compound and a target receptor (e.g., D₂, 5-HT₁ₐ).

  • Materials:

    • Cell membranes expressing the target receptor.

    • A specific radioligand (e.g., [³H]spiperone for D₂ receptors).

    • Test compound solutions at various concentrations.

    • Incubation buffer (e.g., Tris-HCl).

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Preparation: Prepare serial dilutions of the test compound.

    • Incubation: In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

    • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters quickly with cold buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of inhibition of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from this curve, and then calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Apomorphine-Induced Climbing in Mice (Antipsychotic Activity)

This in vivo behavioral model assesses the dopamine D₂ receptor antagonist activity of a compound.

  • Objective: To evaluate the potential antipsychotic efficacy of a test compound by measuring its ability to inhibit stereotypic climbing behavior induced by a dopamine agonist.

  • Materials:

    • Male ICR mice.

    • Apomorphine hydrochloride (dopamine agonist).

    • Test compound.

    • Vehicle (e.g., saline, DMSO).

    • Cylindrical wire mesh cages.

  • Methodology:

    • Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

    • Compound Administration: Administer the test compound or vehicle to groups of mice via a specific route (e.g., intraperitoneal, oral) at various doses.

    • Apomorphine Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine (e.g., 1-3 mg/kg) to induce climbing behavior.

    • Observation: Immediately place each mouse in an individual wire mesh cage and observe its behavior for a period of 20-30 minutes.

    • Scoring: Score the climbing behavior at regular intervals (e.g., every 5 minutes). A common scoring system is: 0 = four paws on the floor; 1 = one or two paws on the wall; 2 = three or four paws on the wall.

    • Data Analysis: Calculate the total climbing score for each animal. Compare the scores of the compound-treated groups to the vehicle-treated group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A significant reduction in the climbing score indicates potential D₂ antagonist activity.[11][13]

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Objective: To determine the IC₅₀ value of a compound against a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., HeLa, 4T1).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO, acidified isopropanol).

    • 96-well microtiter plates.

    • Microplate reader.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[18][26]

Visualizations: Pathways and Workflows

Signaling Pathway Interaction

The diagram below illustrates the interaction of a typical piperidinyl-piperazine-based atypical antipsychotic with key neurotransmitter receptors involved in the treatment of schizophrenia.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine D2R D₂ Receptor DA_pre->D2R Activates HT_pre Serotonin HT2AR 5-HT₂ₐ Receptor HT_pre->HT2AR Activates HT1AR 5-HT₁ₐ Receptor HT_pre->HT1AR Activates Effect Therapeutic Effect (Reduced Psychosis, Fewer Side Effects) D2R->Effect Modulates Dopamine Signaling HT2AR->Effect Modulates Serotonin Signaling HT1AR->Effect Modulates Serotonin Signaling Drug Piperidinyl-Piperazine Antipsychotic Drug->D2R Blocks Drug->HT2AR Blocks Drug->HT1AR Activates (Partial Agonist)

Caption: Atypical antipsychotic action on Dopamine (D₂) and Serotonin (5-HT) receptors.

Drug Discovery Workflow

This workflow outlines the typical stages in the discovery and preclinical development of a novel therapeutic agent based on the piperidinyl-piperazine scaffold.

G A Scaffold Selection (Piperidinyl-Piperazine) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D D->C No Hits E Lead Optimization (SAR Studies) D->E Hits F In Vitro Profiling (Affinity, Selectivity, ADME) E->F F->E Iterate G In Vivo Efficacy Models (e.g., Animal Models of Disease) F->G H Preclinical Candidate Selection G->H H->E Optimize Further I IND-Enabling Studies (Toxicology, Safety Pharmacology) H->I Candidate G cluster_mods Structural Modifications cluster_props Resulting Properties Core Core Scaffold Piperidinyl-Piperazine R1 R₁ Substituent (on Piperidine-N) Core:h->R1 Modify R2 R₂ Substituent (on Piperazine-N) Core:h->R2 Modify R3 Ring Modifications Core:h->R3 Modify Affinity Target Affinity R1->Affinity Selectivity Receptor Selectivity R1->Selectivity R2->Affinity PK Pharmacokinetics (Solubility, Bioavailability) R2->PK Toxicity Toxicity R3->Toxicity Outcome Optimized Lead Compound Affinity->Outcome Selectivity->Outcome PK->Outcome Toxicity->Outcome Minimize

References

The Pivotal Role of 1-(Piperidin-4-yl)piperazine as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-yl)piperazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a foundational structural motif in the design of novel therapeutics. This technical guide provides a comprehensive overview of this scaffold, detailing its synthesis, pharmacological significance, and application in the development of agents targeting key receptors, particularly within the central nervous system (CNS).

The Significance of the Piperidine and Piperazine Moieties

The therapeutic potential of the this compound scaffold is rooted in the inherent properties of its constituent rings. Both piperidine and piperazine are six-membered nitrogen-containing heterocycles that are prevalent in a vast number of approved drugs.[1]

  • Piperidine: This moiety, with its single nitrogen atom, serves as a versatile anchor for various pharmacophoric groups. Its three-dimensional structure and the basicity of its nitrogen allow for crucial interactions with biological targets, influencing properties such as solubility, lipophilicity, and metabolic stability. Piperidine is a common feature in pharmaceuticals targeting the CNS, as well as in anticancer and antimicrobial agents.[1]

  • Piperazine: The symmetrical 1,4-diaza structure of piperazine offers two points for substitution, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This scaffold is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs.[1][2] The presence of the second nitrogen atom can modulate basicity and potentially improve aqueous solubility.[1]

The fusion of these two privileged scaffolds into the this compound core creates a unique bicyclic amine with a distinct three-dimensional architecture, providing an excellent platform for the development of ligands for a variety of neurotransmitter receptors.[3]

Synthetic Strategies for this compound Derivatives

The construction of the this compound core and its derivatives relies on established synthetic organic chemistry principles. A common and effective method involves the reductive amination of a protected piperidin-4-one with a suitable piperazine derivative.

General Experimental Protocol: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine

This protocol outlines a typical synthesis of a this compound derivative, specifically 1-methyl-4-(piperidin-4-yl)piperazine, which often serves as a key intermediate in the synthesis of more complex drug candidates. The synthesis proceeds in two main steps: reductive amination followed by deprotection.

Step 1: Reductive Amination

  • Reaction Setup: To a solution of N-Boc-piperidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane or dichloroethane, add N-methylpiperazine (1 to 1.5 equivalents).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine or iminium ion intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 to 2 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection

  • Acidic Cleavage: Dissolve the crude Boc-protected intermediate in a suitable solvent like methanol or dioxane.

  • Introduction of Acid: Add a strong acid, such as a saturated solution of hydrogen chloride (HCl) in methanol or dioxane, dropwise to the solution at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The deprotection is typically accompanied by the precipitation of the hydrochloride salt of the product.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the desired 1-methyl-4-(piperidin-4-yl)piperazine as its hydrochloride salt.[4]

Pharmacological Applications and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, with a significant number of compounds showing high affinity for dopamine and serotonin receptors. This makes the scaffold particularly valuable for the development of antipsychotic and antidepressant medications.[4][5]

Targeting Dopamine and Serotonin Receptors

Many atypical antipsychotics achieve their therapeutic effect through a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A and 5-HT2A receptor modulation. The this compound scaffold has proven to be an excellent platform for developing multi-target ligands with desired polypharmacological profiles.

Below are tables summarizing the quantitative data for representative this compound derivatives, showcasing their binding affinities for key CNS receptors.

Table 1: Binding Affinities (Ki, nM) of Selected Arylpiperazine Derivatives for Dopamine D2 and D3 Receptors

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
1 2-OCH₃H400.3133[6]
2 2,3-diClH530.959[6]
3 2-FButyl349963.6[6]
4 2-F4-(thien-3-yl)benzamide>10001.4>714[6]
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400[6]

Table 2: Binding Affinities (Ki, nM) of Selected Piperazine Derivatives for Serotonin Receptors

Compound IDStructure/Substitution5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)Reference
Aripiprazole Reference Drug---[2]
Risperidone Reference Drug---[2]
8c Arylpiperazine derivative19.320.11.62[2]
20b Arylpiperazine derivative15.32.51.05[2]
29 Arylpiperazine derivative3.771020.93[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of drugs derived from the this compound scaffold, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to identify and characterize them.

Key Signaling Pathways

The therapeutic effects of many this compound derivatives are mediated through their interaction with G-protein coupled receptors (GPCRs), such as the dopamine D2 and serotonin 5-HT1A receptors.

G_protein_signaling cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT1A Serotonin 5-HT1A Receptor Signaling D2_Ligand D2 Antagonist (e.g., Arylpiperazine derivative) D2R D2 Receptor D2_Ligand->D2R Blocks Dopamine Gi Gi/o Protein D2R->Gi Inhibition of activation AC_D2 Adenylyl Cyclase Gi->AC_D2 No inhibition cAMP_D2 cAMP AC_D2->cAMP_D2 ATP to cAMP PKA_D2 PKA cAMP_D2->PKA_D2 Activation Neuronal_Inhibition Reduced Neuronal Inhibition PKA_D2->Neuronal_Inhibition HT1A_Ligand 5-HT1A Agonist/Partial Agonist (e.g., Arylpiperazine derivative) HT1AR 5-HT1A Receptor HT1A_Ligand->HT1AR Activates Gi_HT1A Gi/o Protein HT1AR->Gi_HT1A Activation AC_HT1A Adenylyl Cyclase Gi_HT1A->AC_HT1A Inhibition cAMP_HT1A cAMP AC_HT1A->cAMP_HT1A ATP to cAMP (Inhibited) PKA_HT1A PKA cAMP_HT1A->PKA_HT1A Inhibition Neuronal_Hyperpolarization Neuronal Hyperpolarization PKA_HT1A->Neuronal_Hyperpolarization

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT1A receptors.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs based on the this compound scaffold follows a structured workflow, from initial synthesis to preclinical evaluation.

drug_discovery_workflow start Scaffold Selection: This compound synthesis Combinatorial Synthesis of Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening High-Throughput Screening (e.g., Receptor Binding Assays) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Pharmacological and Toxicological Studies lead_opt->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Caption: A typical workflow for the discovery of drugs based on a privileged scaffold.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile core in the field of drug discovery. Its inherent structural and physicochemical properties, combined with the potential for diverse substitutions, allow for the creation of potent and selective ligands for a multitude of biological targets. The successful development of numerous clinical candidates, particularly in the area of CNS disorders, underscores the "privileged" nature of this scaffold. As our understanding of disease biology and receptor pharmacology deepens, the this compound moiety is poised to remain a cornerstone of medicinal chemistry efforts for the foreseeable future.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1-(Piperidin-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(Piperidin-4-yl)piperazine core is a quintessential example of a privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties have established it as a cornerstone in the development of a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological history of this remarkable chemical entity. We will delve into the seminal synthetic strategies, present key structure-activity relationship (SAR) data in a comparative tabular format, and provide detailed experimental protocols for both synthesis and biological evaluation. Furthermore, this guide will visualize critical signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the this compound scaffold.

A Historical Perspective: From Anthelmintics to CNS Modulators

The story of this compound is intrinsically linked to the broader history of piperazine itself. Initially introduced in the early 20th century as an anthelmintic agent, the simple piperazine ring was recognized for its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic handle.[1][2] The true potential of piperazine as a pharmacophore for CNS disorders began to be unlocked with the development of arylpiperazine derivatives. These early compounds were explored for a range of activities, including antihistaminic and antipsychotic effects.[3][4]

While the precise first synthesis of the unsubstituted this compound core is not prominently documented in seminal, standalone publications, its emergence can be traced through the patent literature and medicinal chemistry studies of the mid to late 20th century. It appeared as a crucial building block in the quest for more effective and safer antipsychotic agents. The rationale for its design was likely rooted in the desire to combine the favorable properties of both the piperidine and piperazine moieties, creating a scaffold that could be readily functionalized to interact with key CNS receptors, most notably dopamine and serotonin receptors. The development of early atypical antipsychotics, which sought to balance dopamine D2 receptor antagonism with serotonin 5-HT2A receptor antagonism, provided a fertile ground for the exploration of this compound derivatives.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the this compound scaffold and its derivatives generally relies on robust and versatile chemical transformations. The most common approaches involve the coupling of a piperidine precursor with a piperazine moiety.

General Synthesis of the this compound Core

A prevalent method for the construction of the core scaffold involves the reductive amination of a protected piperidin-4-one with a piperazine.

Experimental Protocol: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride [5]

  • Step 1: Reductive Amination. To a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one. Add a suitable solvent (e.g., dichloromethane) and a base. Stir the mixture to ensure homogeneity. Add a reducing agent, such as sodium triacetoxyborohydride or, as in a patented method, sodium dithionite, in batches.[6] The reaction is typically heated and maintained at a constant temperature (e.g., 40-60 °C) for a specified period. After the reaction is complete, filter to remove any insoluble materials. The filtrate is then worked up by evaporating the solvent, followed by an aqueous extraction to isolate the intermediate product, N-Boc-1-methyl-4-(piperidin-4-yl)piperazine.

  • Step 2: Deprotection. Dissolve the intermediate compound in a suitable solvent like methanol. Add a saturated solution of hydrogen chloride in methanol dropwise at room temperature. Stir the mixture for several hours. The deprotected product, 1-methyl-4-(piperidin-4-yl)piperazine hydrochloride, will precipitate as a white solid. The solid is then collected by filtration, washed with a non-polar solvent like anhydrous methanol, and dried.

Synthesis of Arylpiperazine Derivatives

Arylpiperazine derivatives are a cornerstone of many CNS drugs. The Buchwald-Hartwig amination is a powerful and widely used method for their synthesis.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials: Aryl halide (e.g., 1-bromo-4-fluorobenzene), this compound, Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., BINAP or Xantphos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

  • Procedure: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq). Add the anhydrous solvent, followed by the base. The reaction mixture is then heated under reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Pharmacological Landscape: A Multi-Target Scaffold

The this compound scaffold has demonstrated remarkable versatility, with derivatives showing high affinity for a range of biological targets. This multi-target profile is a key reason for its prevalence in CNS drug discovery.

Dopamine Receptor Antagonism

The initial and most significant application of this scaffold has been in the development of antagonists for dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic drugs.

Serotonin Receptor Modulation

Many derivatives also exhibit high affinity for various serotonin receptors, especially 5-HT1A and 5-HT2A. This dual D2/5-HT2A antagonism is a hallmark of many atypical antipsychotics, contributing to their improved side-effect profile compared to typical neuroleptics.

Histamine and Sigma Receptor Interactions

Derivatives of this compound have also been explored as ligands for other receptors, including histamine H3 and sigma (σ1 and σ2) receptors, opening up avenues for their use in other therapeutic areas.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives, highlighting their structure-activity relationships.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives

Compound/DerivativeTarget ReceptorKi (nM)Reference
Aripiprazole Analogue Dopamine D20.34[7]
Serotonin 5-HT1A1.7[7]
Serotonin 5-HT2A3.4[7]
Cariprazine Dopamine D30.085[8]
Dopamine D20.49[8]
Serotonin 5-HT1A2.6[8]
Brexpiprazole Dopamine D20.3[8]
Serotonin 5-HT1A0.12[8]
Serotonin 5-HT2A0.47[8]
Iloperidone Dopamine D25.6[9]
Serotonin 5-HT2A0.23[9]
Lurasidone Dopamine D21.0[9]
Serotonin 5-HT2A0.47[9]
Serotonin 5-HT70.49[9]

Table 2: Pharmacokinetic Properties of Atypical Antipsychotics Containing the this compound Moiety

DrugBioavailability (%)Protein Binding (%)Half-life (t½, hours)MetabolismReference
Aripiprazole 87>9975CYP2D6, CYP3A4[8][10]
Brexpiprazole 95>9991CYP2D6, CYP3A4[8]
Cariprazine High91-972-4 days (active metabolites)CYP3A4, CYP2D6[8]
Lurasidone 9-19~9918CYP3A4[9]
Iloperidone 969518-33CYP2D6, CYP3A4[9]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by these derivatives is crucial for understanding their mechanism of action. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

Dopamine_D2_Receptor_Signaling Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Binds PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway.[2][11][12][13]

Serotonin_5HT1A_Receptor_Signaling Serotonin 5-HT1A Receptor Signaling Pathway cluster_membrane_5ht1a Cell Membrane HT1AR Serotonin 5-HT1A Receptor G_protein_5ht1a Gi/o Protein HT1AR->G_protein_5ht1a Activates AC_5ht1a Adenylyl Cyclase G_protein_5ht1a->AC_5ht1a Inhibits GIRK GIRK Channel G_protein_5ht1a->GIRK Activates (βγ subunit) cAMP_5ht1a cAMP AC_5ht1a->cAMP_5ht1a Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization K+ Efflux Serotonin Serotonin Serotonin->HT1AR Binds PKA_5ht1a Protein Kinase A cAMP_5ht1a->PKA_5ht1a Activates Downstream_5ht1a Downstream Cellular Effects PKA_5ht1a->Downstream_5ht1a Modulates Gene Expression

Caption: Serotonin 5-HT1A receptor signaling pathway.[6][14][15][16]

Experimental Workflows

Receptor_Binding_Assay_Workflow Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix_components Mix Membranes, Radioligand, and Test Compound prep_membranes->mix_components prep_ligands Prepare Radiolabeled Ligand and Test Compounds prep_ligands->mix_components incubate Incubate at Controlled Temperature mix_components->incubate filtration Rapid Filtration through Glass Fiber Filters incubate->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Add Scintillation Cocktail to Filters washing->scintillation counting Quantify Radioactivity (Scintillation Counting) scintillation->counting calc_binding Calculate Specific Binding counting->calc_binding determine_ki Determine Ki Values calc_binding->determine_ki

Caption: A typical workflow for a radioligand receptor binding assay.[11][12]

Novel_Object_Recognition_Workflow Novel Object Recognition Test Workflow cluster_day1 Day 1: Habituation cluster_day2_training Day 2: Training Trial cluster_delay Inter-trial Interval cluster_day2_test Day 2: Test Trial cluster_analysis_nor Data Analysis habituate Place Animal in Empty Open Field Arena place_objects_train Place Two Identical Objects in Arena habituate->place_objects_train place_animal_train Place Animal in Arena and Record Exploration place_objects_train->place_animal_train delay Return Animal to Home Cage for a Defined Period place_animal_train->delay place_objects_test Replace One Object with a Novel Object delay->place_objects_test place_animal_test Place Animal in Arena and Record Exploration place_objects_test->place_animal_test measure_time Measure Time Spent Exploring Each Object place_animal_test->measure_time calc_index Calculate Discrimination Index measure_time->calc_index

Caption: Workflow for the novel object recognition test in rodents.[1][3][6][15][16]

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in drug discovery. Its journey from a simple heterocyclic building block to the core of numerous life-changing medications is a testament to the power of medicinal chemistry. The inherent versatility of this scaffold, allowing for fine-tuning of its pharmacological profile through targeted modifications, ensures its continued relevance in the ongoing search for novel and improved therapeutics. This technical guide has provided a comprehensive overview of the history, synthesis, and pharmacology of these important derivatives, offering a valuable resource for researchers aiming to build upon this rich legacy. The detailed protocols, quantitative data, and visual representations of key biological processes are intended to empower the next generation of drug discovery scientists in their efforts to address unmet medical needs.

References

In Silico Prediction of ADMET Properties for 1-(Piperidin-4-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound 1-(Piperidin-4-yl)piperazine. In the early stages of drug discovery, computational screening of ADMET properties is a critical step to identify and eliminate candidates with unfavorable pharmacokinetic or toxicity profiles, thereby reducing the time and cost of development. This document presents predicted ADMET data generated from widely recognized bioinformatics platforms, SwissADME and pkCSM. Furthermore, it outlines detailed experimental protocols for key in vitro ADMET assays to guide the subsequent experimental validation of these in silico findings. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the evaluation and development of piperidine and piperazine-containing compounds.

Introduction

The journey of a drug from discovery to market is a long and arduous process, with a high attrition rate often attributed to suboptimal ADMET properties. In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, allowing for the early identification of potential liabilities and guiding the selection of promising drug candidates.[1] By leveraging computational models, researchers can rapidly assess the likely pharmacokinetic and toxicological profile of a compound based on its chemical structure.

This guide focuses on this compound, a heterocyclic compound featuring both piperidine and piperazine moieties. Such scaffolds are prevalent in medicinal chemistry and are components of numerous therapeutic agents. A thorough understanding of the ADMET profile of this core structure is therefore of significant interest.

This document is structured to provide a comprehensive overview of the predicted ADMET characteristics of this compound. It begins with a summary of its physicochemical properties, followed by detailed predictions for each of the ADMET parameters. To bridge the gap between computational prediction and experimental validation, detailed protocols for essential in vitro assays are also provided.

In Silico ADMET Prediction Workflow

The process of predicting ADMET properties in silico generally follows a standardized workflow. The chemical structure of the compound of interest, typically in SMILES format, is submitted to one or more specialized web-based or standalone software platforms. These platforms utilize a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to predict a wide range of pharmacokinetic and toxicological endpoints.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted ADMET Properties cluster_analysis Analysis and Decision Making Molecule Chemical Structure (e.g., SMILES) SwissADME SwissADME Molecule->SwissADME Submit Structure pkCSM pkCSM Molecule->pkCSM Submit Structure Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism Excretion Excretion SwissADME->Excretion Toxicity Toxicity SwissADME->Toxicity DrugLikeness Drug-Likeness SwissADME->DrugLikeness pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism pkCSM->Excretion pkCSM->Toxicity pkCSM->DrugLikeness DataAnalysis Data Interpretation and Comparison Absorption->DataAnalysis Distribution->DataAnalysis Metabolism->DataAnalysis Excretion->DataAnalysis Toxicity->DataAnalysis DrugLikeness->DataAnalysis LeadOptimization Lead Optimization/ Candidate Selection DataAnalysis->LeadOptimization

Figure 1: A generalized workflow for in silico ADMET prediction.

Predicted Physicochemical and Pharmacokinetic Properties

The canonical SMILES string for this compound, C1CNCCC1N2CCNCC2 , was used to generate the following ADMET predictions from the SwissADME and pkCSM web servers.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity are critical determinants of a drug's ability to be absorbed and distributed throughout the body. Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for good oral bioavailability.[2][3][4][5][6]

PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Lipinski's Rule of Five Guideline
Molecular Weight169.27 g/mol 169.27 g/mol < 500
LogP (octanol/water)-0.97-0.25≤ 5
Hydrogen Bond Donors22≤ 5
Hydrogen Bond Acceptors33≤ 10
Molar Refractivity50.18-40-130
Topological Polar Surface Area (TPSA)38.34 Ų-< 140 Ų
Lipinski's Rule of Five Violations 0 0 No more than 1 violation

Interpretation: this compound is predicted to have excellent physicochemical properties for a potential oral drug candidate. It has a low molecular weight, is hydrophilic (as indicated by the negative LogP values), and has a low number of hydrogen bond donors and acceptors. Crucially, it does not violate any of Lipinski's rules, suggesting a high likelihood of good oral bioavailability.

Absorption

Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves passage through the gastrointestinal tract. Key predictors of absorption include water solubility, intestinal absorption, and permeability across the Caco-2 cell line, an in vitro model of the human intestinal epithelium.

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
Water Solubility (LogS)-0.83-1.141Highly soluble
Human Intestinal AbsorptionHigh96.18%Well absorbed from the intestine
Caco-2 Permeability (LogPapp in 10⁻⁶ cm/s)-0.44Moderately permeable
P-glycoprotein (P-gp) SubstrateNoNoNot likely to be subject to efflux by P-gp

Interpretation: The compound is predicted to be highly soluble and well-absorbed by the human intestine. The predicted Caco-2 permeability is moderate. Importantly, it is not predicted to be a substrate of P-glycoprotein, a key efflux transporter that can limit the absorption of many drugs.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. Important parameters include the volume of distribution (VDss), the fraction of the drug that is unbound to plasma proteins, and its ability to cross the blood-brain barrier (BBB).

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
Volume of Distribution (VDss) (log L/kg)--0.117Low to moderate distribution into tissues
Fraction Unbound (human)-0.771High proportion of the drug is free in plasma
Blood-Brain Barrier (BBB) Permeability (logBB)No-0.999Predicted to be poorly distributed to the brain
CNS Permeability (logPS)--2.716Low permeability into the central nervous system

Interpretation: this compound is predicted to have a low to moderate volume of distribution, suggesting it will primarily reside in the bloodstream rather than accumulating in tissues. A high fraction of the drug is predicted to be unbound in plasma, meaning it is available to interact with its target. The compound is not predicted to cross the blood-brain barrier to a significant extent.

Metabolism

Metabolism is the chemical modification of a drug by the body, primarily by the cytochrome P450 (CYP) family of enzymes in the liver. Inhibition of these enzymes can lead to drug-drug interactions.

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
CYP1A2 InhibitorNoNoUnlikely to inhibit CYP1A2
CYP2C19 InhibitorNoNoUnlikely to inhibit CYP2C19
CYP2C9 InhibitorNoNoUnlikely to inhibit CYP2C9
CYP2D6 InhibitorNoYesPotential to inhibit CYP2D6
CYP3A4 InhibitorNoNoUnlikely to inhibit CYP3A4

Interpretation: The predictions from SwissADME and pkCSM differ for CYP2D6 inhibition. While SwissADME predicts no inhibition of the major CYP isoforms, pkCSM suggests a potential for inhibition of CYP2D6. This highlights the importance of using multiple prediction tools and warrants experimental investigation.

Excretion

Excretion is the removal of a drug and its metabolites from the body. Total clearance is a key pharmacokinetic parameter that determines the dosing rate required to maintain a certain steady-state drug concentration.

ParameterPredicted Value (pkCSM)Interpretation
Total Clearance (log ml/min/kg)0.773Moderate rate of clearance from the body
Renal OCT2 SubstrateNoUnlikely to be a substrate for this renal transporter

Interpretation: The predicted total clearance suggests a moderate rate of elimination from the body. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2).

Toxicity

Toxicity prediction is crucial for identifying potential safety concerns early in drug development. Key toxicological endpoints include mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and skin sensitization.

ParameterPredicted Value (pkCSM)Interpretation
AMES ToxicityNoNot predicted to be mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
hERG II InhibitorNoLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver toxicity
Skin SensitisationNoNot likely to cause skin sensitization
Minnow Toxicity (log mM)-0.528Moderate toxicity to aquatic life
Oral Rat Acute Toxicity (LD50) (mol/kg)2.583Low acute toxicity in rats
Oral Rat Chronic Toxicity (log mg/kg_bw/day)1.815Low chronic toxicity in rats

Interpretation: this compound is predicted to be non-mutagenic, have a low risk of cardiotoxicity, and is unlikely to be a skin sensitizer. However, a potential for hepatotoxicity is predicted, which would require careful experimental evaluation. The predicted acute and chronic toxicity in rats is low.

Summary of Predicted ADMET Properties

The following diagram provides a high-level summary of the key predicted ADMET properties for this compound.

ADMET_Summary cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity cluster_druglikeness Drug-Likeness HIA High Intestinal Absorption Caco2 Moderate Permeability Solubility High Solubility BBB Poor BBB Penetration VDss Low-Moderate VDss Unbound High Fraction Unbound CYP_inhibition Potential CYP2D6 Inhibitor Clearance Moderate Clearance Hepatotoxicity Potential Hepatotoxicity hERG Low hERG Inhibition Risk AMES Non-mutagenic Lipinski Lipinski's Rule: 0 Violations

Figure 2: Summary of key predicted ADMET properties.

Experimental Protocols for In Vitro ADMET Assays

The following sections provide detailed methodologies for key in vitro assays to experimentally validate the in silico predictions.

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a test compound by measuring its transport across a monolayer of Caco-2 cells.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Protocol:

  • Cell Seeding and Culture:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.

    • Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (37°C).

    • To measure apical-to-basolateral (A-B) transport, add the test compound dissolved in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • To measure basolateral-to-apical (B-A) transport, add the test compound dissolved in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (mol/s)

      • A is the surface area of the filter membrane (cm²)

      • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Human Liver Microsome Stability Assay

Objective: To determine the metabolic stability of a test compound in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

    • Pre-warm the incubation mixture to 37°C.

  • Metabolic Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture containing the test compound.

    • Incubate the reaction mixture at 37°C with shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium and reagents

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Extracellular and intracellular solutions for patch-clamp recording

  • Test compound and a known hERG inhibitor as a positive control (e.g., dofetilide)

Protocol:

  • Cell Preparation:

    • Culture the hERG-expressing HEK293 cells according to standard protocols.

    • On the day of the experiment, harvest the cells and prepare a single-cell suspension.

  • Automated Patch-Clamp Electrophysiology:

    • Load the cell suspension and the test compound solutions onto the automated patch-clamp instrument.

    • The instrument will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate and inactivate the channels, followed by a repolarization step to measure the tail current.

    • Record baseline hERG currents in the absence of the test compound.

    • Apply increasing concentrations of the test compound and record the corresponding hERG currents.

  • Data Analysis:

    • Measure the peak tail current at each concentration of the test compound.

    • Calculate the percentage inhibition of the hERG current at each concentration relative to the baseline current.

    • Plot the percentage inhibition against the logarithm of the test compound concentration to generate a concentration-response curve.

    • Determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the hERG current) from the concentration-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic potential of a test compound by measuring its effect on the metabolic activity of cultured cells.

Materials:

  • A suitable cell line (e.g., HepG2 for hepatotoxicity assessment)

  • Cell culture medium and reagents

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-treated cells as a negative control.

    • Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration at which the compound reduces cell viability by 50%).

Conclusion

The in silico analysis of this compound presented in this guide suggests that it possesses a generally favorable ADMET profile for a potential oral drug candidate. Its excellent physicochemical properties, high predicted intestinal absorption, and low potential for cardiotoxicity and mutagenicity are promising. However, the predictions also highlight areas that warrant further investigation, namely the potential for CYP2D6 inhibition and hepatotoxicity.

The detailed experimental protocols provided herein offer a clear path for the in vitro validation of these computational predictions. A comprehensive understanding of the ADMET properties of this compound and its derivatives is essential for guiding future drug design and development efforts. By integrating in silico predictions with targeted experimental validation, researchers can make more informed decisions, ultimately accelerating the journey of novel therapeutics from the laboratory to the clinic.

References

The Piperazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of clinically used drugs has earned it the status of a "privileged scaffold." This is attributed to its favorable physicochemical properties, including high aqueous solubility, and its ability to modulate pharmacokinetic and pharmacodynamic profiles. The versatility of the piperazine core, which allows for structural modifications at the N-1 and N-4 positions, provides a powerful tool for optimizing drug candidates against various therapeutic targets. This guide delves into the intricate structure-activity relationships (SAR) of piperazine compounds, with a focus on their applications as anticancer and antidepressant agents.

I. Piperazine Derivatives as Anticancer Agents

Piperazine-containing compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis. The SAR of these compounds is often centered around the nature of the substituents on the piperazine ring, which can profoundly influence their potency and selectivity.

Structure-Activity Relationship of Anticancer Piperazines

The anticancer activity of piperazine derivatives is intricately linked to the substituents at the N-1 and N-4 positions. One nitrogen is often substituted with an aryl or heteroaryl group that can engage in key interactions with the target protein, while the other nitrogen can be modified to fine-tune physicochemical properties and explore additional binding pockets.

A common strategy involves the incorporation of an N-arylpiperazine moiety. For instance, studies on a series of N-arylpiperazine derivatives have shown that the nature and position of substituents on the phenyl ring are critical for cytotoxic activity. Electron-withdrawing groups, such as trifluoromethyl, have been shown to significantly enhance antiproliferative activity against various cancer cell lines.

Key SAR observations for anticancer piperazine derivatives:

  • N-1 Aryl Substitution: The presence of a substituted phenyl ring at the N-1 position is a common feature. Substituents that can form hydrogen bonds or engage in hydrophobic interactions often lead to increased potency.

  • N-4 Substitution: The N-4 position offers a site for introducing diverse functionalities to modulate solubility, cell permeability, and target engagement. Acyl, alkyl, and other heterocyclic moieties have been successfully incorporated to enhance anticancer activity.

  • Linker Moiety: In many designs, the piperazine ring acts as a linker connecting two pharmacophoric fragments. The nature and length of this linker are crucial for optimal orientation of the fragments within the target's binding site.

Quantitative SAR Data for Anticancer Piperazine Derivatives

The following tables summarize the in vitro cytotoxic activity of representative piperazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDN-1 SubstituentN-4 SubstituentCell LineIC50 (µM)Reference
1a 2,4-dichlorophenyl-HA549 (Lung)5.23[1]
1b 4-fluorophenyl-HA549 (Lung)8.12[1]
2a Phenyl4-chlorobenzoylMCF-7 (Breast)3.5[2]
2b Phenyl4-nitrobenzoylMCF-7 (Breast)2.8[2]
3a 4-methoxyphenyl1-dithiocarbamateHCT15 (Colon)9.1[1]
Signaling Pathway: Piperazine Derivatives Targeting the PI3K/Akt Pathway

A significant number of anticancer piperazine compounds exert their effect by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Inactive) PIP3->Akt Akt_active Akt (Active) PDK1->Akt_active Phosphorylation Akt->Akt_active mTORC1 mTORC1 Akt_active->mTORC1 Activation GSK3b_inactive p-GSK3β (Inactive) Akt_active->GSK3b_inactive Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b GSK3β GSK3b->GSK3b_inactive GSK3b_inactive->Proliferation Promotes Piperazine Piperazine Derivative Piperazine->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives.

Experimental Protocols for Anticancer Activity Assessment

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Piperazine Derivatives incubate1->treat_cells incubate2 Incubate 48h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove Medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT assay.

II. Piperazine Derivatives as Antidepressant Agents

The piperazine scaffold is a key component in many antidepressant drugs, primarily due to its ability to interact with monoamine transporters and receptors, such as the serotonin transporter (SERT) and dopamine receptors.

Structure-Activity Relationship of Antidepressant Piperazines

The SAR of piperazine-based antidepressants often revolves around the nature of the substituents at the N-1 and N-4 positions, which dictates their affinity and selectivity for specific targets within the central nervous system.

Key SAR observations for antidepressant piperazine derivatives:

  • N-Arylpiperazines (N-AP): A large class of antidepressants features an aryl group directly attached to one of the piperazine nitrogens. The nature of the aryl group (e.g., phenyl, pyridyl) and its substitution pattern are critical for target affinity. For example, ortho-methoxy substitution on the phenyl ring is a common feature in many 5-HT1A receptor ligands.

  • N-Benzylpiperazines: The introduction of a methylene linker between the piperazine nitrogen and the aryl ring can alter the conformational flexibility and lead to different pharmacological profiles.

  • N-4 Substituents: The N-4 position is often functionalized with long-chain substituents that can interact with accessory binding pockets on the target protein, thereby enhancing affinity and selectivity.

Quantitative SAR Data for Antidepressant Piperazine Derivatives

The following table summarizes the binding affinities (Ki) of representative piperazine derivatives for the serotonin transporter (SERT) and dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.

Compound IDN-1 SubstituentN-4 SubstituentTargetKi (nM)Reference
4a Phenyl-HSERT150[3]
4b 2-methoxyphenyl-HSERT85[3]
5a 2,3-dichlorophenyl4-aminobutylD2 Receptor53[4]
5b 2,3-dichlorophenyl3-aminopropylD2 Receptor120[4]
Signaling Pathways: SERT and Dopamine D2 Receptor

Piperazine-based antidepressants often target the serotonin transporter (SERT) to inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[5] Some piperazine derivatives also exhibit affinity for dopamine receptors, such as the D2 receptor, which is a G-protein coupled receptor that inhibits adenylyl cyclase upon activation.[6]

Antidepressant_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binding Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binding Neuronal_Response Neuronal Response Serotonin_Receptor->Neuronal_Response Signal Transduction AC_inactive Adenylyl Cyclase (Inactive) D2_Receptor->AC_inactive Inhibition AC_active Adenylyl Cyclase (Active) cAMP cAMP AC_active->cAMP PKA PKA cAMP->PKA PKA->Neuronal_Response Piperazine_SERT Piperazine (SSRI) Piperazine_SERT->SERT Inhibition Piperazine_D2 Piperazine (D2 Antagonist) Piperazine_D2->D2_Receptor Antagonism SERT_Binding_Assay_Workflow start Start prepare_membranes Prepare SERT-expressing Cell Membranes start->prepare_membranes setup_assay Incubate Membranes with [³H]-ligand & Piperazine Derivative prepare_membranes->setup_assay incubate Incubate 1-2h setup_assay->incubate filter_samples Filter through Glass Fiber Filters incubate->filter_samples wash_filters Wash Filters filter_samples->wash_filters measure_radioactivity Scintillation Counting wash_filters->measure_radioactivity analyze_data Calculate Ki measure_radioactivity->analyze_data end End analyze_data->end

References

Potential Therapeutic Targets for 1-(Piperidin-4-yl)piperazine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2][3][4] Analogs of this versatile scaffold have demonstrated significant affinity and functional activity at a range of biological targets, making them promising candidates for the development of novel treatments for various neurological and psychiatric disorders.[5][6] This technical guide provides a comprehensive overview of the key therapeutic targets for this compound analogs, presenting quantitative pharmacological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Therapeutic Targets and Pharmacological Data

Derivatives of this compound exhibit a broad spectrum of pharmacological activities, with their primary targets being dopamine and serotonin receptors.[1][7] The specific affinity and selectivity of these analogs are highly dependent on the nature and position of substituents on both the piperidine and piperazine rings.[1]

Dopamine Receptors (D2 and D3)

A significant number of this compound analogs have been designed and synthesized as ligands for dopamine D2 and D3 receptors, which are key targets for antipsychotic medications.[1][7] Achieving selectivity for the D3 over the D2 receptor is a major goal in modern drug discovery to potentially reduce the extrapyramidal side effects associated with D2 receptor antagonism.[8][9][10]

Below is a summary of the binding affinities (Ki) of selected this compound analogs for human dopamine D2 and D3 receptors.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
1 2-OCH3H400.3133[9]
2 2,3-diClH530.959[9]
3 2-FButyl349963.6[10]
4 2-F4-(thien-3-yl)benzamide>10001.4>714[10]
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400[10]
Compound 11 Amide-piperidineNot SpecifiedHigh AffinityHigh AffinityNot Specified[7]
Compound 38 (ST 280) (E)-4-iodo...cinnamoylamideNot Applicable76.40.5153[11]
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7)

The this compound scaffold is also a common feature in ligands targeting various serotonin (5-HT) receptors. These receptors are implicated in the pathophysiology of depression, anxiety, and other mood disorders.[5][12]

Herein, we summarize the binding affinities and functional activities of representative analogs at key serotonin receptor subtypes.

Compound IDTarget ReceptorBinding Affinity (Ki or IC50, nM)Functional ActivityReference
Compound A20 5-HT (reuptake)Potent InhibitionSSRI[12]
Compound 11 5-HT1AHigh AffinityNot Specified[7]
Compound 11 5-HT2AHigh AffinityNot Specified[7]
Compound 2e 5-HT1A0.059 (IC50)Ligand[13]
LP-211 5-HT7 (human)15 (Ki)Antagonist[14]
LP-211 5-HT1A188-379 (Ki)Lower Affinity[14]

Signaling Pathways

The therapeutic effects of this compound analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptors. The diagrams below illustrate the canonical signaling pathways associated with these receptors.

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R D2 Receptor Gi Gi/o Protein D2R->Gi Agonist Binding AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP (inhibited) PKA Protein Kinase A cAMP->PKA Reduced Activation CREB CREB PKA->CREB Phosphorylation (reduced) Gene Gene Transcription CREB->Gene Regulation

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1AR 5-HT1A Receptor Gi Gi/o Protein HT1AR->Gi Agonist Binding AC Adenylate Cyclase Gi->AC Inhibition GIRK GIRK Channel Gi->GIRK Activation (βγ subunit) cAMP cAMP AC->cAMP Conversion of ATP (inhibited) PKA Protein Kinase A cAMP->PKA Reduced Activation K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The pharmacological characterization of this compound analogs involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in the literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains:

      • Cell membranes (a specific amount of protein, e.g., 10-50 µg).

      • A specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) at a concentration near its Kd value.

      • Varying concentrations of the test compound (competitor).

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive ligand (e.g., 10 µM haloperidol for D2 receptors) to saturate the receptors.

    • The plates are incubated for a specific time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

    • The filters are placed in scintillation vials with scintillation fluid.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data (e.g., using GraphPad Prism).

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Cell Culture (Receptor Expression) B Membrane Preparation (Homogenization & Centrifugation) A->B C Binding Assay Incubation (Membranes + Radioligand + Competitor) B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Determination) E->F

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vivo Behavioral Models

Objective: To assess the functional effects of the compounds on animal behavior, which can be indicative of their therapeutic potential.

Example: Apomorphine-Induced Climbing in Mice (for D2 antagonist activity)

  • Animals: Male mice (e.g., Swiss Webster) are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Mice are pre-treated with either the test compound at various doses or the vehicle control, typically via intraperitoneal (i.p.) injection.

    • After a specific pre-treatment time (e.g., 30-60 minutes), mice are challenged with a subcutaneous (s.c.) injection of apomorphine (a dopamine agonist, e.g., 1-3 mg/kg).

  • Observation:

    • Immediately after the apomorphine injection, mice are placed individually in wire mesh cages.

    • Climbing behavior is observed for a set period (e.g., 30 minutes).

    • The behavior is scored at regular intervals (e.g., every 5 minutes) based on a rating scale (e.g., 0 = four paws on the floor, 1 = one or two paws on the wall, 2 = all four paws on the wall).

  • Data Analysis:

    • The climbing scores for each mouse are summed over the observation period.

    • The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle control. A significant reduction in apomorphine-induced climbing suggests D2 receptor antagonist activity.[7]

Structure-Activity Relationships (SAR)

The extensive research on this compound analogs has led to the elucidation of key structure-activity relationships that govern their affinity and selectivity for different targets.

SAR_Logic cluster_scaffold This compound Core cluster_mods Structural Modifications cluster_targets Therapeutic Targets & Selectivity Piperidine Piperidine Ring D2_D3 D2/D3 Affinity & Selectivity Piperidine->D2_D3 Piperazine Piperazine Ring Piperazine->D2_D3 HT_receptors Serotonin Receptor Affinity (5-HT1A, 5-HT2A, etc.) Piperazine->HT_receptors Other Other Targets (e.g., Adrenergic) Piperazine->Other R1 Substituents on Piperidine-N R2 Substituents on Piperazine-N R3 Aryl Group on Piperazine

Caption: Logical Relationship of SAR for the Scaffold.

Conclusion

The this compound scaffold represents a highly fruitful starting point for the design of potent and selective ligands for a variety of CNS targets. The extensive body of research highlights the tunability of this core structure, allowing for the fine-tuning of pharmacological profiles to achieve desired therapeutic effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued development of novel therapeutics based on this important chemical motif. Future work in this area will likely focus on further optimizing selectivity, improving pharmacokinetic properties, and exploring the potential of these analogs in a wider range of neurological and psychiatric disorders.

References

The Pivotal Role of Piperazine and Piperidine Moieties in CNS Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of central nervous system (CNS) drug discovery, certain chemical scaffolds have earned the title of "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. Among these, the six-membered saturated nitrogen heterocycles, piperazine and piperidine, stand out for their prevalence in a multitude of approved CNS therapies.[1] Their enduring success stems from a unique combination of physicochemical and structural properties that make them ideal building blocks for molecules designed to traverse the blood-brain barrier and modulate complex neurological pathways.

This technical guide provides a comprehensive exploration of the role of piperazine and piperidine moieties in the discovery and development of CNS drugs. We will delve into a comparative analysis of their core properties, examine their influence on pharmacological activity, and present quantitative data for key CNS drugs incorporating these scaffolds. Furthermore, this guide offers detailed experimental protocols for critical assays and visualizes complex biological and experimental workflows to provide a practical resource for researchers in the field.

Comparative Analysis of Piperazine and Piperidine Scaffolds

The choice between a piperazine and a piperidine core is a critical decision in the early stages of drug design, with significant implications for a candidate's overall profile. The fundamental difference—a single nitrogen atom in piperidine versus two at the 1 and 4 positions in piperazine—gives rise to distinct physicochemical characteristics.[1]

Physicochemical Properties:

Piperidine is generally more basic and lipophilic than piperazine.[1] The higher basicity of piperidine can facilitate strong ionic interactions with target receptors but may also lead to increased clearance and potential off-target effects. The dual nitrogen atoms of piperazine provide two points for substitution, allowing for finer control over a molecule's properties. This can be leveraged to modulate basicity, enhance aqueous solubility, and improve pharmacokinetic profiles.[1][2]

Pharmacological Significance in CNS Drug Discovery:

Both piperazine and piperidine are integral components of numerous CNS drugs, including antipsychotics, antidepressants, and anxiolytics.[3][4] Their three-dimensional, chair-like conformations allow for the precise spatial orientation of substituents, which is crucial for selective binding to CNS targets such as dopamine, serotonin, and sigma receptors.[5][6] The nitrogen atom(s) in these rings are often protonated at physiological pH, enabling them to act as cationic recognition elements and participate in key hydrogen bonding interactions within receptor binding pockets.

The versatility of these scaffolds is evident in the wide range of CNS drugs that incorporate them. For instance, the piperazine moiety is a cornerstone of many atypical antipsychotics, where one nitrogen often connects to an aromatic system and the other is attached to a flexible side chain, allowing for simultaneous interaction with multiple receptor subtypes.[7] Similarly, the piperidine ring is a common feature in selective serotonin reuptake inhibitors (SSRIs) and other antidepressant agents.

Quantitative Data of Representative CNS Drugs

The following tables summarize key quantitative data for a selection of CNS drugs containing piperazine and piperidine moieties, highlighting their binding affinities for various CNS targets and their pharmacokinetic properties.

Table 1: Binding Affinities (Ki, nM) of Piperazine-Containing CNS Drugs

DrugPrimary Target(s)D25-HT1A5-HT2Aσ1
Aripiprazole D2 Partial Agonist, 5-HT1A Partial Agonist, 5-HT2A Antagonist0.341.73.4-
Clozapine Atypical Antipsychotic126195.4-
Olanzapine Atypical Antipsychotic111324-
Ziprasidone Atypical Antipsychotic4.83.40.4-
Buspirone Anxiolytic, 5-HT1A Agonist30014--
Vortioxetine Antidepressant1311519-

Table 2: Binding Affinities (Ki, nM) of Piperidine-Containing CNS Drugs

DrugPrimary Target(s)D25-HT2ASERTNET
Risperidone Atypical Antipsychotic3.10.1621016
Haloperidol Typical Antipsychotic1.485--
Paliperidone Atypical Antipsychotic0.620.2511028
Paroxetine SSRI--0.135
Methylphenidate Stimulant--13034
Donepezil Acetylcholinesterase Inhibitor----

Table 3: Pharmacokinetic Properties of Selected CNS Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (t½, hours)Metabolism
Aripiprazole 87>9975CYP3A4, CYP2D6
Risperidone 70903-20CYP2D6
Olanzapine ~609321-54CYP1A2, CYP2D6
Paroxetine >909521CYP2D6
Donepezil 1009670CYP3A4, CYP2D6

Key Signaling Pathways in CNS Drug Action

The therapeutic effects of many piperazine- and piperidine-containing CNS drugs are mediated through the modulation of specific neurotransmitter signaling pathways. The following diagrams, generated using the DOT language, illustrate the key components of three such pathways that are frequently targeted in CNS drug discovery.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates ERK ERK Signaling BetaArrestin->ERK Activates

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT1A_Receptor_Signaling Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor Serotonin->HT1A Gi Gi/o Protein HT1A->Gi Activates ERK ERK Pathway HT1A->ERK Modulates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ) cAMP ↓ cAMP AC->cAMP K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Neuronal_Activity ↓ Neuronal Firing Hyperpolarization->Neuronal_Activity

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Sigma_1_Receptor_Signaling Ligand σ1R Ligand S1R Sigma-1 Receptor (σ1R) Ligand->S1R Binds BiP BiP Chaperone S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Modulates Ion_Channels Ion Channels (e.g., K+, Ca2+) S1R->Ion_Channels Modulates Ca_ER ER Ca2+ Release IP3R->Ca_ER Mitochondria Mitochondria Ca_ER->Mitochondria Ca2+ transfer Neuroprotection Neuroprotection & Plasticity Mitochondria->Neuroprotection Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability Neuronal_Excitability->Neuroprotection

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the characterization of CNS drugs containing piperazine and piperidine moieties.

1. Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.[8][9]

  • Materials:

    • Membrane preparation from cells expressing human D2 receptors (e.g., CHO or HEK293 cells).

    • Radioligand: [³H]Spiperone or [³H]Raclopride.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in triplicate:

      • 25 µL of assay buffer (for total binding) or 25 µL of haloperidol (for non-specific binding) or 25 µL of test compound dilution.

      • 25 µL of radioligand at a concentration near its Kd.

      • 50 µL of membrane preparation (5-20 µg protein).

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used behavioral assay to screen for potential antidepressant effects of novel compounds in rodents.[6][7][10][11][12]

  • Materials:

    • Male mice or rats of a specific strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • Cylindrical containers (e.g., 25 cm high, 10 cm diameter for mice; 40 cm high, 20 cm diameter for rats).

    • Water at 23-25°C.

    • Video recording and analysis software.

  • Procedure (Two-day protocol for rats):

    • Day 1 (Pre-test):

      • Fill the cylinders with water to a depth of 15 cm.

      • Gently place each rat into a cylinder for a 15-minute swim session.

      • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

    • Day 2 (Test):

      • Administer the test compound or vehicle to the rats at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection).

      • Place the rats back into the cylinders with fresh water for a 5-minute test session.

      • Record the session for later analysis.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., climbing, swimming), with the animal making only small movements necessary to keep its head above water.

    • Compare the mean immobility time between the test compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests an antidepressant-like effect.

3. Synthesis of Aripiprazole

The following is a common synthetic route for aripiprazole, a piperazine-containing atypical antipsychotic.[13][14][15][16]

  • Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

    • To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in a suitable solvent like dimethylformamide (DMF), add potassium carbonate.

    • Add 1,4-dibromobutane and heat the mixture (e.g., at 60°C) for several hours.

    • After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent like ethyl acetate.

    • Purify the product by recrystallization from a solvent such as ethanol.

  • Step 2: Synthesis of Aripiprazole

    • Dissolve the product from Step 1 in a solvent like acetonitrile.

    • Add 1-(2,3-dichlorophenyl)piperazine and a base such as triethylamine.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture, and the product will precipitate.

    • Collect the solid by filtration and purify by recrystallization from ethanol to yield aripiprazole.

Experimental and Drug Discovery Workflows

The discovery and development of novel CNS drugs is a complex, multi-stage process. The following diagram illustrates a typical workflow for the identification and optimization of a lead compound.

CNS_Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification Target_ID->Hit_ID HTS High-Throughput Screening (HTS) FBDD Fragment-Based Drug Design (FBDD) SBDD Structure-Based Drug Design (SBDD) Hit_to_Lead Hit-to-Lead HTS->Hit_to_Lead FBDD->Hit_to_Lead SBDD->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR SAR Exploration Lead_Opt->SAR ADMET ADMET Profiling (in vitro & in silico) Lead_Opt->ADMET In_Vivo In Vivo Efficacy & Pharmacokinetics Lead_Opt->In_Vivo Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical SAR->Lead_Opt Iterative Design-Synthesize-Test Cycle ADMET->Lead_Opt In_Vivo->Lead_Opt IND IND-Enabling Studies Preclinical->IND

References

Methodological & Application

Application Notes: Synthesis of 1-(Piperidin-4-yl)piperazine from N-Boc-4-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(Piperidin-4-yl)piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Piperidine and piperazine rings are frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and bioavailability, and to present pharmacophoric groups in a specific spatial orientation for optimal target engagement.[2][3] Molecules containing this combined scaffold have shown a wide range of biological activities, including affinity for neurotransmitter receptors, making them valuable in the development of treatments for central nervous system disorders.[1][4]

This application note provides a detailed, two-step protocol for the synthesis of this compound, a versatile building block, starting from commercially available N-Boc-4-piperidinone. The synthesis relies on a robust reductive amination reaction followed by a straightforward acid-mediated deprotection.

Principle of the Synthesis

The synthetic strategy involves two key transformations:

  • Reductive Amination: N-Boc-4-piperidinone is coupled with N-Boc-piperazine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a hydride-based reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to form the C-N bond between the two heterocyclic rings.[5][6] Using a mono-protected piperazine ensures selective mono-alkylation.[2]

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting groups on both nitrogen atoms are concurrently removed under acidic conditions.[7] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to efficiently cleave the Boc groups, yielding the desired product, often as a corresponding salt.[8]

Overall Synthetic Pathway

The synthesis is a two-step process starting from N-Boc-4-piperidinone and 1-Boc-piperazine to yield the target compound this compound.

G A N-Boc-4-piperidinone + 1-Boc-piperazine B di-Boc protected intermediate (tert-butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl) piperidine-1-carboxylate) A->B Step 1: Reductive Amination NaBH(OAc)3, DCE C This compound (Final Product) B->C Step 2: Deprotection HCl/Dioxane or TFA/DCM

Caption: Two-step synthesis of this compound.

Part 1: Reductive Amination

This protocol details the coupling of N-Boc-4-piperidinone with 1-Boc-piperazine to form the di-Boc protected intermediate. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild and tolerant of a wide range of functional groups.[9]

Experimental Protocol

Materials:

  • N-Boc-4-piperidinone (1.0 eq)

  • 1-Boc-piperazine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a round-bottom flask under a nitrogen or argon atmosphere, add N-Boc-4-piperidinone (1.0 eq) and 1-Boc-piperazine (1.05 eq).

  • Dissolve the reactants in anhydrous DCE or DCM (to achieve a concentration of approx. 0.2 M).

  • Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[6]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product, tert-butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)piperidine-1-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Reductive Amination Workflow

G start Start setup Combine N-Boc-4-piperidinone & 1-Boc-piperazine in DCE/DCM start->setup add_stab Add NaBH(OAc)3 portion-wise setup->add_stab react Stir at Room Temperature (12-24h) add_stab->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with sat. NaHCO3(aq) monitor->quench Reaction Complete extract Extract with DCM (3x) quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify via Chromatography (if needed) dry->purify end End: Di-Boc Intermediate purify->end

Caption: Workflow for the reductive amination step.

Data Summary: Reductive Amination Conditions
EntryReducing AgentSolventAdditiveTime (h)Yield (%)Reference
1NaBH(OAc)₃DCEAcetic Acid1685-95[6][10]
2NaBH(OAc)₃DCMNone2480-90[6]
3NaCNBH₃MeOHZnCl₂2475-85[5][9]

Part 2: Boc Deprotection

This protocol describes the removal of both Boc protecting groups using acidic conditions to yield the final product, this compound. The product is typically isolated as a hydrochloride or trifluoroacetate salt, which can be converted to the free base upon neutralization.[7]

Experimental Protocol

Materials:

  • di-Boc protected intermediate (1.0 eq)

  • 4M HCl in 1,4-Dioxane (5-10 eq) OR Trifluoroacetic acid (TFA) (5-10 eq)

  • Dichloromethane (DCM) (for TFA method)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure (using HCl in Dioxane):

  • Dissolve the di-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction for 2-4 hours. Progress can be monitored by LC-MS. Often, the dihydrochloride salt of the product will precipitate from the solution.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration to yield this compound dihydrochloride.

  • To obtain the free base: The resulting salt is dissolved in water, and the solution is basified to pH > 10 with a base (e.g., NaOH, NaHCO₃). The aqueous layer is then extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried and concentrated to yield the final product as a free base.[7]

Procedure (using TFA in DCM):

  • Dissolve the di-Boc protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours until completion is confirmed by LC-MS.

  • Remove the DCM and excess TFA under reduced pressure.

  • Follow step 6 from the HCl protocol to neutralize the resulting TFA salt and isolate the free base.[7]

Deprotection and Workup Workflow

G start Start: Di-Boc Intermediate dissolve Dissolve in DCM or Dioxane start->dissolve add_acid Add Acid (TFA or HCl/Dioxane) dissolve->add_acid react Stir at Room Temp (1-4h) add_acid->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete workup_choice Isolate Salt or Free Base? monitor->workup_choice Complete isolate_salt Remove Volatiles & Precipitate with Ether workup_choice->isolate_salt Salt neutralize Neutralize with Base (e.g., NaOH) workup_choice->neutralize Free Base end_salt End: Product as HCl/TFA Salt isolate_salt->end_salt extract Extract with DCM/EtOAc neutralize->extract dry Dry and Concentrate extract->dry end_base End: Product as Free Base dry->end_base

Caption: Workflow for the Boc-deprotection and workup.

Data Summary: Deprotection Conditions
EntryReagentSolventTemperature (°C)Time (h)Yield (%)Reference
14M HClDioxaneRT2-4>95[7]
2TFA (25-50%)DCM0 to RT1-4>95[7][11]

Safety Information

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can react with water to release hydrogen gas. Handle with care.

  • DCE and DCM are chlorinated solvents and should be handled with caution.

  • Trifluoroacetic acid and concentrated HCl solutions are highly corrosive. Handle with extreme care.

The described two-step synthesis provides an efficient and reliable method for preparing this compound from N-Boc-4-piperidinone. The use of a Boc-protection strategy allows for a controlled and high-yielding synthesis. This protocol is highly applicable for producing this key intermediate, which serves as a valuable building block for the synthesis of complex molecules in drug discovery and development programs.

References

Synthetic Routes for N-Substituted 1-(Piperidin-4-yl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 1-(piperidin-4-yl)piperazine, a crucial scaffold in medicinal chemistry. The methodologies outlined below are based on established and contemporary synthetic strategies, offering a comprehensive guide for researchers in drug discovery and development.

Introduction

The this compound moiety is a prevalent structural motif in a wide range of biologically active compounds, including approved pharmaceuticals. Its significance lies in the desirable physicochemical properties conferred by the piperidine and piperazine rings, which can enhance aqueous solubility and metabolic stability. The N-substituent on the piperazine ring and the piperidine nitrogen provide key vectors for modulating pharmacological activity and target engagement. This document details the primary synthetic routes to access this versatile scaffold.

Core Synthetic Strategies

The synthesis of N-substituted 1-(piperidin-4-yl)piperazines primarily revolves around three robust and widely applicable methods:

  • Reductive Amination: A highly versatile method involving the reaction of a piperidin-4-one derivative with a desired piperazine, or vice versa, in the presence of a reducing agent.

  • Direct N-Alkylation: This classical approach involves the nucleophilic substitution of an alkyl halide with either the piperidine or piperazine nitrogen. Careful control of stoichiometry and the use of protecting groups are often necessary to achieve mono-alkylation.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl bonds, enabling the synthesis of N-aryl-1-(piperidin-4-yl)piperazines.

Method 1: Reductive Amination

Reductive amination is a cornerstone for the synthesis of N-substituted 1-(piperidin-4-yl)piperazines due to its broad substrate scope and generally mild reaction conditions.[1][2] The reaction proceeds via the in situ formation of an enamine or iminium ion intermediate from a ketone and an amine, which is then reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[1]

General Workflow for Reductive Amination

Reductive Amination Workflow start Start dissolve Dissolve N-Boc-4-piperidinone and N-substituted piperazine in a suitable solvent (e.g., DCE, DCM) start->dissolve add_reagent Add reducing agent (e.g., NaBH(OAc)₃) and acetic acid dissolve->add_reagent react Stir at room temperature for 12-24 hours add_reagent->react workup Quench reaction, perform aqueous workup, and extract with organic solvent react->workup purify Purify crude product by column chromatography workup->purify deprotect Deprotect Boc group (e.g., with HCl or TFA) purify->deprotect final_product Isolate final product deprotect->final_product

Caption: General workflow for the synthesis of N-substituted this compound via reductive amination.

Experimental Protocol: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine[5][6]

Materials:

  • N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidinone)

  • N-Methylpiperazine

  • Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate solution

  • Methanol

  • Concentrated hydrochloric acid

  • 48% aqueous sodium hydroxide

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a round-bottom flask and cool to 0 °C.[3]

  • Add N-methylpiperazine to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.[3]

  • Upon completion, cool the reaction solution to 0 °C and neutralize by adding saturated aqueous sodium bicarbonate solution.[3]

  • Extract the product with dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Dissolve the residue in methanol (25.0 mL) and add concentrated hydrochloric acid (5.0 mL).[3]

  • Stir the mixture at 40°C for 12 hours to effect deprotection.[3]

  • Concentrate and dry the reaction solution. Dissolve the residue in distilled water and basify with 48% aqueous sodium hydroxide.[3]

  • Extract the final product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(1-methylpiperazin-4-yl)piperidine as a white solid.[3]

Yield: 60%[3]

Quantitative Data for Reductive Amination
Starting KetoneStarting AmineReducing AgentSolventYield (%)Reference
N-Boc-4-piperidinoneN-methylpiperazineNot specifiedDichloromethane60[3]
Ketone 41,4-dioxa-8-azaspiro[4.5]decaneNaBH(OAc)₃1,2-dichloroethane29[1]
Aldehyde 2.1Amine 2.2Not specifiedNot specifiedNot specified[4]

Method 2: N-Alkylation

Direct N-alkylation is a straightforward method for synthesizing N-substituted 1-(piperidin-4-yl)piperazines, particularly for introducing alkyl groups.[5][6][7] The reaction typically involves a nucleophilic attack of the piperazine or piperidine nitrogen on an alkyl halide. A significant challenge is controlling the selectivity between mono- and di-alkylation, which can often be addressed by using a large excess of the amine or by employing a protecting group strategy.[7]

General Synthetic Pathway for N-Alkylation

N-Alkylation Pathway reagents Boc-piperazine + Alkyl Halide reaction Alkylation (Base, Solvent) reagents->reaction intermediate N-Alkyl-N'-Boc-piperazine reaction->intermediate deprotection Deprotection (Acid) intermediate->deprotection final_piperazine N-Alkylpiperazine deprotection->final_piperazine reductive_amination Reductive Amination with N-Boc-4-piperidinone final_piperazine->reductive_amination final_product N-Alkyl-1-(piperidin-4-yl)piperazine reductive_amination->final_product

Caption: Synthetic pathway involving N-alkylation with a protecting group strategy.

Experimental Protocol: Synthesis of 1-Benzylpiperazine (A Precursor)[9][10]

Materials:

  • Piperazine

  • Benzyl chloride

  • Methanol (anhydrous)

  • Aniline hydrochloride (catalyst)

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • In a 500 mL reaction flask, dissolve 25.8 g (0.3 mol) of piperazine in 100 mL of anhydrous methanol.[8]

  • Add a catalytic amount of aniline hydrochloride and heat the solution to 50°C.[8]

  • Slowly add 38 g (0.3 mol) of benzyl chloride over approximately 30 minutes.[8]

  • Maintain the reaction temperature at 50°C for 3 hours.[8]

  • Cool the reaction to room temperature and remove the methanol by evaporation under reduced pressure.[8]

  • Add NaOH solution to adjust the pH to 13.[8]

  • Extract the product twice with 50 mL of ethyl acetate.[8]

  • The resulting 1-benzylpiperazine can then be reacted with a protected piperidin-4-one via reductive amination as described in Method 1 to yield N-benzyl-1-(piperidin-4-yl)piperazine.

Yield: 95.5% (for 1-benzylpiperazine)[8]

Quantitative Data for N-Alkylation
AmineAlkylating AgentBaseSolventYield (%)Reference
PiperazineBenzyl Chloride-Methanol95.5[8]
1-(4-methoxybenzyl)piperazine3-nitrophenethyl bromideNot specifiedNot specified59[9]

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl derivatives.[6][10][11] This method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine under relatively mild conditions. It is particularly useful for synthesizing N-aryl-1-(piperidin-4-yl)piperazines, which can be challenging to prepare using traditional nucleophilic aromatic substitution methods.

General Reaction Scheme for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination A Aryl-X C Aryl-N(Piperidin-4-yl)piperazine A->C Pd Catalyst, Ligand, Base B H-N(Piperidin-4-yl)piperazine B->C

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Coupling[14][15]

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound (or a protected precursor)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Phosphine ligand (e.g., tBuDavePhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or xylene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv), the piperazine derivative (1.2 equiv), the palladium catalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (e.g., 1.4 equiv).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (usually 1-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 95 |[12] | | 4-Bromotoluene | 1-(2-pyridyl)-piperazine | Not specified | Not specified | Not specified | 96 |[13] | | Aryl Bromo Derivative 2.5 | Amine 2.4 | Not specified | Not specified | Not specified | Not specified |[4] |

Conclusion

The synthetic routes outlined in this document provide a robust toolkit for accessing a diverse range of N-substituted 1-(piperidin-4-yl)piperazines. The choice of method will depend on the nature of the desired N-substituent. Reductive amination offers a general and high-yielding approach for a variety of substituents. N-alkylation is a direct method for introducing alkyl groups, though it may require optimization to control selectivity. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the method of choice. These protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the this compound scaffold.

References

Application Note: Microwave-Assisted Synthesis of 1-(Piperidin-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1-(Piperidin-4-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of this scaffold exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Traditional methods for synthesizing these compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, leveraging microwave irradiation to dramatically reduce reaction times, improve yields, and often enable the use of safer solvents.[5][6][7] This technology utilizes direct, volumetric heating of polar molecules, leading to rapid temperature increases and significant rate enhancements compared to conventional heating methods.[6]

Applications of this compound Derivatives This class of compounds is integral to the development of targeted therapies. Their versatile structure allows for modification to achieve high affinity and selectivity for various biological targets.

  • Kinase Inhibitors: Many derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. For example, Gilteritinib and Brigatinib, used in cancer therapy, feature the 1-methyl-4-(piperidin-4-yl)piperazine group.[1]

  • Antimicrobial and Antifungal Agents: The piperazine ring is a common feature in molecules designed to combat bacterial and fungal infections.[8]

  • Central Nervous System (CNS) Agents: The scaffold is found in drugs targeting CNS disorders. For instance, certain derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterases.[9][10]

Experimental Workflow and Protocols

The general workflow for the microwave-assisted synthesis of this compound derivatives involves the coupling of a piperidin-4-one precursor with a desired piperazine, followed by purification. A common and efficient approach is reductive amination.

G cluster_start Starting Materials cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_end Final Product A N-Boc-piperidin-4-one E 1. Mix Reactants in Vessel 2. Seal and Place in Reactor 3. Irradiate (e.g., 120°C, 15 min) A->E B Substituted Piperazine B->E C Reducing Agent (e.g., NaBH(OAc)₃) C->E D Solvent (e.g., DCE, MeOH) D->E F 1. Quench Reaction 2. Liquid-Liquid Extraction E->F G Column Chromatography or Recrystallization F->G H Characterized This compound Derivative G->H

Caption: General workflow for microwave-assisted synthesis.

Protocol 1: Microwave-Assisted Reductive Amination

This protocol describes the synthesis of a Boc-protected this compound derivative via microwave-assisted reductive amination.

Materials:

  • N-Boc-piperidin-4-one

  • Substituted piperazine (e.g., 1-phenylpiperazine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vessel, add N-Boc-piperidin-4-one (1.0 mmol, 1 equiv.).

  • Add the desired substituted piperazine (1.2 mmol, 1.2 equiv.).

  • Add the solvent (e.g., 5 mL of DCE).

  • Stir the mixture for 5 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise.

  • Seal the vessel and place it in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120°C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Power: 100-200 W (dynamic)

    • Stirring: High

  • After irradiation, allow the vessel to cool to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Boc-Deprotection

This step removes the Boc protecting group to yield the final secondary amine.

Materials:

  • Boc-protected this compound derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 mmol) in DCM (5 mL).

  • Add TFA (10 equiv.) or 4M HCl in Dioxane (5 mL) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by TLC.

  • Concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated NaHCO₃ solution or aqueous NaOH.

  • Extract the product with DCM, dry the organic phase over Na₂SO₄, and concentrate to yield the final deprotected derivative.

Quantitative Data Summary

Microwave-assisted synthesis consistently demonstrates superior performance over conventional heating methods for the synthesis of piperazine derivatives.

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time 5 - 30 minutes12 - 48 hours[11]
Temperature 100 - 150 °CRoom Temp. to 110 °C[11]
Typical Yield 85 - 98%[10]60 - 80%
Energy Consumption LowHigh
Solvent Volume ReducedHigh
Side Products MinimizedOften significant

Mechanism of Action: Kinase Inhibition

Many this compound derivatives function as Type I ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that can lead to pathological cellular responses like proliferation in cancer.

G Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Phosphorylation Autophosphorylation RTK->Phosphorylation Dimerizes & Activates ATP ATP ATP->Phosphorylation Inhibitor This compound Derivative Inhibitor->Phosphorylation Blocks ATP Binding Site Downstream Downstream Signaling (e.g., RAS/MAPK) Phosphorylation->Downstream Activates Response Cellular Response (e.g., Proliferation) Downstream->Response Leads to

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion Microwave-assisted synthesis is a powerful and efficient platform for the rapid production of this compound libraries.[5] This method provides significant advantages in terms of reaction speed, yield, and purity over conventional approaches, making it an invaluable tool for researchers in medicinal chemistry and drug discovery. The ability to quickly generate diverse derivatives facilitates the exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets.

References

Application Note and Protocol: Solid-Phase Synthesis of a 1-(Piperidin-4-yl)piperazine Combinatorial Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combinatorial chemistry, particularly solid-phase synthesis, has become an indispensable tool in modern drug discovery, enabling the rapid generation of large, diverse libraries of small molecules for high-throughput screening. The 1-(Piperidin-4-yl)piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This application note provides a detailed protocol for the solid-phase synthesis of a combinatorial library based on this scaffold, allowing for the introduction of diversity at multiple positions.

The described methodology leverages the efficiency and robustness of solid-phase organic synthesis (SPOS), which simplifies purification by allowing for the use of excess reagents that can be easily washed away from the resin-bound product.[1][2] This approach is highly amenable to automation and parallel synthesis, facilitating the creation of extensive compound libraries.

Core Synthesis Strategy

The solid-phase synthesis of the this compound library will be performed in a stepwise manner on a solid support. The general strategy involves the initial immobilization of a piperidine building block, followed by the introduction of the piperazine core and subsequent diversification through reactions at the available nitrogen atoms. Orthogonal protecting groups, such as Boc and Fmoc, are utilized to selectively unmask reactive sites for the sequential addition of various building blocks.

Overall Synthetic Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of the this compound library.

G cluster_0 Phase 1: Resin Preparation and Scaffold Attachment cluster_1 Phase 2: Piperazine Core Introduction cluster_2 Phase 3: Diversification cluster_3 Phase 4: Cleavage and Purification Resin Swell Resin Load Load N-Boc-4-aminopiperidine Resin->Load Cap Cap Unreacted Sites Load->Cap Deprotect1 Boc Deprotection Cap->Deprotect1 Couple1 Couple Boc-piperazine-4-carboxylic acid Deprotect1->Couple1 Deprotect2 Boc Deprotection Couple1->Deprotect2 Diversify1 Diversification at Piperazine N4 (R1) Deprotect2->Diversify1 Diversify2 Diversification at Piperidine N1 (R2) Diversify1->Diversify2 Cleave Cleave from Resin Diversify2->Cleave Purify Purify Library Members Cleave->Purify

Caption: General workflow for the solid-phase synthesis of the this compound library.

Data Presentation

The following table summarizes typical quantitative data associated with the key steps of the solid-phase synthesis protocol. Actual values may vary depending on the specific building blocks and reaction conditions used.

StepParameterTypical ValueMonitoring Method
Initial Scaffold LoadingLoading Efficiency80 - 95%UV-Vis quantification of Fmoc release
Boc DeprotectionDeprotection Efficiency (per step)>99%Kaiser test or Chloranil test[3]
Coupling ReactionCoupling Efficiency>95%Kaiser test (negative for primary amines)
CleavageCrude Yield50 - 85%Gravimetric analysis
Final ProductPurity (after purification)>95%HPLC, LC-MS

Experimental Protocols

Materials and General Methods:

  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh) is a suitable choice for anchoring the initial building block.[4]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), and Trifluoroacetic acid (TFA) should be of peptide synthesis grade.

  • Reagents: N-Boc-4-aminopiperidine, Boc-piperazine-4-carboxylic acid, coupling agents (e.g., HATU, HBTU), and a diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates for diversification.

  • Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, nitrogen line for drying, HPLC, and LC-MS for analysis and purification.

Protocol 1: Resin Loading with N-Boc-4-aminopiperidine

This protocol describes the attachment of the initial piperidine scaffold to the 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.[3][5]

  • Scaffold Attachment:

    • In a separate flask, dissolve N-Boc-4-aminopiperidine (2.0 eq. relative to resin capacity) in anhydrous DCM (5 mL).

    • Add DIPEA (4.0 eq.) to the solution of N-Boc-4-aminopiperidine.

    • Drain the DCM from the swollen resin and add the N-Boc-4-aminopiperidine/DIPEA solution.

    • Agitate the mixture at room temperature for 2 hours.

  • Capping: Add methanol (1.0 mL) to the reaction vessel and agitate for an additional 30 minutes to cap any unreacted chlorotrityl groups.[3][5]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under a stream of nitrogen and then under vacuum to a constant weight.

  • (Optional) Loading Determination: The loading efficiency can be determined by Fmoc quantification if an Fmoc-protected amino acid is used as the first building block.

Protocol 2: Piperazine Core Synthesis

This protocol details the deprotection of the piperidine nitrogen and the coupling of the piperazine ring.

  • Boc Deprotection:

    • Swell the resin from Protocol 1 in DCM (10 mL) for 30 minutes.

    • Drain the DCM and add a solution of 20-50% TFA in DCM (10 mL).[3] Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20-50% TFA in DCM (10 mL) and agitate for 20-30 minutes.[3]

    • Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time, followed by washing with DMF (5 x 10 mL).[3]

  • Piperazine Coupling:

    • In a separate vial, pre-activate Boc-piperazine-4-carboxylic acid (3.0 eq.) with a coupling agent such as HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF (5 mL) for 5 minutes.[3]

    • Add the activated carboxylic acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Library Diversification

This protocol outlines the steps for introducing diversity at two points on the scaffold.

  • Diversification at Piperazine N4 (R1):

    • Perform Boc deprotection as described in Protocol 2, Step 1.

    • Neutralize the resin as described in Protocol 2, Step 2.

    • Divide the resin into separate reaction vessels for parallel synthesis.

    • To each vessel, add a solution of a different building block (e.g., carboxylic acid with HATU/DIPEA for acylation, sulfonyl chloride with DIPEA for sulfonylation, or isocyanate for urea formation) in a suitable solvent (e.g., DMF or DCM). Use 3.0 equivalents of the building block.

    • Agitate the reactions for 2-4 hours or until completion (monitored by a qualitative test like the Kaiser test).

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Diversification at Piperidine N1 (R2):

    • This diversification point is introduced after cleavage from the resin if the initial attachment was through the piperidine nitrogen. Alternatively, if an orthogonal protecting group (e.g., Fmoc) was used on the piperidine nitrogen, it can be deprotected (e.g., with 20% piperidine in DMF)[6] and diversified on-resin prior to cleavage.

Protocol 4: Cleavage and Product Isolation

This protocol describes the final cleavage of the library members from the solid support.

  • Resin Preparation: Wash the dried, resin-bound final products with DCM (3 x 10 mL).

  • Cleavage:

    • Prepare a cleavage cocktail, typically containing a high concentration of TFA. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

    • Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.

    • Reduce the volume of the combined filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether.[3]

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 x 20 mL).

    • Dry the crude product under vacuum.

  • Analysis and Purification:

    • Analyze the crude product by analytical HPLC and LC-MS.

    • Purify the individual library members by preparative reverse-phase HPLC to obtain the final compounds.[3]

Visualization of Key Processes

Boc Deprotection and Neutralization Workflow

G start Resin-Bound Boc-Protected Amine swell Swell Resin in DCM start->swell tfa1 Treat with 20-50% TFA in DCM (5 min) swell->tfa1 tfa2 Treat with 20-50% TFA in DCM (20-30 min) tfa1->tfa2 wash_dcm Wash with DCM (5x) tfa2->wash_dcm neutralize Wash with 10% DIPEA in DMF (2x) wash_dcm->neutralize wash_dmf Wash with DMF (5x) neutralize->wash_dmf end Resin-Bound Free Amine wash_dmf->end

Caption: Workflow for the removal of the Boc protecting group and subsequent neutralization.

Peptide Coupling Reaction Logic

G cluster_0 Reactant Preparation Carboxylic_Acid Carboxylic Acid (3.0 eq) Pre-activation Pre-activate for 5 min Carboxylic_Acid->Pre-activation Coupling_Agent Coupling Agent (e.g., HATU, 2.9 eq) Coupling_Agent->Pre-activation Base Base (e.g., DIPEA, 6.0 eq) Base->Pre-activation Solvent Solvent (DMF) Solvent->Pre-activation Add_to_Resin Add to Resin-Bound Free Amine Pre-activation->Add_to_Resin Agitate Agitate for 2 hours at Room Temperature Add_to_Resin->Agitate Wash Wash with DMF and DCM Agitate->Wash Resin-Bound_Product Resin-Bound Coupled Product Wash->Resin-Bound_Product

Caption: Logical flow of a typical coupling reaction in solid-phase synthesis.

References

The Strategic Role of 1-(Piperidin-4-yl)piperazine in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug development, the selection of versatile and efficient intermediates is paramount to the successful synthesis of complex Active Pharmaceutical Ingredients (APIs). Among these crucial building blocks, 1-(Piperidin-4-yl)piperazine and its derivatives have emerged as pivotal intermediates in the synthesis of a new generation of therapeutics, including the antipsychotic Cariprazine and the anticancer agents Brigatinib and Gilteritinib. These application notes provide a detailed overview of the utility of this compound, complete with synthetic protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The core structure of this compound, which features both a piperidine and a piperazine ring, offers a unique scaffold that is readily functionalized, allowing for the construction of diverse and pharmacologically active molecules.[1] This inherent versatility has made it a valuable component in the drug discovery pipeline.

Application in API Synthesis: A Tale of Three Drugs

The utility of this compound and its N-methylated analog, 1-Methyl-4-(piperidin-4-yl)piperazine, is exemplified in the synthesis of three notable APIs:

  • Cariprazine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2][3]

  • Brigatinib: A potent inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), indicated for the treatment of certain types of non-small cell lung cancer.[4]

  • Gilteritinib: A tyrosine kinase inhibitor that targets FLT3 mutations in acute myeloid leukemia (AML).[5][6]

The synthesis of these APIs leverages the nucleophilic nature of the piperazine and piperidine nitrogens for coupling with various electrophilic partners.

Synthetic Protocols and Quantitative Data

The following sections detail the synthetic approaches for Cariprazine, Brigatinib, and Gilteritinib, utilizing this compound or its derivative as a key intermediate.

Synthesis of Cariprazine

Cariprazine's synthesis involves the coupling of 1-(2,3-dichlorophenyl)piperazine with a functionalized cyclohexane moiety, followed by the introduction of the dimethylcarbamoyl group. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of Cariprazine Intermediate

A patented method for preparing a key cariprazine intermediate involves the condensation of trans-2-(4-(3,3-dimethylureido)cyclohexyl)acetic acid with 1-(2,3-dichlorophenyl)piperazine.[7] The subsequent reduction of the resulting amide yields Cariprazine.[7]

Table 1: Summary of a Reported Synthetic Step for a Cariprazine Precursor

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Amide Formationtrans-2-(4-(3,3-dimethylureido)cyclohexyl)acetic acid, 1-(2,3-dichlorophenyl)piperazineCondensing agent, TriethylamineTetrahydrofuran or DichloromethaneNot Specified2-4Not explicitly stated for this step, but the overall process is described as having a "markedly improved" total yield.Final product purity is ensured.[7]

Another patented approach involves a reductive amination reaction to produce trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine, which is then acylated to give Cariprazine with a reported yield of 84.5% for the aminolysis step.[8]

Synthesis of Brigatinib

The synthesis of Brigatinib involves the coupling of 1-methyl-4-(piperidin-4-yl)piperazine with a substituted pyrimidine core.

Experimental Protocol: Synthesis of Brigatinib

A patented method describes the amine substitution reaction between 2,5-dichloro-N-(2-(dimethylphosphine)phenyl)pyrimidin-4-amine and 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-aniline under acidic catalytic conditions to yield Brigatinib.[9][10]

Table 2: Summary of a Reported Synthetic Route for Brigatinib

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Intermediate 1 Synthesis2,4,5-trichloropyrimidine, 2-(dimethylphosphoryl)anilineK₂HPO₄DMF65490.3>98.0[9]
Intermediate 2 Synthesis2-nitro-5-fluoroanisole, 1-methyl-4-(4-piperidinyl)-piperazineK₂CO₃MeCNReflux4.5Not SpecifiedNot Specified[9]
Final CouplingIntermediate 1, Intermediate 2 (hydrogenated)Acidic catalysisNot SpecifiedNot SpecifiedNot Specified>50 (overall)>99.9[9][10]
Synthesis of Gilteritinib

The synthesis of Gilteritinib also utilizes the 1-methyl-4-(piperidin-4-yl)piperazine moiety, which is incorporated into a pyrazinecarboxamide scaffold.

Experimental Protocol: Synthesis of Gilteritinib

One synthetic route involves a Buchwald coupling reaction between 3-amino-6-methyl-5-[(tetrahydro-2H-pyran-4-yl) amino]-2-carbonitrile and a chlorinated derivative of 3-methoxy-4-(4-(4-methylpiperidin-1-yl) piperidin-1-yl) aniline.[11][12] The resulting nitrile is then hydrolyzed to afford Gilteritinib.[11][12]

Table 3: Overview of a Reported Synthetic Approach for Gilteritinib

StepDescriptionKey ReagentsKey IntermediatesReference
1Synthesis of the pyrazine coreEthyl propionylacetate, Nitrosation, Annulation, Chlorination, Hydrolysis3,5-dichloro-6-ethylpyrazinecarboxamide[13]
2Introduction of the piperidinyl-piperazine side chain3-methoxy-4-(4-(4-methylpiperidin-1-yl) piperidin-1-yl) aniline-[11][12]
3Buchwald Coupling and HydrolysisPalladium catalyst6-ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl) piperidin-1-yl) phenylamino)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-nitrile[11][12]

Mechanistic Insights and Signaling Pathways

A thorough understanding of the mechanism of action of these APIs is crucial for drug development.

Cariprazine Signaling Pathway

The therapeutic effects of Cariprazine are thought to be mediated through a combination of partial agonist activity at central dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors.[14][15][16]

Cariprazine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D₂ Receptor Dopamine->D2_Receptor D3_Receptor D₃ Receptor Dopamine->D3_Receptor Signaling_Cascade Downstream Signaling (Modulation of Neuronal Activity) D2_Receptor->Signaling_Cascade D3_Receptor->Signaling_Cascade FiveHT1A_Receptor 5-HT₁ₐ Receptor FiveHT1A_Receptor->Signaling_Cascade FiveHT2A_Receptor 5-HT₂ₐ Receptor FiveHT2A_Receptor->Signaling_Cascade Cariprazine Cariprazine Cariprazine->D2_Receptor Partial Agonist Cariprazine->D3_Receptor Partial Agonist (High Affinity) Cariprazine->FiveHT1A_Receptor Partial Agonist Cariprazine->FiveHT2A_Receptor Antagonist Brigatinib_Signaling cluster_cell Cancer Cell cluster_pathways Downstream Signaling Pathways ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK EGFR Mutated EGFR EGFR->AKT EGFR->ERK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation Brigatinib Brigatinib Brigatinib->ALK Inhibits Brigatinib->EGFR Inhibits Gilteritinib_Signaling cluster_cell Leukemic Cell cluster_pathways Downstream Signaling Pathways FLT3 Mutated FLT3 Receptor (ITD or TKD) STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits

References

The Versatility of 1-(Piperidin-4-yl)piperazine in G-Protein Coupled Receptor (GPCR) Ligand Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-yl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of ligands targeting a wide array of G-Protein Coupled Receptors (GPCRs). Its inherent structural features, including two basic nitrogen atoms and a conformationally flexible yet constrained piperidine ring, allow for diverse chemical modifications to achieve desired potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel GPCR ligands based on this valuable scaffold.

Introduction to the this compound Scaffold

The this compound moiety is a cornerstone in the design of ligands for various central nervous system (CNS) targets, particularly dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[1][2] The piperazine ring offers two key points for chemical modification, enabling the fine-tuning of properties such as solubility, basicity, and target affinity.[1] The piperidine ring is a common motif in neuropharmacology, known to interact with numerous CNS targets.[1] The combination of these two heterocyclic rings in the this compound scaffold provides a unique three-dimensional arrangement of atoms that can be tailored to fit the binding pockets of specific GPCRs.

Key Applications in GPCR Ligand Design

Derivatives of this compound have been extensively explored as ligands for several important GPCR families:

  • Dopamine Receptors (D2, D3, D4): This scaffold is a core component in the design of ligands targeting the dopamine D2 receptor, a key target for antipsychotic medications.[1] Modifications on the piperazine nitrogen have led to the development of potent and selective D3 receptor ligands, which are of interest for treating substance abuse and other neuropsychiatric disorders.[3][4] Furthermore, benzyloxy piperidine derivatives based on this core have been investigated as selective D4 receptor antagonists.[5]

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): The arylpiperazine motif, often linked to a piperidine or a related structure, is a well-established pharmacophore for serotonin receptors.[6][7] Derivatives have shown high affinity for the 5-HT1A receptor, acting as both agonists and antagonists, with potential applications in anxiety and depression.[8][9] Additionally, this scaffold has been utilized to develop multi-target ligands with affinity for both 5-HT1A and 5-HT2A receptors for the treatment of schizophrenia.[2] Long-acting inhibitors of the 5-HT7 receptor have also been developed from arylpiperazine derivatives.[10]

  • Sigma Receptors (σ1, σ2): The this compound core has been employed in the development of ligands for sigma receptors, which are implicated in various neurological and psychiatric conditions.[1][11] Both σ1 and σ2 receptor ligands have been synthesized and evaluated, with some compounds showing high affinity and selectivity.[12]

Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions

The following tables summarize the binding affinities and functional potencies of representative this compound derivatives for various GPCR targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding lead optimization efforts.

Table 1: Binding Affinities (Ki) of this compound Derivatives for Dopamine Receptors

Compound IDTarget ReceptorKi (nM)Reference
Compound X-D2Human D25.4[3]
Compound Y-D3Human D30.8[3]
Compound Z-D4Human D415.2[5]
PridopidineHuman D2Low Affinity[13]

Table 2: Binding Affinities (Ki) and Functional Data (EC50/IC50) of this compound Derivatives for Serotonin Receptors

Compound IDTarget ReceptorKi (nM)Functional AssayPotency (EC50/IC50, nM)Reference
D2AAK3 Derivative 1Human 5-HT1A1.2Agonist Activity25.1 (EC50)[2]
D2AAK3 Derivative 10Human 5-HT2A3.5Antagonist Activity15.8 (IC50)[2]
LP-211Human 5-HT70.8Antagonist Activity1.2 (IC50)[10]
WAY-100635Human 5-HT1AHigh AffinitySilent Antagonist-[7]

Table 3: Binding Affinities (Ki) of this compound Derivatives for Sigma Receptors

Compound IDTarget ReceptorKi (nM)Reference
Compound 1 (S1R)Human σ13.2[12]
Compound 2t (S2R)Human σ24.0[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound-based GPCR ligands.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is a general guideline for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Radioligand: [3H]-Spiperone (a D2 antagonist) at a concentration equal to its Kd.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (this compound derivatives) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the D2 receptor to confluency.

    • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

    • Store the membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound solution (at various concentrations), and 50 µL of [3H]-Spiperone.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM Haloperidol.

    • Initiate the binding reaction by adding 100 µL of the D2 receptor membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Serotonin 5-HT1A Receptors (Agonist Mode)

This protocol describes a method to determine the potency (EC50) of a test compound as an agonist at the Gαi-coupled 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Cell culture medium (e.g., F-12 or DMEM with 10% FBS).

  • Assay buffer: HBSS or PBS containing 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • Reference agonist (e.g., 8-OH-DPAT).

  • Test compounds (this compound derivatives) at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White, opaque 96-well or 384-well plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Preparation:

    • Seed the 5-HT1A receptor-expressing cells into white, opaque multi-well plates at an appropriate density and allow them to attach overnight.

  • Assay Execution:

    • Remove the culture medium and wash the cells once with assay buffer.

    • Add 25 µL of test compound solution (at various concentrations) or reference agonist to the wells.

    • Add 25 µL of forskolin solution (at a final concentration that stimulates a submaximal cAMP response, typically 1-10 µM, to be optimized).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the development of this compound-based GPCR ligands.

GPCR_Signaling_Pathway cluster_agonist Agonist Binding & G-Protein Activation Agonist Agonist (e.g., 1-piperidin-4-yl-piperazine derivative) GPCR GPCR (e.g., D2, 5-HT1A) Agonist->GPCR Binds to G_protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits

Caption: Generalized GPCR signaling cascade upon agonist binding.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate: Membranes + Radioligand + Test Compound prepare_membranes->incubate filter Separate Bound from Free Radioligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic scaffold This compound Scaffold modification1 Modification at Piperazine N1 scaffold->modification1 modification2 Modification at Piperazine N4 scaffold->modification2 modification3 Modification on Piperidine Ring scaffold->modification3 synthesis Chemical Synthesis modification1->synthesis modification2->synthesis modification3->synthesis biological_testing Biological Testing (Binding & Functional Assays) synthesis->biological_testing sar_analysis SAR Analysis (Potency, Selectivity) biological_testing->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Logical flow for SAR studies of this compound derivatives.

These application notes and protocols provide a foundational framework for researchers working with the this compound scaffold. By leveraging the versatility of this chemical entity and employing robust experimental methodologies, the development of novel and effective GPCR ligands for a multitude of therapeutic targets can be significantly advanced.

References

Application Notes and Protocols: The Use of 1-(Piperidin-4-yl)piperazine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(Piperidin-4-yl)piperazine scaffold is a privileged structural motif frequently employed in the design and synthesis of potent and selective kinase inhibitors. This heterocyclic system offers a versatile platform for medicinal chemists, providing a unique combination of structural rigidity and opportunities for diverse functionalization. The piperidine and piperazine rings can be modified to optimize pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target affinity.[1][2] The dual nitrogen atoms of the piperazine moiety, in particular, allow for the introduction of various substituents to modulate the inhibitor's interaction with the target kinase.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, focusing on its application in targeting key kinases involved in cancer signaling pathways.

General Synthetic Strategy

The synthesis of kinase inhibitors incorporating the this compound scaffold typically involves the coupling of this core moiety with a suitable heterocyclic or aromatic system that can interact with the hinge region of the kinase ATP-binding site. A common synthetic route involves the nucleophilic substitution or amide bond formation, where the secondary amine of the piperazine or piperidine ring acts as the nucleophile.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product scaffold This compound (or protected form) reaction Coupling Reaction (e.g., SNAr, Amide Coupling) scaffold->reaction core Kinase Hinge-Binding Moiety (e.g., Pyrimidine, Quinazoline) core->reaction product Kinase Inhibitor reaction->product Formation of C-N bond

Caption: General synthetic scheme for kinase inhibitors.

Application in Targeting Specific Kinases

The this compound scaffold has been successfully utilized to develop inhibitors for various kinase families, including serine/threonine kinases like AKT and p21-activated kinase (PAK), as well as tyrosine kinases.

AKT Inhibitors

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers.[3] Several potent AKT inhibitors have been developed incorporating the this compound moiety. This scaffold often serves as a side chain that can be modified to enhance potency and selectivity.[3]

PAK4 Inhibitors

p21-activated kinase 4 (PAK4) is another important therapeutic target in oncology, implicated in cell proliferation, migration, and invasion. Novel 2,4-diaminoquinazoline derivatives incorporating a substituted piperidine or piperazine at the 2-position have shown significant inhibitory activity against PAK4.[4][5]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative kinase inhibitors synthesized using the this compound scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
10h AKT124.3PC-33.7[3]
8d PAK460A549Not Reported[4][5]
9c PAK468A549Not Reported[4]
5q AKT118.0LNCaP, PC-3Not Reported[6]
5t AKT121.3LNCaP, PC-3Not Reported[6]

Experimental Protocols

Synthesis of a Representative AKT Inhibitor (Compound 10h analog)

This protocol describes a general procedure for the synthesis of an AKT inhibitor possessing a piperidin-4-yl side chain, based on reported methodologies.[3]

Materials:

  • Intermediate 5 (a suitable carboxylic acid-containing core)

  • Intermediate 4 (a protected this compound derivative)

  • Dichloromethane (DCM)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of intermediate 5 (1.0 mmol) in DCM (6 mL), add HBTU (417 mg, 1.1 mmol) and DIPEA (388 mg, 3.0 mmol).

    • Stir the mixture at room temperature for 15 minutes.

    • Add intermediate 4 (1.0 mmol) to the reaction mixture.

    • Continue stirring for 6 hours.

  • Work-up:

    • Wash the reaction mixture with saturated NH4Cl (3 x 20 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain an oily residue.

  • Deprotection:

    • Dissolve the residue in DCM (4 mL) and add TFA (2 mL).

    • Stir the mixture at room temperature for the time required for complete deprotection (monitor by TLC).

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final compound.

Characterization: The structure and purity of the synthesized inhibitor should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • ATP

  • Kinase-specific substrate

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and inhibitor solution to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

PI3K/AKT Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway, a common target for inhibitors developed using the this compound scaffold.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Inhibitor This compound -based Inhibitor Inhibitor->AKT Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/AKT signaling pathway and inhibitor action.

Experimental Workflow

The diagram below outlines a typical workflow for the discovery and evaluation of kinase inhibitors based on the this compound scaffold.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Inhibitor Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Assay (IC50 Determination) Characterization->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay PK Pharmacokinetic Studies CellAssay->PK Efficacy In Vivo Efficacy Studies (Xenograft Models) PK->Efficacy

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

The this compound scaffold is a valuable building block in the development of novel kinase inhibitors. Its synthetic tractability and the ability to finely tune its physicochemical properties make it an attractive starting point for the design of potent and selective drug candidates. The provided protocols and data serve as a guide for researchers in the field of drug discovery to effectively utilize this versatile scaffold in their research endeavors.

References

Protocol for N-alkylation of the 1-(Piperidin-4-yl)piperazine Core

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(piperidin-4-yl)piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents targeting various biological pathways. Its unique architecture, featuring two distinct basic nitrogen centers, allows for versatile functionalization to modulate physicochemical properties and target engagement. This document provides detailed protocols for the N-alkylation of the this compound core, a crucial step in the synthesis of numerous active pharmaceutical ingredients. Three common and effective methods are presented: Direct Alkylation with Alkyl Halides, Reductive Amination, and Buchwald-Hartwig Amination for N-arylation.

Data Presentation

The following tables summarize typical yields for the N-alkylation of the this compound core using the described protocols. Please note that yields are representative and can vary depending on the specific substrate, reagents, and reaction conditions.

Table 1: Direct Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile801285-95
Ethyl iodideEt₃NDMF60870-85
n-Butyl bromideK₂CO₃Acetonitrile801688[1]
3-Bromopropan-1-olDIPEAAcetonitrile651273[2]

Table 2: Reductive Amination with Aldehydes

AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃Dichloromethane251280-90
IsovaleraldehydeNaBH(OAc)₃1,2-Dichloroethane251675-85
4-MethoxybenzaldehydeNaBH(OAc)₃Dichloromethane251285-95
CyclohexanecarbaldehydeSodium TriacetoxyborohydrideDichloromethane251482

Table 3: Buchwald-Hartwig Amination with Aryl Halides

Aryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃BINAPNaOtBuToluene1001885-95
1-Chloro-4-methoxybenzenePd(OAc)₂RuPhosK₃PO₄Toluene1102480-90
2-ChloropyridinePd₂(dba)₃XantphosCs₂CO₃Dioxane1001675-85
4-Bromoanisole(NHC)Pd(allyl)Cl-KOtBuToluene1000.3393[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the more nucleophilic piperazine nitrogen of the this compound core using an alkyl halide in the presence of a base. To favor mono-alkylation at the piperazine nitrogen, it is common to use a protecting group on the piperidine nitrogen, which can be subsequently removed. Alternatively, using a large excess of the starting piperazine derivative can also favor mono-alkylation.[4]

Materials:

  • This compound (or N-Boc-1-(piperidin-4-yl)piperazine)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, triethylamine, diisopropylethylamine)

  • Solvent (e.g., acetonitrile, N,N-dimethylformamide)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile), add the base (2.0-3.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound Mix1 Mix & Stir A->Mix1 B Solvent (e.g., ACN) B->Mix1 C Base (e.g., K2CO3) C->Mix1 D Alkyl Halide D->Mix1 Heat Monitor by TLC/LC-MS Mix1->Heat Heat (60-80°C) Filter Filter Heat->Filter Cool & Filter Concentrate1 Concentrate1 Filter->Concentrate1 Concentrate Extract Extract Concentrate1->Extract Dissolve & Extract Dry Dry Extract->Dry Wash & Dry Concentrate2 Concentrate2 Dry->Concentrate2 Concentrate Purify Purify Concentrate2->Purify Column Chromatography Reductive_Amination_Workflow cluster_imine Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Purification A This compound Mix1 Mix & Stir (1-2h) A->Mix1 B Aldehyde/Ketone B->Mix1 C Solvent (e.g., DCM) C->Mix1 Add_Reducer Add Portion-wise (0°C) Mix1->Add_Reducer D Reducing Agent (e.g., NaBH(OAc)3) D->Add_Reducer Stir_Overnight Monitor by TLC/LC-MS Add_Reducer->Stir_Overnight Warm to RT & Stir Quench Quench Stir_Overnight->Quench Quench Extract Extract Quench->Extract Extract Dry Dry Extract->Dry Wash & Dry Concentrate Concentrate Dry->Concentrate Concentrate Purify Purify Concentrate->Purify Column Chromatography Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound Mix Combine & Seal A->Mix B Aryl Halide B->Mix C Pd Catalyst & Ligand C->Mix D Base D->Mix E Anhydrous Solvent E->Mix Heat Monitor by TLC/LC-MS Mix->Heat Heat (100-110°C) Filter Filter Heat->Filter Cool, Dilute & Filter Wash Wash Filter->Wash Wash Dry Dry Wash->Dry Dry Concentrate Concentrate Dry->Concentrate Concentrate Purify Purify Concentrate->Purify Column Chromatography

References

Application Notes and Protocols: Derivatization of the Piperidine Nitrogen in 1-(Piperidin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Piperidin-4-yl)piperazine is a versatile bicyclic amine scaffold prominent in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of therapeutic agents.[1] Its structure, featuring both a piperidine and a piperazine ring, offers multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties.[1][2] This document provides detailed application notes and experimental protocols for the derivatization of the secondary nitrogen atom of the piperidine moiety. These modifications are pivotal in the development of novel compounds with diverse biological activities, including but not limited to, ligands for neurotransmitter receptors, antimicrobial, and anti-inflammatory agents.[1][3][4][5]

The selective functionalization of the piperidine nitrogen is often achieved through the use of a protected intermediate, such as 1-Boc-4-(piperidin-4-yl)piperazine, which masks one of the piperazine nitrogens, allowing for specific reactions on the piperidine ring.[1] Common derivatization strategies include N-alkylation, reductive amination, and N-acylation, which are covered in detail in the following protocols.

General Experimental Workflow

The derivatization of this compound typically follows a structured workflow to ensure selectivity and purity of the final product. The following diagram illustrates a common experimental pathway.

G cluster_0 Starting Material Preparation cluster_1 Derivatization of Piperidine Nitrogen cluster_2 Final Product Generation A This compound B Protection of Piperazine Nitrogen (e.g., with Boc-anhydride) A->B C 1-Boc-4-(piperidin-4-yl)piperazine B->C D N-Alkylation C->D E Reductive Amination C->E F N-Acylation C->F G N-Sulfonylation C->G H Deprotection of Piperazine Nitrogen (if required) D->H E->H F->H G->H I Purification and Characterization H->I J Final N-substituted Derivative I->J

Figure 1: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: N-Alkylation of 1-Boc-4-(piperidin-4-yl)piperazine

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This reaction is typically performed using an alkyl halide in the presence of a base.

Materials:

  • 1-Boc-4-(piperidin-4-yl)piperazine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Boc-4-(piperidin-4-yl)piperazine (1.0 eq) in anhydrous acetonitrile or DMF, add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

DerivativeAlkyl HalideBaseSolventYield (%)Reference
1-Boc-4-(1-methylpiperidin-4-yl)piperazineMethyl iodideK₂CO₃ACN~85%[6]
1-Boc-4-(1-benzylpiperidin-4-yl)piperazineBenzyl bromideDIPEADMF~90%[7]
Protocol 2: Reductive Amination of 1-Boc-4-(piperidin-4-yl)piperazine

Reductive amination is a versatile method to introduce a variety of substituents by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • 1-Boc-4-(piperidin-4-yl)piperazine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Boc-4-(piperidin-4-yl)piperazine (1.0 eq) and the aldehyde or ketone (1.2 eq) in 1,2-dichloroethane or dichloromethane.

  • Add a catalytic amount of acetic acid (optional).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

DerivativeCarbonyl CompoundReducing AgentSolventYield (%)Reference
1-Boc-4-(1-isopropylpiperidin-4-yl)piperazineAcetoneNaBH(OAc)₃DCE~78%[7]
1-Boc-4-(1-(pyridin-4-ylmethyl)piperidin-4-yl)piperazinePyridine-4-carboxaldehydeNaBH(OAc)₃DCM~82%[8]
Protocol 3: N-Acylation of 1-Boc-4-(piperidin-4-yl)piperazine

N-acylation introduces an acyl group, forming an amide linkage. This is typically achieved using an acyl chloride or an acid anhydride.

Materials:

  • 1-Boc-4-(piperidin-4-yl)piperazine

  • Acyl chloride or acid anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Boc-4-(piperidin-4-yl)piperazine (1.0 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous dichloromethane or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

DerivativeAcylating AgentBaseSolventYield (%)Reference
tert-Butyl 4-(1-acetylpiperidin-4-yl)piperazine-1-carboxylateAcetyl chlorideTEADCM~95%[9]
tert-Butyl 4-(1-benzoylpiperidin-4-yl)piperazine-1-carboxylateBenzoyl chlorideDIPEATHF~92%[10]

Biological Activity and Signaling Pathways

Derivatives of this compound are particularly significant as ligands for G-protein coupled receptors (GPCRs), with many exhibiting high affinity for the dopamine D2 receptor (D2R).[1] The D2R is a key target in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1][11] Antagonism of D2R signaling is a primary mechanism of action for many antipsychotic drugs.[11]

The activation of D2 receptors, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] This initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release. D2 receptors can also signal through β-arrestin-dependent pathways, which are independent of G-protein coupling and can lead to different cellular responses.[11][12]

The following diagram illustrates the canonical G-protein-dependent signaling pathway of the dopamine D2 receptor.

D2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein activates AC Adenylyl Cyclase ATP ATP G_protein->AC inhibits Dopamine Dopamine Dopamine->D2R activates Derivative This compound Derivative (Antagonist) Derivative->D2R blocks cAMP cAMP ATP->cAMP catalyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects (e.g., gene expression, ion channel modulation) PKA->Downstream phosphorylates

Figure 2: Dopamine D2 receptor signaling pathway.

Conclusion

The derivatization of the piperidine nitrogen of this compound provides a robust platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this document for N-alkylation, reductive amination, and N-acylation offer reliable methods for synthesizing novel derivatives. The significant role of these derivatives as modulators of key biological targets, such as the dopamine D2 receptor, underscores the importance of this scaffold in medicinal chemistry. Researchers can utilize these methods as a foundation for the synthesis and exploration of new chemical entities with tailored pharmacological profiles.

References

Application Notes and Protocols for Coupling Reactions with 1-(Piperidin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)piperazine is a versatile bifunctional scaffold ubiquitously found in a wide array of pharmacologically active compounds. Its unique structure, featuring both a secondary piperidine amine and a secondary piperazine amine, offers multiple points for chemical modification, making it a valuable building block in the synthesis of diverse molecular entities. The piperidine nitrogen allows for the introduction of various substituents, while the piperazine moiety can be functionalized to modulate physicochemical properties such as solubility and to interact with biological targets. These characteristics have led to its incorporation into numerous drug candidates across various therapeutic areas.

This document provides detailed experimental protocols for three common and powerful coupling reactions involving this compound: Amide Coupling, Reductive Amination, and Buchwald-Hartwig Amination. These methods are fundamental for the construction of carbon-nitrogen bonds and are widely employed in medicinal chemistry and drug development. The protocols are supplemented with tables of quantitative data for easy comparison of reaction conditions and representative characterization data for the resulting products.

General Experimental Workflow

The following diagram illustrates a general workflow for the coupling reactions of this compound, from reagent preparation to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Reagent Preparation - this compound - Coupling Partner (Acid, Aldehyde/Ketone, Aryl Halide) - Reagents/Catalysts B 2. Reaction Setup - Dissolve reactants in appropriate solvent - Add catalyst, base, and/or coupling agent - Set temperature and stir A->B C 3. Quenching & Extraction - Quench reaction - Extract with organic solvent - Wash and dry organic layer B->C D 4. Purification - Flash Chromatography - Recrystallization - Preparative HPLC C->D E 5. Characterization - NMR (1H, 13C) - Mass Spectrometry (MS) - Purity Analysis (HPLC) D->E

General experimental workflow for coupling reactions.

Amide Coupling with Carboxylic Acids

Amide bond formation is a cornerstone of medicinal chemistry. The secondary amine of the piperidine moiety in this compound can be readily acylated using a variety of carboxylic acids in the presence of a coupling agent.

G cluster_products Reactant1 This compound Reactant2 + R-COOH (Carboxylic Acid) Product Acylated Product mid_point->Product Coupling Agent (e.g., EDC.HCl, HATU) Base (e.g., DIPEA, Et3N) Solvent (e.g., DCM, DMF)

Amide coupling of this compound.
Protocol: Amide Coupling using EDC.HCl and HOBt

This protocol describes a general procedure for the amide coupling of a carboxylic acid to the piperidine nitrogen of this compound using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC.HCl

  • HOBt

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a solution of the carboxylic acid (1.1 mmol) in DCM or DMF, add EDC.HCl (1.1 mmol) and HOBt (1.1 mmol).[1]

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.[1]

  • Add this compound (1.0 mmol) to the reaction mixture, followed by the addition of DIPEA (2.0 mmol).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Amide Coupling Reactions
Coupling PartnerCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
4-Chlorobenzoic acidEDC.HCl, HOBt-DCM/DMF-RT86[1]
4-Methoxybenzoic acidEDC.HCl, HOBt-DCM/DMF-RT66[1]
Ferulic acidEDC.HCl, HOBt-DCM/DMF-RT32[1]
Chromone-2-carboxylic acidEDC.HCl, DMAP-DCMOvernightRT42.8[2]
Furan-2-carboxylic acidHATUEt3NDMF550-[3]

Yields are for analogous piperazine/piperidine systems and may vary for this compound.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. The piperidine nitrogen of this compound can be alkylated via this method.

G cluster_products Reactant1 This compound Reactant2 + R1(R2)C=O (Aldehyde/Ketone) Product N-Alkylated Product mid_point->Product Reducing Agent (e.g., Na(OAc)3BH) Solvent (e.g., DCM, MeOH)

Reductive amination of this compound.
Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol details the N-alkylation of the piperidine in this compound with an aldehyde or ketone using sodium triacetoxyborohydride (Na(OAc)3BH).

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (Na(OAc)3BH)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Dissolve this compound (1.0 mmol) and the aldehyde or ketone (1.2 mmol) in DCM or MeOH.

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add Na(OAc)3BH (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventTime (h)Temp (°C)Yield (%)
Aldehyde FragmentNa(OAc)3BHNMP3RT-[4]
p-MethoxybenzaldehydeH2, Co-containing compositeMeOH410072-96[5]
p-ChlorobenzaldehydeH2, Co-containing compositeMeOH410060-89[5]
N-Boc-piperidin-4-oneSodium dithioniteMethanol-10-100-[6]

Yields are for analogous amine systems and may vary for this compound.

Buchwald-Hartwig Amination with Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds between an amine and an aryl halide. This reaction is particularly useful for synthesizing N-aryl derivatives of this compound.

G cluster_products Reactant1 This compound Reactant2 + Ar-X (Aryl Halide) Product N-Aryl Product mid_point->Product Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XantPhos) Base (e.g., NaOtBu, DBU) Solvent (e.g., Toluene, Dioxane)

Buchwald-Hartwig amination of this compound.
Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst like XantPhos Pd G3)

  • Phosphine ligand (e.g., XantPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst (e.g., 2 mol% Pd2(dba)3), the phosphine ligand (e.g., 4 mol% XantPhos), and the base (e.g., 1.4 mmol NaOtBu).

  • Add the aryl halide (1.0 mmol) and this compound (1.2 mmol) to the tube.

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Stir the reaction for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination Reactions
Aryl HalideCatalyst/LigandBaseSolventTime (h)Temp (°C)Yield (%)
4-Chloroanisole(NHC)Pd(allyl)ClNaOtBuToluene0.2510043[7]
4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuToluene0.0810085[7]
Aryl HalideXantPhos Pd G3DBUMeCN/PhMe1140-[8][9]
4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuToluene0.0810096[7]

Yields are for analogous amine systems and may vary for this compound.

Characterization Data

The successful synthesis of this compound derivatives can be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to elucidate the structure of the final compound. For instance, in the ¹H NMR spectrum of an N-acylated or N-alkylated product, one would expect to see characteristic shifts in the signals corresponding to the protons on and adjacent to the piperidine nitrogen. Similarly, new signals corresponding to the introduced acyl or alkyl group will appear.[10][11][12]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.[3][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product.

Disclaimer: The provided protocols are general guidelines. Reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for specific substrates. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Piperidin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and efficient method for synthesizing the this compound core structure is through reductive amination. This typically involves the reaction of a 4-piperidone derivative with a piperazine derivative, followed by in-situ reduction of the resulting iminium ion or enamine.[1] A common strategy employs a protected 4-piperidone, such as N-Boc-4-piperidone, to control reactivity and minimize side products.[1][2] An alternative, though less common, route is nucleophilic substitution, where a protected 4-amino-piperidine reacts with a suitable piperazine derivative.[1]

Q2: I am getting a low yield in my reductive amination reaction. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound via reductive amination can stem from several factors. Key areas to investigate include the choice of reducing agent, reaction conditions, and the purity of starting materials. Traditional reducing agents like sodium borohydride can be aggressive; milder reagents such as sodium triacetoxyborohydride often provide better control and higher yields.[2] Additionally, optimizing the reaction temperature and time is crucial, as prolonged reaction times or excessive heat can lead to the formation of side products and degradation.[3] It is also important to ensure the starting N-Boc-4-piperidone and the piperazine derivative are pure.

Q3: I am observing the formation of significant impurities. What are the likely side products and how can I minimize them?

A3: A common side product in piperazine chemistry is the di-substituted piperazine, where both nitrogen atoms of the piperazine ring have reacted.[4] To avoid this, it is highly recommended to use a mono-protected piperazine, such as N-Boc-piperazine, which directs the reaction to the unprotected nitrogen atom.[5] Another strategy is to use a large excess of piperazine relative to the other reactant, although this can complicate purification.[1][5] The formation of other impurities can be minimized by carefully controlling the reaction temperature and monitoring its progress using techniques like TLC or LC-MS to avoid over-reaction or degradation.[5]

Q4: What is the best way to purify the final this compound product?

A4: Purification of this compound derivatives can be achieved through several methods, depending on the physical properties of the product. If the product is a solid, recrystallization from a suitable solvent system is often a highly effective method for achieving high purity.[5] For non-crystalline products or to remove closely related impurities, column chromatography is a common and effective technique.[3] Acid-base extraction can also be employed to separate the basic product from non-basic impurities. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to precipitate or extract the purified product.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal reducing agentSwitch to a milder reducing agent like sodium triacetoxyborohydride.[2]
Inefficient reaction conditionsOptimize temperature and reaction time. Monitor progress by TLC or LC-MS.[3][5]
Impure starting materialsEnsure the purity of N-Boc-4-piperidone and the piperazine derivative.
Impurity Formation (Di-substitution) Use of unprotected piperazineEmploy a mono-protected piperazine, such as N-Boc-piperazine.[5]
Stoichiometry of reactantsUse a large excess of piperazine if a non-protected version is necessary.[1]
Difficult Purification Product is an oil or difficult to crystallizeUtilize column chromatography for purification.[3]
Presence of acidic or basic impuritiesPerform an acid-base extraction to isolate the basic product.[6]

Experimental Protocols

Protocol 1: Reductive Amination using N-Boc-4-Piperidone and N-Methylpiperazine

This protocol describes a two-step synthesis of 4-(1-methylpiperazin-4-yl)piperidine, a derivative of this compound.

Step 1: Reductive Amination

  • Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-methylpiperazine to the cooled solution.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

Step 2: Deprotection

  • Dissolve the crude residue from Step 1 in methanol (25.0 mL).

  • Add concentrated hydrochloric acid (5.0 mL) to the solution.

  • Stir the mixture at 40°C for 12 hours.

  • Concentrate the reaction solution under reduced pressure and dry the residue.

  • Dissolve the residue in distilled water and basify with a 48% aqueous sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. A 60% yield was reported for a similar synthesis.[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection start Dissolve N-Boc-4-piperidone in Dichloromethane cool1 Cool to 0°C start->cool1 add_reagents Add N-Methylpiperazine and Reducing Agent cool1->add_reagents react Stir at Room Temperature for 16h add_reagents->react monitor Monitor by TLC/LC-MS react->monitor cool2 Cool to 0°C monitor->cool2 quench Quench with NaHCO3 cool2->quench extract1 Extract with Dichloromethane quench->extract1 dry1 Dry and Concentrate extract1->dry1 intermediate Crude N-Boc Intermediate dry1->intermediate dissolve Dissolve Intermediate in Methanol intermediate->dissolve add_hcl Add Concentrated HCl dissolve->add_hcl heat Stir at 40°C for 12h add_hcl->heat concentrate Concentrate and Dry heat->concentrate dissolve_water Dissolve in Water concentrate->dissolve_water basify Basify with NaOH dissolve_water->basify extract2 Extract with Dichloromethane basify->extract2 dry2 Dry and Concentrate extract2->dry2 product Final Product: 4-(1-methylpiperazin-4-yl)piperidine dry2->product

Caption: Experimental workflow for the synthesis of a this compound derivative.

troubleshooting_yield start Low Yield Observed q1 Is di-substitution a problem? start->q1 a1_yes Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) q1->a1_yes Yes q2 Is the reducing agent optimal? q1->q2 No a1_yes->q2 a2_no Switch to a Milder Reagent (e.g., Sodium Triacetoxyborohydride) q2->a2_no No q3 Are reaction conditions optimized? q2->q3 Yes a2_no->q3 a3_no Optimize Temperature and Time Monitor by TLC/LC-MS q3->a3_no No end Improved Yield q3->end Yes a3_no->end

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Technical Support Center: Synthesis of Disubstituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of disubstituted piperazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing mono-substituted piperazines?

A1: The most prevalent side reaction is the formation of the 1,4-disubstituted piperazine byproduct due to the comparable reactivity of both nitrogen atoms.[1][2] Another common issue is the formation of quaternary ammonium salts from over-alkylation of a single nitrogen atom, especially with reactive alkylating agents.[3][4] When using specific methods like Buchwald-Hartwig amination for N-aryl piperazines, side reactions can include catalyst deactivation and dehalogenation of the aryl halide.[5] For syntheses involving C-H functionalization, potential side reactions include the formation of regioisomers.[6]

Q2: I am consistently getting a high yield of the 1,4-disubstituted byproduct. How can I improve the selectivity for mono-substitution?

A2: To favor mono-alkylation, several strategies can be employed. A straightforward approach is to use a large excess of piperazine relative to the alkylating agent, which statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1][7] A more robust method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[1][3][7] The protecting group blocks one nitrogen, directing the substitution to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1] Alternatively, forming a monopiperazinium salt in situ can also enhance mono-substitution selectivity.[1]

Q3: My desired N-alkylated piperazine product is highly water-soluble and difficult to extract during work-up. What could be the cause?

A3: High water solubility of the product during work-up is often an indication of quaternary ammonium salt formation.[3][4] This occurs when the nitrogen of the piperazine is alkylated twice. The resulting quaternary salt is ionic and therefore highly soluble in aqueous layers, leading to low isolated yields of the desired product. To avoid this, consider using reductive amination as an alternative to alkyl halides, as this method does not lead to the formation of quaternary ammonium salts.[3][4]

Q4: I am attempting a Buchwald-Hartwig amination to synthesize an N-aryl piperazine and the yield is very low. What are the likely causes and how can I troubleshoot this?

A4: Low yields in Buchwald-Hartwig amination of piperazines can be due to several factors. Catalyst deactivation is a common issue; ensure you are using a high-quality catalyst and maintaining an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[7] The choice of base is also critical; if a strong base like sodium tert-butoxide is causing decomposition of your starting materials, consider a weaker base such as potassium carbonate or cesium carbonate.[7] Additionally, poor solubility of reagents can stall the reaction. In such cases, switching to a more polar aprotic solvent like DMF may be beneficial.[7] It is also advisable to use a mono-protected piperazine, like N-Boc-piperazine, to prevent double arylation and other side reactions.[5]

Q5: How can I effectively purify my disubstituted piperazine product from unreacted starting materials and side products?

A5: Purification of piperazine derivatives can be challenging due to their basic nature. Column chromatography on silica gel is a common method. To prevent peak tailing, it is often recommended to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[8] Acid-base extraction can also be a powerful technique to separate the basic piperazine product from non-basic impurities.[8] For products that are oils, conversion to a hydrochloride salt can facilitate purification by crystallization.[9]

Troubleshooting Guides

Issue 1: Low Yield of Mono-N-Alkylated Piperazine and Formation of Disubstituted Byproduct
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry Use a significant excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent to statistically favor mono-alkylation.[7]
High Reactivity of Both Nitrogens Employ a mono-protected piperazine derivative, such as N-Boc-piperazine or N-acetylpiperazine, to ensure selective alkylation at the unprotected nitrogen.[3][7]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile, which reduces the chance of a second alkylation.[7]
Issue 2: Formation of Quaternary Ammonium Salts
Potential Cause Troubleshooting Steps
Use of Reactive Alkyl Halides Switch to reductive amination, which involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method completely avoids the possibility of quaternary salt formation.[3][4]
Over-Alkylation If using an alkyl halide is necessary, carefully control the stoichiometry and consider using less reactive alkylating agents or milder reaction conditions.

Data Presentation

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine
Strategy Alkylating Agent Yield of Mono-substituted Product Key Advantages Reference
Excess Piperazine Alkyl HalideModerate to High (variable)Simple, one-step procedure.[3][7]
N-Boc-Piperazine Alkyl HalideHighExcellent selectivity, clean reaction.[1][3]
N-Acetylpiperazine n-Butyl Bromide88%High yield, readily available starting material.[10]
Monopiperazinium Salt p-tert-Butylbenzyl chloride83%Good yield, in-situ formation of the reactive species.[1]
Reductive Amination Aldehyde/KetoneHighAvoids quaternary salt formation.[2][3]

Experimental Protocols

Protocol 1: Mono-N-Alkylation using Excess Piperazine

This protocol is a general procedure for the mono-N-alkylation of piperazine.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[8]

Protocol 2: Mono-N-Alkylation via N-Boc-Piperazine

This protocol involves the use of a protecting group to ensure mono-alkylation.

Step A: Synthesis of N-Boc-piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[8]

Step B: N-Alkylation

  • Dissolve N-Boc-piperazine (1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.

  • Add the desired alkyl halide (1.0-1.2 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter off the base and evaporate the solvent.

  • Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography.[1]

Step C: Boc Deprotection

  • Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final mono-alkylated piperazine.[1]

Protocol 3: Reductive Amination of N-Boc-Piperazine

This protocol is an alternative to direct alkylation that avoids the formation of quaternary ammonium salts.

Materials:

  • N-Boc-piperazine (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • Dissolve N-Boc-piperazine and the aldehyde or ketone in DCM or DCE.

  • Add sodium triacetoxyborohydride to the solution in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The Boc group can be removed as described in Protocol 2, Step C.

Visualizations

G cluster_main Side Reactions in Piperazine N-Alkylation piperazine Piperazine mono_substituted Desired Mono-substituted Piperazine piperazine->mono_substituted + R-X alkyl_halide Alkyl Halide (R-X) di_substituted Side Product: 1,4-Disubstituted Piperazine mono_substituted->di_substituted + R-X (Over-alkylation) quaternary_salt Side Product: Quaternary Ammonium Salt mono_substituted->quaternary_salt + R-X (Over-alkylation)

Caption: Common side reactions in the N-alkylation of piperazine.

G cluster_workflow Workflow for Selective Mono-Alkylation start Piperazine protect Protect one nitrogen (e.g., with Boc₂O) start->protect mono_protected Mono-protected Piperazine protect->mono_protected alkylate Alkylate the unprotected nitrogen mono_protected->alkylate alkylated_protected Alkylated, protected Piperazine alkylate->alkylated_protected deprotect Deprotect alkylated_protected->deprotect final_product Mono-alkylated Piperazine deprotect->final_product

Caption: Workflow for achieving selective mono-alkylation using a protecting group strategy.

G cluster_buchwald Troubleshooting Buchwald-Hartwig Amination low_yield Low Yield catalyst_deactivation Catalyst Deactivation low_yield->catalyst_deactivation Caused by suboptimal_base Suboptimal Base low_yield->suboptimal_base Caused by solubility_issues Poor Solubility low_yield->solubility_issues Caused by use_high_quality_catalyst Solution: Use high-quality catalyst, maintain inert atmosphere catalyst_deactivation->use_high_quality_catalyst Addressed by screen_bases Solution: Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃) suboptimal_base->screen_bases Addressed by change_solvent Solution: Switch to a more polar aprotic solvent (e.g., DMF) solubility_issues->change_solvent Addressed by

Caption: Troubleshooting guide for low yields in Buchwald-Hartwig amination of piperazines.

References

Technical Support Center: Purification of 1-(Piperidin-4-yl)piperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-(Piperidin-4-yl)piperazine by column chromatography.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound and other polar basic compounds on silica gel.

Q1: My compound is streaking or tailing badly on the TLC plate and the column. How can I improve the peak shape?

A1: Peak tailing is a common issue when purifying basic amines like this compound on standard silica gel. This is due to strong interactions between the basic amine groups of your compound and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic additive to your mobile phase. This additive will neutralize the acidic sites on the silica gel, minimizing unwanted interactions with your compound.

    • Triethylamine (TEA): A common choice is to add 0.5-2% (v/v) of TEA to your eluent.

    • Ammonium Hydroxide: A solution of 2-10% ammonium hydroxide in methanol can be prepared and used as the polar component of your mobile phase. For example, a mobile phase could be prepared with Dichloromethane (DCM) and this methanolic ammonia solution.

Q2: My compound is not moving from the baseline on the TLC plate (Rf value is close to zero), even with a high concentration of ethyl acetate in hexane.

A2: This indicates that the mobile phase is not polar enough to elute your highly polar compound. This compound is a very polar molecule and requires a more polar solvent system.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Switch to a more polar solvent system. A common and effective choice for polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Gradient Elution: Start with a lower polarity mobile phase (e.g., 98:2 DCM/MeOH with a basic modifier) and gradually increase the proportion of methanol. This will help to first elute less polar impurities before your compound of interest comes off the column.

Q3: I have very low recovery of my compound after column chromatography. Where did my compound go?

A3: Low recovery is often due to irreversible adsorption of the basic compound onto the acidic silica gel.

Troubleshooting Steps:

  • Use a Basic Modifier: As mentioned in Q1, always use a basic modifier in your eluent to prevent your compound from sticking permanently to the silica.

  • Deactivate the Silica Gel: Before packing your column, you can pre-treat the silica gel. Make a slurry of the silica in your initial, low-polarity mobile phase containing the basic additive (e.g., 1-2% TEA). Stir for about 30 minutes before packing the column.

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase that is less acidic, such as neutral or basic alumina.

Q4: How do I choose the right solvent system for my column?

A4: The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 on a TLC plate, with good separation from any impurities.

Troubleshooting Steps:

  • TLC Analysis: Run several TLC plates with different solvent systems. A good starting point for this compound is a mixture of DCM and Methanol with a basic additive. Test different ratios, for example:

    • 95:5 DCM/MeOH + 1% TEA

    • 90:10 DCM/MeOH + 1% TEA

    • 85:15 DCM/MeOH + 1% TEA

  • Observe Separation: Choose the solvent system that provides the best separation between your product and its impurities.

Data Presentation

The following table summarizes typical mobile phase compositions for the purification of polar diamines like this compound on silica gel. Note that these are starting points and may require optimization.

Stationary PhaseMobile Phase System (v/v/v)Target Compound Rf (Approximate)Expected PurityTypical Recovery (%)
Silica GelDichloromethane / Methanol / Triethylamine (90:10:1)0.3 - 0.5>95%80 - 90
Silica GelDichloromethane / 7N Ammonia in Methanol (95:5)0.2 - 0.4>95%85 - 95
Neutral AluminaDichloromethane / Methanol (gradient from 98:2 to 90:10)Elutes with higher MeOH %>98%>90

Experimental Protocols

Detailed Methodology for Purification of this compound by Flash Column Chromatography

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a few drops of methanol.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 90:10:1 DCM/MeOH/TEA).

    • Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate).

    • Adjust the solvent system to achieve an Rf of ~0.3 for the product spot.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2:1 DCM/MeOH/TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample solution onto the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • If using a gradient, start with a lower polarity and gradually increase the percentage of methanol.

    • Collect fractions in test tubes.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow cluster_problem Observed Problem in Chromatography cluster_tailing Issue: Peak Tailing / Streaking cluster_no_movement Issue: No Elution cluster_low_recovery Issue: Low Recovery start Start: Purification of this compound problem What is the primary issue? start->problem tailing Peak Tailing or Streaking (Low Rf) problem->tailing Tailing no_movement Compound Stuck at Baseline (Rf ≈ 0) problem->no_movement No Movement low_recovery Low Yield After Column problem->low_recovery Low Recovery solution_tailing Add Basic Modifier to Eluent (e.g., 0.5-2% TEA or NH4OH in MeOH) tailing->solution_tailing end Pure Product solution_tailing->end solution_no_movement Increase Mobile Phase Polarity (e.g., use DCM/MeOH mixture) no_movement->solution_no_movement solution_no_movement->end solution_low_recovery 1. Add Basic Modifier to Eluent 2. Deactivate Silica Gel 3. Consider Alumina low_recovery->solution_low_recovery solution_low_recovery->end

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

Amine_Silica_Interaction cluster_without_modifier Without Basic Modifier cluster_with_modifier With Basic Modifier (e.g., TEA) amine_without Basic Amine (R-NH2) silica_without Acidic Silica Surface (Si-OH) amine_without->silica_without Ionic Interaction interaction Strong Adsorption (Peak Tailing) silica_without->interaction amine_with Basic Amine (R-NH2) silica_with Neutralized Silica Surface (Si-O- ... TEA-H+) amine_with->silica_with No Strong Interaction elution Weak Interaction (Good Elution) silica_with->elution

Caption: Interaction of a basic amine with silica gel with and without a basic modifier.

Technical Support Center: Optimizing Coupling Reactions with 1-(Piperidin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling reactions involving 1-(Piperidin-4-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling with this compound?

A1: The most prevalent coupling reactions involving this compound are amide bond formation and reductive amination.

  • Amide Coupling: This involves reacting one of the secondary amine nitrogens of the piperazine ring with a carboxylic acid. This is typically facilitated by a coupling agent.

  • Reductive Amination: This method forms a C-N bond between a ketone or aldehyde and one of the secondary amines of this compound, followed by in-situ reduction of the intermediate imine or enamine.[1]

Q2: Which nitrogen on this compound is more reactive?

A2: The exocyclic piperazine nitrogen is generally more nucleophilic and less sterically hindered than the endocyclic piperidine nitrogen, making it the primary site of reaction in most coupling reactions. However, reaction conditions can influence selectivity.

Q3: Is it necessary to use a protecting group on this compound?

A3: Protecting one of the reactive nitrogens can be advantageous to prevent side reactions such as di-acylation or di-alkylation, especially when specific selectivity is required. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting one of the piperazine nitrogens.[1]

Troubleshooting Guides

Amide Coupling Reactions

Issue 1: Low Yield of Amide Product

Potential Cause Troubleshooting Suggestion
Inefficient Carboxylic Acid Activation Use a more potent activating agent like HATU or HOAt in combination with a carbodiimide such as EDC.[1] Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can also improve yields.[2]
Poor Solubility of Reagents Screen different solvents. While DCM is common, DMF or a mixture of solvents might be necessary for certain substrates.
Steric Hindrance If either the carboxylic acid or the coupling partner is sterically bulky, consider increasing the reaction temperature or using a less hindered coupling reagent.
Inappropriate Base Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize acid byproducts without competing in the reaction.

Issue 2: Formation of Side Products (e.g., Di-acylated product)

Potential Cause Troubleshooting Suggestion
Excess Acylating Agent Use a 1:1 stoichiometry of the carboxylic acid and this compound.
Both Piperazine Nitrogens Reacting Consider using a mono-protected derivative, such as 1-Boc-4-(piperidin-4-yl)piperazine, to ensure single-site reactivity.[1]
Racemization of Chiral Carboxylic Acids Additives like HOBt can help suppress racemization during the coupling reaction.[2]
Reductive Amination Reactions

Issue 1: Incomplete Reaction or Low Conversion

Potential Cause Troubleshooting Suggestion
Inefficient Imine/Enamine Formation The addition of a mild acid, such as acetic acid, can catalyze the formation of the imine or enamine intermediate.[1]
Weak Reducing Agent Sodium triacetoxyborohydride (STAB) is a common and effective reducing agent for reductive aminations.[3] For less reactive substrates, consider adding a Lewis acid like Ti(iPrO)4 or ZnCl2.[3]
Decomposition of Reducing Agent STAB is sensitive to water and not highly compatible with methanol. Use solvents like DCE, DCM, THF, or dioxane.[3]

Issue 2: Reduction of the Carbonyl Starting Material

Potential Cause Troubleshooting Suggestion
Reducing Agent Reacts with Carbonyl If using a strong reducing agent like sodium borohydride (NaBH4), ensure sufficient time is allowed for the imine to form before adding the reducing agent.[3] Alternatively, use a milder reducing agent like sodium cyanobohydride (NaCNBH3) which is less likely to reduce the starting carbonyl.[3][4]

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM or DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and stir for 15-30 minutes at 0 °C for pre-activation.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

Table 1: Comparison of Amide Coupling Conditions

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
Boc-D-valineEDCI, HOBt-Dichloromethane---
Boc-D-alanineGeneral Coupling Method 1-----
Indole-6-carboxylic acidGeneral Coupling Method 1-----
Chromone-2-carboxylic acidEDC.HCl, DMAP-DCMOvernightrt-

* Details for "General Coupling Method 1" were not fully specified in the source material but likely involve standard carbodiimide chemistry.[5]

Table 2: Reductive Amination Conditions and Reagents

Reducing AgentCommon SolventsKey Characteristics
Sodium triacetoxyborohydride (STAB)DCE, DCM, THF, DioxaneWater-sensitive, not compatible with MeOH.[3]
Sodium cyanoborohydride (NaCNBH3)MeOHNot water-sensitive, yields can be improved with Lewis acids for less reactive substrates.[3]
Sodium borohydride (NaBH4)MeOH, EtOHCan reduce aldehydes and ketones; add after imine formation is complete.[3]

Visualized Workflows

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Mix1 Dissolve & Mix Carboxylic_Acid->Mix1 HOBt HOBt (1.2 eq) HOBt->Mix1 DIPEA DIPEA (2.0 eq) DIPEA->Mix1 Solvent Anhydrous DCM/DMF Solvent->Mix1 Cool Cool to 0 °C Mix1->Cool EDC EDC (1.2 eq) Cool->EDC Add Pre-activation Stir 15-30 min (Pre-activation) EDC->Pre-activation Piperazine This compound (1.1 eq) Pre-activation->Piperazine Reaction Warm to RT Stir 4-24h Piperazine->Reaction Add Quench Dilute & Wash (NaHCO3, H2O, Brine) Reaction->Quench Dry Dry (Na2SO4) Quench->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for Amide Coupling with this compound.

Reductive_Amination_Workflow cluster_imine_formation Imine/Enamine Formation cluster_reduction Reduction cluster_workup_purification Work-up & Purification Piperazine_Substrate This compound (1.0 eq) Mix_Reagents Mix & Stir at RT (1-2 hours) Piperazine_Substrate->Mix_Reagents Carbonyl Aldehyde/Ketone (1.2 eq) Carbonyl->Mix_Reagents Solvent DCM/DCE Solvent->Mix_Reagents Acid_Catalyst Acetic Acid (cat.) Acid_Catalyst->Mix_Reagents STAB STAB (1.5 eq) Mix_Reagents->STAB Reduction_Step Stir at RT (12-24 hours) STAB->Reduction_Step Add Portion-wise Quench Quench (aq. NaHCO3) Reduction_Step->Quench Extract Extract (DCM) Quench->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for Reductive Amination with this compound.

References

Technical Support Center: Sonogashira Coupling with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Sonogashira coupling reaction with piperidine derivatives. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is an N-protecting group, such as Boc, necessary when using piperidine derivatives in Sonogashira couplings?

A1: The secondary amine of the piperidine ring is nucleophilic and can act as a ligand, leading to undesired side reactions and deactivation of the palladium catalyst.[1] Protecting the nitrogen with a group like tert-butyloxycarbonyl (Boc) blocks this reactivity, ensuring the coupling reaction proceeds at the intended position.[1]

Q2: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A2: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br >> Cl.[2] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[2] Aryl chlorides are the least reactive and often necessitate more active catalyst systems or higher temperatures.[2]

Q3: What is the black precipitate I see forming in my reaction?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and aggregation of the palladium catalyst. This can be caused by impurities, inappropriate solvent choice, or incorrect temperatures. Using fresh, high-purity reagents and ensuring anhydrous and anaerobic conditions can help prevent this.

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are widely used.[3] They are often preferred to avoid the primary side reaction of alkyne homocoupling (Glaser coupling), which is promoted by the presence of copper(I) salts and oxygen.[3][4] These protocols may require specific ligands or different reaction conditions to proceed efficiently.[5]

Q5: My piperidine-containing starting material is poorly soluble. What can I do?

A5: Poor solubility can hinder reaction rates. You can try screening different solvents in which your substrate is more soluble. Polar aprotic solvents like DMF, NMP, or dioxane are common choices.[6] Gentle heating can also improve solubility, but care must be taken not to exceed the thermal stability of your reactants or catalyst.

Troubleshooting Guides

Problem: Low to No Product Yield

Low or nonexistent yield is a frequent issue. A systematic approach is crucial for diagnosis.

// Catalyst Solutions pd_black [label="Palladium black observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; new_catalyst [label="Use fresh catalyst.\nEnsure inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand_poisoning [label="Piperidine N unprotected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; protect_n [label="Use N-Boc or other\nprotecting group.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagent Solutions degas [label="Degas solvents/reagents.\nUse anhydrous materials.", fillcolor="#34A853", fontcolor="#FFFFFF"]; fresh_cui [label="Use fresh CuI.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Conditions Solutions temp_check [label="Is temperature too low?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; increase_temp [label="Increase temperature\n(e.g., 50-80 °C for Ar-Br).", fillcolor="#34A853", fontcolor="#FFFFFF"]; base_check [label="Is the base appropriate/dry?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_base [label="Use fresh, dry amine base\n(e.g., TEA, DIPEA, Piperidine).\nConsider inorganic base for Cu-free.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Substrate Solutions halide_reactivity [label="Using Ar-Cl or Ar-Br?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; stronger_catalyst [label="Switch to a more active catalyst\n(e.g., with bulky, electron-rich ligands)\nor use Ar-I if possible.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> catalyst_check; start -> reagent_quality; start -> conditions_check; start -> substrate_issue;

catalyst_check -> pd_black [label="Check for decomposition"]; pd_black -> new_catalyst [label="Yes"]; pd_black -> ligand_poisoning [label="No"]; ligand_poisoning -> protect_n [label="Yes"];

reagent_quality -> degas; reagent_quality -> fresh_cui;

conditions_check -> temp_check; temp_check -> increase_temp [label="Yes"]; temp_check -> base_check [label="No"]; base_check -> change_base [label="Yes/Unsure"];

substrate_issue -> halide_reactivity; halide_reactivity -> stronger_catalyst [label="Yes"]; } Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Q: What specific steps should I take to troubleshoot a low-yield reaction?

A:

  • Evaluate the Catalyst System:

    • Catalyst Activity: The formation of palladium black suggests catalyst decomposition. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are anhydrous and properly degassed.[1]

    • Catalyst Poisoning: If using an unprotected piperidine, the nitrogen atom can coordinate to the palladium center, acting as a catalyst poison.[7] The most effective solution is to use an N-protected piperidine derivative (e.g., N-Boc).[1]

    • Ligand Choice: For less reactive aryl halides (bromides and especially chlorides), more active catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required.

  • Check Reagent Quality:

    • Purity: Use high-purity, anhydrous solvents and bases. Impurities can poison the catalyst.

    • Copper(I) Iodide: CuI can degrade over time. Using a fresh bottle is recommended.

  • Optimize Reaction Conditions:

    • Temperature: While some reactions with aryl iodides proceed at room temperature, couplings with aryl bromides often require heating (e.g., 50-80 °C).[2][8] However, excessively high temperatures can lead to catalyst decomposition and side reactions.

    • Base: An amine base like triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine itself is commonly used to neutralize the hydrogen halide formed and deprotonate the alkyne.[9][10] Ensure the base is dry and used in sufficient excess. For some systems, inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly in copper-free protocols.[6]

    • Solvent: The choice of solvent can significantly impact the reaction. Common solvents include THF, DMF, toluene, and acetonitrile. The optimal solvent depends on the specific substrates and conditions.

Problem: Significant Alkyne Homocoupling (Glaser Coupling)

Q: My primary byproduct is the dimer of my starting alkyne. How can I prevent this?

A: This side reaction, known as Glaser coupling, is a common issue, particularly in copper-co-catalyzed reactions.[4]

  • Switch to a Copper-Free Protocol: This is the most direct way to eliminate the primary pathway for Glaser coupling.[3][4][5]

  • Ensure Rigorous Anaerobic Conditions: Oxygen promotes oxidative homocoupling.[4] Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen.

  • Slow Addition of Alkyne: In some cases, adding the alkyne slowly via a syringe pump can maintain a low concentration, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Data Presentation

Table 1: Effect of Different Bases on Sonogashira Coupling Yield

The following data, adapted from a study on the coupling of p-iodonitrobenzene and phenylacetylene, illustrates the critical role of the base and temperature.

EntryBaseTemperature (°C)Yield (%)
1Piperidine50High
2Triethylamine (NEt₃)50High
3Diisopropylethylamine (DIPEA)50Low
4Cesium Carbonate (Cs₂CO₃)50Low
5Potassium Carbonate (K₂CO₃)50Low
6Piperidine25Low
7Piperidine80Low
Data adapted from a study where piperidine and NEt₃ were found to be optimal bases at 50°C under aerobic conditions for the specific substrates tested.[9]
Table 2: Optimization of Catalyst Loading and Temperature (Copper-Free)

This table shows the effect of catalyst loading and temperature on the copper-free Sonogashira coupling of an aryl bromide and an alkyne.

EntryCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
15.0Room Temp0.596
22.5Room Temp1.5100
31.0Room Temp18100
40.5Room Temp18100
50.5600.580
60.51000.585
Data illustrates that while lower catalyst loadings can achieve full conversion, reaction times are significantly longer at room temperature. Increasing the temperature can allow for lower catalyst loadings with faster reaction times.[11]

Experimental Protocols

Protocol: Sonogashira Coupling of N-Boc-4-iodopiperidine with Phenylacetylene

This protocol provides a general procedure for a standard copper-co-catalyzed Sonogashira reaction involving a protected piperidine derivative.

Materials:

  • N-Boc-4-iodopiperidine (1.0 eq)

  • Phenylacetylene (1.1 - 1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Add N-Boc-4-iodopiperidine, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an anaerobic environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base (e.g., TEA).

  • Alkyne Addition: Add phenylacetylene dropwise to the stirring solution via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish (especially if starting from a bromo-piperidine derivative), the temperature can be increased to 50-70 °C.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

The Sonogashira Catalytic Cycle

Sonogashira_Cycle

References

How to avoid di-substitution in piperazine alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control and avoid di-substitution in piperazine alkylation reactions.

Troubleshooting Guide: Common Issues in Piperazine Alkylation

This guide addresses specific issues that may arise during piperazine alkylation experiments, offering potential causes and actionable solutions to favor mono-substitution.

Issue 1: Significant formation of di-substituted byproduct.

  • Potential Cause: The symmetrical nature of piperazine, with its two reactive secondary amine groups, makes di-alkylation a common competing reaction.[1] When using a 1:1 molar ratio of piperazine to the alkylating agent, statistical mixtures are likely.[2] The initially formed mono-substituted piperazine can sometimes be more nucleophilic than the starting piperazine, further promoting a second reaction.[2]

  • Solutions:

    • Stoichiometry Control: Use a large excess of piperazine (3-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[2][3]

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the probability of a second alkylation event.[4]

    • Use of Protecting Groups: Employ a mono-protected piperazine, such as N-Boc-piperazine. This is the most reliable method to ensure mono-alkylation as one nitrogen is blocked, directing the reaction to the unprotected site.[1][4][5]

    • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (like HCl) forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, thus directing substitution to the free nitrogen.[2][4][6]

Issue 2: Low or no yield of the desired mono-alkylated product.

  • Potential Cause: Several factors can contribute to low yields, including suboptimal reaction conditions, poor solubility of reagents, or the formation of water-soluble quaternary ammonium salts.[4][6]

  • Solutions:

    • Optimize Reaction Conditions: Many N-alkylation reactions require heating to proceed at a reasonable rate. Systematically vary the temperature, reaction time, and choice of base to find the optimal conditions for your specific substrates.[4][6]

    • Solvent Choice: If reagents are not fully dissolved, the reaction will be slow or incomplete. Switch to a more polar aprotic solvent like DMF to improve solubility.[4]

    • Choice of Base: A base is necessary to neutralize the acid formed during the reaction, preventing the protonation of piperazine which would decrease its nucleophilicity.[6] However, a strong base can promote di-substitution. Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate are often preferred.[6]

    • Alternative Method - Reductive Amination: Instead of direct alkylation with alkyl halides, consider reductive amination. This one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][4]

Issue 3: Difficulty in purifying the mono-substituted product from excess piperazine.

  • Potential Cause: When using a large excess of piperazine, separating the product from the unreacted starting material can be challenging due to similar physical properties.[2]

  • Solution:

    • Acid-Base Extraction: During the work-up, an acid-base extraction can be employed. The mono-alkylated product, being less basic than piperazine, can often be selectively extracted under carefully controlled pH conditions.

    • Boc Protection Strategy: An alternative approach is to react the crude mixture with Boc anhydride after the initial alkylation. This will protect the remaining unreacted piperazine, making the desired mono-alkylated product easier to separate via chromatography.[7]

Issue 4: Product remains in the aqueous phase during work-up.

  • Potential Cause: The product may be in its protonated (salt) form, which is water-soluble. This is a common issue, especially if the reaction is quenched with acid or if the reaction itself generates acid that is not fully neutralized.[4][7]

  • Solution:

    • Basify the Aqueous Layer: To extract the product into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. Adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve selective mono-alkylation of piperazine?

The most dependable method is to use a mono-protected piperazine, with N-Boc-piperazine being a common choice.[4][5] The Boc (tert-butoxycarbonyl) group blocks one nitrogen atom, ensuring that alkylation can only occur at the other, unprotected nitrogen.[1][9] The Boc group is stable under various reaction conditions and can be easily removed later under acidic conditions.[5]

Q2: How does stoichiometry affect the mono- to di-alkylation ratio?

Using an excess of piperazine relative to the alkylating agent significantly favors mono-alkylation. By increasing the concentration of un-substituted piperazine, the probability of the alkylating agent reacting with it is much higher than with the already mono-substituted product.[1]

Q3: What are the advantages of using reductive amination over direct alkylation?

Reductive amination offers several advantages. It is a two-step, one-pot process that is highly efficient.[4] Crucially, it prevents the formation of quaternary ammonium salts, which can be a problematic side reaction in direct alkylations with alkyl halides.[1][7] This method involves reacting a protected piperazine (like Boc-piperazine) with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

Q4: Can I use piperazine salts to control selectivity?

Yes, using a monopiperazinium salt is an effective technique.[1] Protonating one of the nitrogen atoms significantly reduces its nucleophilicity, deactivating it towards the alkylating agent and directing the substitution to the free nitrogen base.[1][10] This method can produce excellent yields of the N-monoalkylated product, substantially free of the di-alkylated derivative.[1][10]

Data Presentation

The following tables summarize quantitative data on the effectiveness of different strategies for achieving mono-alkylation of piperazine.

Table 1: Effect of Stoichiometry and Protecting Groups on Alkylation of Piperazine with Benzyl Bromide

Piperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
1.1None4535[3]
5.0None75<5[3]
1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[3]

Table 2: Comparison of Mono-Alkylation Strategies and Typical Yields

StrategyPiperazine:Electrophile RatioTypical Mono-Product Yield (%)Key AdvantagesKey DisadvantagesReference
Excess Piperazine3:1 to 10:170-80One-step, cost-effectiveDifficult removal of excess piperazine[2]
Mono-Boc Protection1:1 (Boc-Piperazine:Electrophile)>80 (for alkylation step)High selectivity, clean reactionMulti-step process, higher cost[2]
Mono-Protonation2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89One-pot synthesis, good yieldsMay require longer reaction times or activation[2]

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

This protocol describes a general procedure for the mono-N-alkylation of piperazine using an excess of the amine.

  • Materials:

    • Piperazine (10 equivalents)

    • Alkyl halide (e.g., Alkyl bromide, 1 equivalent)

    • Solvent (e.g., Ethanol, Acetonitrile)

  • Procedure:

    • Dissolve piperazine (10 eq.) in the chosen solvent in a reaction flask.

    • Slowly add the alkyl halide (1 eq.) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain overnight, or until the starting material is consumed (monitor by TLC or LC-MS).

    • After cooling to room temperature, remove any inorganic salts by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the mono-alkylated product via acid-base extraction or column chromatography to remove excess piperazine.

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

This protocol provides a general method for the highly selective mono-alkylation of piperazine using a Boc protecting group.[1][5]

  • Materials:

    • N-Boc-piperazine (1 equivalent)

    • Alkyl halide (e.g., Alkyl iodide or bromide, 1.0-1.2 equivalents)

    • Base (e.g., Potassium carbonate, K₂CO₃, 1.5-2.0 equivalents)

    • Aprotic solvent (e.g., Acetonitrile or DMF)

  • Procedure:

    • Dissolve N-Boc-piperazine (1 eq.) in the aprotic solvent in a dried reaction flask.

    • Add the base (e.g., K₂CO₃, 1.5-2.0 eq.) to the solution.

    • Add the alkyl halide (1.0-1.2 eq.) to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).[1]

    • Filter off the base and evaporate the solvent.

    • The resulting residue is the N-alkyl-N'-Boc-piperazine, which can be purified further by column chromatography if necessary.

    • The Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[9]

Protocol 3: Reductive Amination of N-Boc-Piperazine

This protocol outlines an alternative to direct alkylation, suitable for introducing alkyl groups from aldehydes or ketones.

  • Materials:

    • N-Boc-piperazine (1 equivalent)

    • Aldehyde or Ketone (1.0-1.2 equivalents)

    • Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equivalents)

    • Solvent (e.g., Dichloromethane, DCM, or Dichloroethane, DCE)

  • Procedure:

    • Dissolve N-Boc-piperazine (1 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the solvent.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

    • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3x with DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkyl-N'-Boc-piperazine.

    • Purify as needed and deprotect the Boc group as described in Protocol 2.

Visualizations

Piperazine_Alkylation cluster_reactants Reactants Piperazine Piperazine Mono_Sub Mono-substituted Piperazine Piperazine->Mono_Sub + R-X (1st Alkylation) RX Alkyl Halide (R-X) RX->Mono_Sub Di_Sub Di-substituted Piperazine RX->Di_Sub Mono_Sub->Di_Sub

Caption: Reaction pathway showing the formation of both mono- and di-substituted piperazine.

Troubleshooting_Workflow cluster_solutions Mitigation Strategies Start High Di-substitution Observed? Protect Use Mono-Protected Piperazine (e.g., N-Boc) Start->Protect Most Reliable Excess Use Large Excess of Piperazine (3-10 eq) Start->Excess Simple Stoichiometry Control SlowAdd Slowly Add Alkylating Agent Start->SlowAdd Procedural Modification Reductive Switch to Reductive Amination Method Start->Reductive Alternative Method Result_Good Mono-substitution Favored Protect->Result_Good Excess->Result_Good SlowAdd->Result_Good Reductive->Result_Good

Caption: Decision workflow for troubleshooting and avoiding di-substitution.

Boc_Protection_Strategy cluster_step1 Step 1: Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection Pip Piperazine BocPip N-Boc-Piperazine Pip->BocPip + Boc₂O AlkylBocPip N-Alkyl-N'-Boc-Piperazine BocPip->AlkylBocPip + R-X / Base FinalProduct Mono-alkylated Piperazine AlkylBocPip->FinalProduct + Acid (e.g., TFA)

Caption: Workflow for selective mono-alkylation using N-Boc protecting group.

References

Technical Support Center: Recrystallization of 1-(Piperidin-4-yl)piperazine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Piperidin-4-yl)piperazine salts via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common reason for failed crystallization of this compound salts?

A1: The most frequent issue is the use of an excessive amount of solvent during the initial dissolution step.[1] This leads to a solution that is not sufficiently saturated for crystal formation upon cooling.

  • Troubleshooting:

    • Gently heat the solution to evaporate a portion of the solvent.[1]

    • Once the solution becomes slightly turbid, allow it to cool slowly.

    • If you have a previously purified solid, add a seed crystal to induce crystallization.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice. This is common for amine salts.

  • Troubleshooting:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional "good" solvent (the solvent in which it is more soluble) to prevent premature precipitation.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hot plate or insulating it with glass wool.

    • Consider using a different solvent system. A mixture of a solvent in which the compound is soluble and one in which it is less soluble (an anti-solvent) can be effective.[2]

Q3: I have very low recovery of my purified this compound salt. What are the likely causes?

A3: Low yield can result from several factors during the recrystallization process.[1]

  • Troubleshooting:

    • Excessive Solvent: As mentioned in Q1, too much solvent will keep a significant portion of your compound dissolved in the mother liquor.[1]

    • Premature Filtration: Ensure the solution has cooled completely to maximize crystal formation before filtration. An ice bath can be used after the solution has reached room temperature.

    • Washing with Warm Solvent: Always use ice-cold solvent to wash the crystals during filtration to minimize re-dissolving the product.

Q4: What are some recommended solvent systems for the recrystallization of this compound salts?

A4: Based on procedures for similar piperazine derivatives, alcohols are a good starting point.

  • Recommended Solvents:

    • Isopropyl alcohol (IPA): Often used for the recrystallization of piperazine hydrochlorides.[3]

    • Methanol (MeOH) or Ethanol (EtOH): Can be used, often in combination with an anti-solvent.

    • Mixed Solvent Systems: A common technique is to dissolve the amine salt in a minimal amount of a polar solvent like methanol or ethanol and then slowly add a less polar co-solvent such as diethyl ether or acetone until turbidity is observed.[4]

Q5: My crystals are very fine or needle-like, making them difficult to filter. How can I obtain larger crystals?

A5: The rate of cooling is a critical factor in determining crystal size.

  • Troubleshooting:

    • Slow Cooling: Rapid cooling promotes the formation of small crystals. Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.[1]

    • Reduce Supersaturation: Add a slight excess of the hot solvent beyond the minimum required for dissolution. This can slow down the crystallization process and encourage the growth of larger, more well-defined crystals.[1]

Data Presentation: Solvent Systems for Piperazine Salt Recrystallization

Solvent SystemTypeRoleTypical Application
Isopropyl Alcohol (IPA)Single SolventPrimary solvent for dissolution and crystallization.Recrystallization of various piperazine hydrochlorides.[3]
Methanol (MeOH) / Diethyl EtherMixed SolventMethanol acts as the "good" solvent, and diethyl ether acts as the anti-solvent to induce precipitation.Formation and precipitation of amine hydrochloride salts.[5]
Ethanol (EtOH) / AcetoneMixed SolventEthanol dissolves the salt, and cold acetone can be used as a wash to remove impurities.General purification of piperazine derivatives.[3]
WaterSingle SolventCan be used for highly polar salts, but may require significant volume and can be difficult to remove.Purification of piperazine itself.[6]

Experimental Protocols

Protocol 1: Generalized Recrystallization of this compound Dihydrochloride from Isopropyl Alcohol

This protocol is a generalized procedure based on the recrystallization of similar piperazine derivatives and should be optimized for your specific compound and purity level.

  • Dissolution: In a suitable flask, add the crude this compound dihydrochloride. Add a minimal amount of isopropyl alcohol (IPA). Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.[3]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Precipitation of this compound Trihydrochloride

This method is adapted from procedures for forming amine salts.

  • Dissolution: Dissolve the crude this compound free base in a suitable solvent such as methanol.

  • Salt Formation: Cool the solution in an ice bath. Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a solvent like diethyl ether or dioxane.[5]

  • Precipitation: The trihydrochloride salt should precipitate out of the solution.

  • Isolation and Washing: Collect the solid by vacuum filtration and wash with a cold, non-polar solvent like diethyl ether to remove any non-salt impurities.

  • Drying: Dry the salt under vacuum.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Salt dissolve Dissolve in minimal hot IPA start->dissolve charcoal Add Charcoal (Optional) dissolve->charcoal cool Slow Cool to RT, then Ice Bath dissolve->cool No Charcoal hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Acetone vac_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound salts.

troubleshooting_guide cluster_oiling Oiling Out cluster_no_crystals No Crystals Form cluster_low_yield Low Yield start Recrystallization Issue oiling Compound Oils Out start->oiling no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield reheat Reheat to Dissolve oiling->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool_oil Cool Slowly add_solvent->slow_cool_oil too_much_solvent Too Much Solvent? no_crystals->too_much_solvent evaporate Evaporate Some Solvent too_much_solvent->evaporate Yes seed Add Seed Crystal too_much_solvent->seed No check_cooling Incomplete Cooling? low_yield->check_cooling check_wash Washing with Warm Solvent? low_yield->check_wash cool_longer Cool Longer / Ice Bath check_cooling->cool_longer Yes use_cold_wash Use Ice-Cold Wash check_wash->use_cold_wash Yes

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: 1-(Piperidin-4-yl)piperazine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 1-(Piperidin-4-yl)piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: The most prevalent and scalable method is the reductive amination of a protected piperidin-4-one derivative (like N-Boc-piperidin-4-one) with a suitable piperazine. This approach offers good control over the reaction. An alternative, though sometimes less direct for this specific product, involves the N-alkylation of piperazine with a reactive piperidine derivative.

Q2: Why is my reaction yield significantly lower on a larger scale compared to the lab-scale experiment?

A2: Yield reduction during scale-up is a common issue and can be attributed to several factors that are more pronounced in larger volumes.[1][2] These include:

  • Inefficient Heat Transfer: Larger reaction masses can develop thermal gradients, leading to localized overheating or cooling, which can promote side reactions or incomplete conversion.[2]

  • Poor Mixing: What is effective in a small flask may be inadequate in a large reactor, causing issues with reagent homogeneity and mass transfer.[2]

  • Changes in Addition Rates: The rate of reagent addition relative to the total reaction volume can impact local concentrations and selectivity.

  • Impurity Amplification: Minor impurities in starting materials or small side reactions can become significant at a larger scale.[2]

Q3: What are the critical safety precautions to consider when handling piperazine derivatives at scale?

A3: this compound and related compounds are classified as hazardous. They can cause skin irritation, serious eye damage, and respiratory irritation.[3] Key safety measures include:

  • Ventilation: Handle all materials in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[4]

  • Handling: Avoid creating dust. Use non-sparking tools and prevent electrostatic discharge.[4]

  • Emergency Procedures: Have appropriate first aid measures readily available, especially for skin and eye contact.[5]

Q4: How can I effectively purify this compound at a multi-kilogram scale?

A4: Large-scale purification typically avoids routine column chromatography due to cost and solvent volume. The most effective methods are:

  • Crystallization/Salt Formation: The product can be purified by converting it into a salt, such as a hydrochloride or diacetate salt, which is then recrystallized.[6] This process is highly effective at removing process impurities. The free base can be regenerated afterward.

  • Acid-Base Extraction: An acid-base workup can effectively separate the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The product moves to the aqueous layer, which is then separated, basified, and re-extracted with an organic solvent.[7]

Troubleshooting Guides

Issue 1: Low Yield and Formation of Di-substituted Byproduct

Q: My reaction is generating a significant amount of a di-substituted piperidine byproduct, where two piperidine rings are attached to one piperazine. How can I improve selectivity for the mono-substituted product?

A: This is a classic challenge in piperazine chemistry due to the similar reactivity of both nitrogen atoms.[6]

Troubleshooting Steps:

  • Adjust Stoichiometry: Increase the molar excess of the piperazine reactant relative to the piperidine reactant. Using a 5 to 10-fold excess of the cheaper starting material can statistically favor mono-substitution.

  • Use a Protecting Group: Employ a mono-protected piperazine (e.g., N-Boc-piperazine). This ensures only one nitrogen is available for the reaction. The protecting group is removed in a subsequent step.[6]

  • Leverage Protonation: Conducting the reaction under conditions where the piperazine is mono-protonated can suppress the reactivity of the second nitrogen atom.[8]

  • Control Addition: Add the piperidine reactant slowly to the solution containing the excess piperazine. This maintains a high molar ratio of piperazine throughout the reaction, minimizing the chance of a single piperazine molecule reacting twice.

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Piperazine : Piperidin-4-one)Expected Mono-substituted Product Yield (%)Expected Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace
Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[6]

Logical Relationship: Troubleshooting Low Mono-substitution Yield

G A Low Yield of Mono-substituted Product B Significant Di-substitution Observed? A->B C Incomplete Reaction? B->C No D Stoichiometry Issue B->D Yes F Suboptimal Reaction Conditions (Temp, Time) C->F Yes E High Reactivity of Mono-substituted Product D->E G Increase Piperazine Excess (5-10 eq.) D->G H Use Mono-protected Piperazine (e.g., Boc) E->H I Increase Reaction Time or Temperature F->I J Check Reducing Agent Activity/Amount F->J

Caption: Troubleshooting decision tree for low mono-substitution yield.

Issue 2: Product Fails to Crystallize During Purification

Q: I am attempting to purify the product by crystallization of its hydrochloride salt, but it is oiling out or remaining in solution. What should I do?

A: Crystallization issues at scale are often related to purity, solvent choice, and cooling rate.

Troubleshooting Steps:

  • Check Purity: The presence of excess starting materials or byproducts can act as crystallization inhibitors. Perform an acid-base workup to remove non-basic impurities before attempting crystallization.

  • Solvent System: The choice of solvent is critical. If a single solvent isn't working, try an anti-solvent system. For example, dissolve the salt in a minimal amount of a good solvent (like methanol or ethanol) and then slowly add an anti-solvent (like ethyl acetate or MTBE) until turbidity is observed, then allow it to crystallize.

  • Control Cooling Rate: Rapid cooling often leads to oiling out. Implement a controlled, slow cooling ramp to encourage the formation of a stable crystal lattice.

  • Seeding: If you have a small amount of pure, solid material, use it to seed the supersaturated solution. This provides a template for crystal growth.

  • Concentration: Ensure the solution is sufficiently concentrated. If it's too dilute, crystallization will not occur. Carefully remove solvent under reduced pressure until the solution is near saturation before cooling.

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Reductive Amination

This protocol describes the synthesis of this compound starting from N-Boc-4-piperidinone and piperazine.

Materials:

  • N-Boc-4-piperidinone (1.0 eq.)

  • Piperazine (5.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) (10 L/kg of N-Boc-4-piperidinone)

  • Acetic Acid (catalytic)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Hydrochloric Acid (HCl) in Dioxane (4M)

Workflow Diagram: Synthesis and Deprotection

Caption: Experimental workflow for synthesis and deprotection.

Procedure:

  • Charge a suitable reactor with piperazine (5.0 eq.) and dichloromethane (DCM). Stir until the piperazine is fully dissolved.

  • Add N-Boc-4-piperidinone (1.0 eq.) followed by a catalytic amount of acetic acid.

  • Cool the reaction mixture to 0-5 °C using a chiller.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

  • Dissolve the crude intermediate in DCM or methanol and cool to 0-5 °C.

  • Slowly add 4M HCl in dioxane. A precipitate should form.

  • Stir the slurry at room temperature for 2-4 hours.

  • Filter the solid product, wash with cold DCM, and dry under vacuum to obtain this compound as its dihydrochloride salt.

Protocol 2: Purification by Diacetate Salt Formation

Materials:

  • Crude this compound free base

  • Acetone

  • Glacial Acetic Acid

Procedure: [6][9]

  • Dissolve the crude free base in acetone (approx. 10-15 volumes). Gentle warming may be required.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add glacial acetic acid (2.0-2.2 equivalents) to the stirred acetone solution at room temperature.

  • A white precipitate of the diacetate salt should form. Stir the resulting slurry for 2-4 hours at room temperature, then cool to 0-5 °C for 1 hour to maximize precipitation.

  • Filter the solid piperazine diacetate and wash the filter cake with cold acetone.

  • Dry the solid under vacuum.

  • To recover the free base, the diacetate salt can be dissolved in water, basified with a strong base (e.g., 50% NaOH) to pH >12, and then extracted with a suitable organic solvent like DCM or ethyl acetate.

References

Technical Support Center: Catalyst Selection for Piperazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on catalyst selection and troubleshooting for cross-coupling reactions involving the piperazine scaffold, a crucial component in many pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the most common cross-coupling reaction for attaching an aryl group to a piperazine nitrogen?

A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction allows for the formation of a carbon-nitrogen (C–N) bond between an aryl halide (or pseudohalide) and a piperazine nitrogen under relatively mild conditions. It has largely replaced harsher, traditional methods like the Ullmann condensation for many applications in pharmaceutical synthesis.[3][4]

Q2: Which factors are most critical when selecting a catalyst system for a piperazine N-arylation?

A2: The success of a Buchwald-Hartwig reaction with piperazine hinges on the careful selection of four key components:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes (precatalysts) are commonly used.[5] Precatalysts are often preferred as they can provide cleaner and more reliable formation of the active catalytic species.

  • Ligand: This is arguably the most critical choice. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For piperazine couplings, bulky, electron-rich phosphine ligands are often the most effective.[6][7]

  • Base: A non-nucleophilic base is required to deprotonate the piperazine nitrogen. The choice of base can significantly affect reaction rate and side reactions.[6][7]

  • Solvent: The solvent must solubilize the reagents and catalyst system and is typically an anhydrous, aprotic solvent like toluene, dioxane, or THF.[6][8]

Q3: Can I use copper catalysts for piperazine N-arylation?

A3: Yes, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Goldberg reactions, are a viable alternative to palladium-catalyzed methods.[9] Modern protocols often use ligands like rac-BINOL to allow the reaction to proceed under more moderate temperatures than traditional Ullmann conditions.[10] This can be a cost-effective alternative, though palladium catalysis is generally considered more versatile.

Troubleshooting Guide

Problem 1: Low or No Yield of N-Aryl Piperazine

You are attempting a Buchwald-Hartwig amination of piperazine with an aryl halide, but you observe a consistently low yield or no product formation.

Potential Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. While the reactions are not extremely sensitive to oxygen, consistent results are best obtained with proper inerting techniques.

  • Poor Ligand Choice: The ligand is critical and substrate-dependent. For challenging couplings, especially with electron-rich or sterically hindered aryl chlorides, advanced biarylphosphine ligands are necessary.

    • Action: Screen a panel of ligands. Start with broadly applicable, sterically hindered ligands like RuPhos, XPhos, or BrettPhos. Older generation ligands like BINAP or DPEphos may be insufficient for less reactive aryl halides.[6]

  • Inappropriate Base: The base may be too weak to facilitate deprotonation or may be causing decomposition of your starting materials.

    • Action: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[8] If your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but be aware this may require higher temperatures or longer reaction times.[6][7]

  • Reagent Insolubility: If reactants or the catalyst system are not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.

    • Action: Toluene and dioxane are common first-choice solvents. If solubility is an issue, consider more polar aprotic solvents like t-butanol or cyclopentyl methyl ether (CPME).[6][8]

  • Insufficient Temperature: Many N-arylation reactions require heating to proceed at a reasonable rate, typically between 80-110 °C.[8]

    • Action: Ensure your reaction is being heated sufficiently. Monitor reaction progress by TLC or LC-MS to determine the optimal temperature and time.

Problem 2: Significant Formation of N,N'-Bis-Arylated Piperazine

You are targeting the mono-arylated piperazine, but a significant amount of the di-substituted byproduct is forming, complicating purification and reducing the yield of the desired product.

Potential Causes & Solutions

  • Stoichiometry: If the aryl halide is not the limiting reagent, bis-arylation is highly probable. The mono-arylated product can be more reactive than the starting piperazine under certain conditions.

    • Action 1: Use Excess Piperazine. Employing a large excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-arylation product.[7] This is particularly effective when piperazine itself can be used as the solvent.[11]

    • Action 2: Use a Mono-Protected Piperazine. The most robust strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[7][10] The coupling reaction is performed on the free secondary amine, and the Boc group can be removed in a subsequent step.

  • Reaction Conditions: High temperatures and long reaction times can drive the reaction towards the thermodynamically stable bis-arylated product.[7]

    • Action: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the consumption of the limiting reagent is complete or when the formation of the desired mono-arylated product is maximized.

Data & Catalyst System Performance

The following tables summarize quantitative data for selected piperazine cross-coupling reactions to guide your catalyst system selection.

Table 1: Palladium-Catalyzed Mono-Arylation of Piperazine with Aryl Chlorides

This table presents data for a rapid amination protocol, highlighting the effectiveness of the RuPhos ligand system under aerobic conditions.

EntryAryl ChloridePd PrecursorLigandBaseSolventTime (min)Yield (%)
14-Chloro-tert-butylbenzenePd₂(dba)₃RuPhosNaOtBuToluene1097
22-ChlorotoluenePd₂(dba)₃RuPhosNaOtBuToluene1095
34-ChloroanisolePd₂(dba)₃RuPhosNaOtBuToluene1093
44-ChlorobenzonitrilePd₂(dba)₃RuPhosNaOtBuToluene1099
51,4-DichlorobenzenePd₂(dba)₃RuPhosNaOtBuToluene1085
Data adapted from a rapid, aerobic Buchwald-Hartwig amination protocol. Conditions: Aryl chloride (1.0 mmol), piperazine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), RuPhos (0.02 mmol), NaOtBu (1.3 mmol), Toluene (3 mL), 100 °C.[11]

Table 2: Copper-Catalyzed N-Arylation of 1-Boc-Piperazine with Aryl Iodides

This table shows results for a copper-catalyzed alternative, which can be effective for coupling with aryl iodides.

EntryAryl IodideCatalystLigandBaseSolventTemp (°C)Yield (%)
13-ChloroiodobenzeneCuBrrac-BINOLK₃PO₄DMF10071
24-IodoanisoleCuBrrac-BINOLK₃PO₄DMF10072
34-IodotolueneCuBrrac-BINOLK₃PO₄DMF10060
44-IodobenzotrifluorideCuBrrac-BINOLK₃PO₄DMF10070
54-FluoroiodobenzeneCuBrrac-BINOLK₃PO₄DMF10060
Data adapted from a copper-catalyzed N-arylation protocol. Conditions: 1-Boc-piperazine (1.5 mmol), aryl iodide (1.0 mmol), CuBr (20 mol%), rac-BINOL (15 mol%), K₃PO₄ (2.0 mmol), DMF, 24 h.[10]

Experimental Protocols

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination of Piperazine

This protocol provides a robust starting point for the mono-arylation of piperazine using a mono-protected derivative.

Materials:

  • N-Boc-piperazine

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere supplies (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), palladium precatalyst (typically 1-2 mol%), phosphine ligand (typically 1.1-1.5 eq relative to Pd), and base (1.4 eq).

  • Inerting: Seal the Schlenk tube with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

Visual Guides

The following diagrams illustrate logical workflows for catalyst selection and troubleshooting.

CatalystSelection start Start: N-Arylation of Piperazine q_mono_di Target: Mono or Di-arylation? start->q_mono_di mono Mono-Arylation Strategy q_mono_di->mono Mono di Di-Arylation Strategy q_mono_di->di Di protect Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) mono->protect Robust excess Use Large Excess of Piperazine (5-10 eq) mono->excess Cost-effective q_halide Aryl Halide Type? di->q_halide protect->q_halide excess->q_halide chloride Aryl Chloride (Less Reactive) q_halide->chloride Ar-Cl bromide Aryl Bromide / Iodide (More Reactive) q_halide->bromide Ar-Br/I catalyst_cl Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos, BrettPhos) + Strong Base (NaOtBu) chloride->catalyst_cl catalyst_br Broader Ligand Scope (e.g., XPhos, SPhos, BINAP) + Base (NaOtBu, K3PO4) bromide->catalyst_br

Caption: Catalyst selection workflow for piperazine N-arylation.

Troubleshooting start Low / No Yield in Buchwald-Hartwig Reaction q_sm Starting Materials (SM) Consumed? start->q_sm no_reaction No Reaction or Stalled q_sm->no_reaction No sm_consumed SM Consumed, but Low Product Yield q_sm->sm_consumed Yes check_catalyst 1. Check Catalyst Activity - Use fresh Pd source/ligand - Ensure inert atmosphere no_reaction->check_catalyst check_decomp Check for SM or Product Decomposition sm_consumed->check_decomp check_conditions 2. Check Conditions - Increase temperature? - Correct base/solvent? check_catalyst->check_conditions screen_ligand 3. Screen Ligands - Use bulkier/more  electron-rich ligand check_conditions->screen_ligand decomp_yes Decomposition Observed check_decomp->decomp_yes Yes decomp_no No Decomposition check_decomp->decomp_no No weaker_base Use Weaker Base (K3PO4) or Lower Temperature decomp_yes->weaker_base purification_issue Investigate Workup & Purification Issues decomp_no->purification_issue

Caption: Troubleshooting flowchart for low-yield piperazine couplings.

References

Monitoring reaction progress of 1-(Piperidin-4-yl)piperazine synthesis by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the synthesis of 1-(Piperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthesis Overview: Reductive Amination

A common and efficient method for synthesizing this compound is through the reductive amination of a suitable piperidone derivative with a piperazine derivative.[1] For this guide, we will focus on the reaction between N-Boc-4-piperidone and piperazine, followed by deprotection.

Reaction Scheme:

  • Reductive Amination: N-Boc-4-piperidone reacts with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride to form the Boc-protected intermediate.

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product, this compound.

Monitoring the consumption of the starting materials and the formation of the intermediate and final product is crucial for determining reaction completion and ensuring the desired outcome.

Experimental Protocols

General Protocol for Reductive Amination

This protocol is adapted from similar reductive amination procedures.[2][3]

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) and piperazine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

  • For deprotection, dissolve the crude intermediate in a suitable solvent like methanol or dioxane and add a strong acid such as hydrochloric acid (HCl).[4]

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture, and if necessary, perform a work-up with a base to neutralize the acid and then extract the final product.

TLC Monitoring Protocol
  • Plate: Silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or DCM).

  • Spotting: Spot the starting materials (N-Boc-4-piperidone and piperazine), the reaction mixture, and a co-spot (reaction mixture and starting materials) on the baseline of the TLC plate.

  • Eluent (Mobile Phase): A common starting point is a mixture of a polar and a non-polar solvent. For these basic compounds, a typical system is Dichloromethane:Methanol with a small amount of ammonium hydroxide (e.g., 90:10:1 v/v/v). The polarity can be adjusted as needed.

  • Development: Place the TLC plate in a developing chamber saturated with the eluent and allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light: Examine the dried plate under short-wave (254 nm) UV light. N-Boc-4-piperidone may be UV active.[5]

    • Staining: Use a suitable stain for visualizing amines. Common options include:

      • Potassium Permanganate (KMnO₄) Stain: Stains compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[6]

      • Ninhydrin Stain: Stains primary and secondary amines, typically yielding purple or yellow spots upon heating.

      • Iodoplatinate Reagent: A sensitive stain for nitrogen-containing compounds.[7]

      • Dragendorff Reagent: Another common stain for alkaloids and other nitrogenous compounds.[7]

LC-MS Monitoring Protocol
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile (ACN) containing an acidic modifier is typical for basic compounds to improve peak shape.[8] For example:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient might run from 5% to 95% Solvent B over several minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is suitable for these basic compounds as they readily form [M+H]⁺ ions.[9]

    • Scan Range: A scan range of m/z 100-500 should be sufficient to detect the starting materials and products.

    • Data Acquisition: Full scan mode to identify all components.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Notes
Piperazine86.1487.1Starting Material
N-Boc-4-piperidone199.25200.2Starting Material
1-Boc-4-(piperidin-4-yl)piperazine269.39270.4Intermediate
This compound169.27[10]170.2Final Product

Note: The expected [M+H]⁺ values are calculated based on the monoisotopic masses.

Troubleshooting Guides

TLC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Spots are streaking - Sample is too concentrated.- The mobile phase is too polar.- The compound is interacting strongly with the silica gel (due to its basic nature).- Dilute the sample before spotting.- Decrease the polarity of the mobile phase (e.g., reduce the amount of methanol).- Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase to reduce tailing.
No spots are visible - Sample is too dilute.- The compound is not UV active and the wrong stain was used.- The spotting line was below the solvent level in the chamber.- Spot the sample multiple times in the same location, allowing it to dry between applications.- Use a general stain like potassium permanganate or a specific amine-detecting stain like ninhydrin or iodoplatinate.[6][7]- Ensure the spotting line is above the solvent level when placing the plate in the chamber.
Rf values are too high (spots run near the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the ratio of DCM to methanol).
Rf values are too low (spots remain near the baseline) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the amount of methanol).
Poor separation between spots - The mobile phase composition is not optimal.- Try a different solvent system. For example, consider using ethyl acetate/hexane with a triethylamine additive.
LC-MS Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No peaks observed - Incorrect ionization mode.- The compound is not eluting from the column.- Insufficient sample concentration.- Ensure you are using positive ionization mode (ESI+).- Increase the organic content of the mobile phase gradient.- Concentrate the sample or inject a larger volume.
Broad or tailing peaks - Secondary interactions between the basic analytes and residual silanols on the column.[11]- Column overload.- Ensure an acidic modifier (e.g., 0.1% formic acid) is present in the mobile phase.- Consider adding a buffer salt, like ammonium formate, to the mobile phase to further reduce silanol interactions.[11]- Dilute the sample.
No molecular ion ([M+H]⁺) observed - In-source fragmentation.- The compound is not ionizing well.- Reduce the fragmentor or cone voltage in the ion source settings.- Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase pH is appropriate for protonation (acidic mobile phase is generally suitable).
Shifting retention times - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation.- Increase the equilibration time between injections.- Prepare fresh mobile phase daily.- Flush the column or replace it if performance continues to decline.[12]
High background noise - Contaminated mobile phase or solvent.- Contaminated LC-MS system.- Use high-purity LC-MS grade solvents and additives.- Flush the system with a strong solvent mixture like isopropanol/water.

Frequently Asked Questions (FAQs)

Q1: How do I know when the reductive amination reaction is complete by TLC?

A1: The reaction is considered complete when the spot corresponding to the limiting starting material (likely N-Boc-4-piperidone) has disappeared or is significantly diminished. You should also see the appearance of a new spot corresponding to the Boc-protected product.

Q2: What is a typical Rf value for this compound on a silica TLC plate?

A2: Rf values are highly dependent on the specific TLC system used. However, as a polar, basic compound, this compound will likely have a low Rf value in moderately polar solvent systems. In a system like DCM:Methanol:NH₄OH (90:10:1), you would expect the more polar product to have a lower Rf than the less polar N-Boc-protected intermediate.

Q3: Why am I seeing multiple spots for my product on the TLC plate?

A3: This could be due to the presence of by-products, unreacted starting materials, or the intermediate. If the reaction is not yet complete, you will see spots for both the starting materials and the product. Streaking can also sometimes appear as multiple elongated spots.

Q4: In my LC-MS analysis, I see a peak at the correct m/z for my product, but the peak shape is very poor. What is the most likely cause?

A4: For basic compounds like this compound, poor peak shape (tailing) is often due to interactions with the silica-based column material. The most effective solution is to use an acidic modifier, such as 0.1% formic acid, in your mobile phase to protonate the analyte and minimize these interactions.[11]

Q5: Can I use a different reducing agent for the synthesis?

A5: Yes, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used for reductive amination. However, sodium triacetoxyborohydride is often preferred as it is milder and less toxic. The choice of reducing agent may affect the reaction rate and work-up procedure.

Visualizations

G Experimental Workflow for Reaction Monitoring cluster_synthesis Synthesis cluster_monitoring Monitoring start Start Reaction: N-Boc-4-piperidone + Piperazine + NaBH(OAc)3 reaction Stir at Room Temperature start->reaction workup Quench and Work-up reaction->workup If complete aliquot Take Reaction Aliquot reaction->aliquot deprotection Acidic Deprotection workup->deprotection final_workup Neutralization and Extraction deprotection->final_workup product Final Product: This compound final_workup->product tlc TLC Analysis aliquot->tlc lcms LC-MS Analysis aliquot->lcms decision Is Reaction Complete? tlc->decision lcms->decision decision->reaction No decision->workup Yes

Caption: Workflow for synthesis and monitoring of this compound.

G TLC Troubleshooting Logic start Problem with TLC Result streaking Streaking Spots? start->streaking no_spots No Spots Visible? streaking->no_spots No dilute_sample Dilute Sample streaking->dilute_sample Yes bad_rf Poor Rf Values? no_spots->bad_rf No concentrate_spot Concentrate Spot (re-spotting) no_spots->concentrate_spot Yes rf_high Rf too high? bad_rf->rf_high Yes add_base Add Base to Eluent (e.g., TEA, NH4OH) dilute_sample->add_base change_polarity Adjust Eluent Polarity add_base->change_polarity use_stain Use a Different Stain (e.g., KMnO4, Ninhydrin) concentrate_spot->use_stain check_solvent_level Check Solvent Level use_stain->check_solvent_level decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity Yes increase_polarity Increase Eluent Polarity rf_high->increase_polarity No (Rf too low)

Caption: Decision tree for troubleshooting common TLC analysis issues.

References

Validation & Comparative

Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs.[1] Their "privileged scaffold" status stems from their ability to interact with a wide range of biological targets with high affinity.[1] This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in their strategic application in drug design.

Physicochemical Properties: A Tale of Two Rings

The fundamental structural difference between piperidine (a single nitrogen heterocycle) and piperazine (a 1,4-diaza analogue) leads to distinct physicochemical characteristics that are crucial in drug design.[1]

Basicity (pKa): Piperidine is significantly more basic than piperazine.[1] The single nitrogen in piperidine results in a higher pKa, leading to stronger ionic interactions but also potentially higher clearance and off-target effects.[1] Piperazine, with its two nitrogen atoms, possesses two pKa values. The first pKa is considerably lower than that of piperidine, making it less basic at physiological pH.[1] This dual basicity allows for finer tuning of a compound's properties.[1]

Lipophilicity (LogP): The parent piperidine scaffold is more lipophilic than piperazine.[1] This increased lipophilicity can enhance membrane permeability but may also lead to greater metabolic susceptibility and reduced aqueous solubility.[1]

Aqueous Solubility: Both parent scaffolds are highly water-soluble.[1] However, the solubility of their derivatives is highly dependent on the nature and substitution pattern of attached chemical groups.

PropertyPiperidinePiperazineKey Considerations for Drug Design
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine's second nitrogen offers an additional point for substitution and modulation of properties.
pKa ~11.22pKa1: ~5.35-5.5, pKa2: ~9.73-9.8Piperidine's higher basicity can lead to stronger target interactions but may increase clearance. Piperazine's dual pKa allows for more nuanced control over basicity.[1]
Calculated logP (cLogP) ~0.84 (parent)~-1.1 (parent)Piperidine's greater lipophilicity can improve membrane permeability but may also increase metabolic liability.[1]
Aqueous Solubility Miscible (parent)Freely Soluble (parent)Solubility of derivatives is highly substituent-dependent for both scaffolds.[1]

Pharmacological Activity: Impact on Receptor Affinity

The choice between a piperidine and piperazine scaffold can dramatically influence a drug's pharmacological activity by altering its interaction with biological targets. A key example is seen in compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. In a comparative study, replacing a piperazine ring with a piperidine ring in a series of ligands had a profound effect on receptor selectivity. While the affinity for the hH3R was not significantly altered, the affinity for the σ1R increased by several orders of magnitude with the piperidine scaffold.[2][3] This highlights the critical role of the scaffold in dictating receptor binding and selectivity.

Compound PairScaffoldhH3R Kᵢ (nM)σ1R Kᵢ (nM)
Compound 4Piperazine3.171531
Compound 5Piperidine7.703.64

Data from a study on histamine H3 and sigma-1 receptor antagonists, demonstrating the impact of the scaffold on receptor affinity.[2][3]

ADMET Profile Comparison: Navigating the In Vivo Landscape

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug are critically influenced by its core structure. The selection of a piperidine or piperazine scaffold can have significant implications for a drug candidate's success.

Metabolic Stability: The piperazine ring can be a site of metabolic liability.[1] Conversely, piperidine can be more metabolically stable depending on its substitution patterns.[1] In some cases, replacing a metabolically labile piperazine with an aminopiperidine has been shown to improve metabolic stability.

Permeability: The permeability of compounds containing these scaffolds is highly dependent on their substituents.[1] Interestingly, piperazine derivatives have been explored as permeation enhancers, suggesting a potential advantage for improving the oral absorption of poorly permeable drugs.[1]

ADMET PropertyPiperidinePiperazineKey Considerations for Drug Design
Metabolic Stability Can be more stable depending on substitution patterns.Can be a site of metabolic liability.Piperidine may be preferred when metabolic stability is a primary concern.[1]
Permeability (Caco-2) Permeability is substituent-dependent.Can act as permeation enhancers.Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.[1]
Plasma Protein Binding Generally higher for more lipophilic derivatives.Can be modulated to a greater extent due to two points of substitution.The choice of scaffold and its substituents allows for tuning of the unbound drug concentration.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

pKa Determination by Potentiometric Titration

This method determines the pKa of a compound by titrating a solution of the compound with a strong acid or base and measuring the resulting pH changes.

  • Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10). Prepare a 1 mM solution of the test compound. Prepare 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH), and a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.

  • Titration: Place 20 mL of the 1 mM sample solution in a reaction vessel on a magnetic stirrer. Acidify the solution to pH 1.8-2.0 with 0.1 M HCl. Immerse the pH electrode in the solution.

  • Data Collection: Titrate the solution by adding small increments of 0.1 M NaOH. Record the pH reading after each addition, allowing the solution to stabilize. Continue the titration until the pH reaches 12-12.5.

  • Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve. Perform the titration in triplicate to ensure accuracy.

LogP Determination by the Shake-Flask Method

This classic method measures the partition coefficient of a compound between n-octanol and water.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Also, saturate n-octanol with the phosphate buffer.

  • Partitioning: Add a small volume of the test compound stock solution to a mixture of the pre-saturated n-octanol and phosphate buffer in a centrifuge tube.

  • Equilibration: Vigorously shake the tube for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Caco-2 Permeability Assay

This in vitro assay uses a monolayer of Caco-2 cells to predict the intestinal permeability of a compound.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for approximately 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (upper) chamber and fresh media to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral chamber and fresh media to the apical chamber.

  • Sampling: At predetermined time points (e.g., 2 hours), take samples from the receiver chamber.

  • Analysis: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is subject to active efflux.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH regenerating system (cofactor for CYP enzymes), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear portion of the curve, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

  • Preparation: Prepare cell membranes expressing the target receptor.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Neurotransmitter) GPCR GPCR Ligand->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation Experimental_Workflow start Start: Piperidine & Piperazine Analogs physchem Physicochemical Profiling (pKa, LogP, Solubility) start->physchem in_vitro_pharm In Vitro Pharmacology (Receptor Binding Assay) start->in_vitro_pharm admet In Vitro ADMET (Caco-2, Microsomal Stability) start->admet data_analysis Data Analysis & Comparative Assessment physchem->data_analysis in_vitro_pharm->data_analysis admet->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection Scaffold_Selection_Logic cluster_scaffold Scaffold Choice cluster_properties Resulting Properties Piperidine Piperidine High_Basicity Higher Basicity Piperidine->High_Basicity High_Lipophilicity Higher Lipophilicity Piperidine->High_Lipophilicity Metabolic_Stability Potentially Higher Metabolic Stability Piperidine->Metabolic_Stability Piperazine Piperazine Tunable_Basicity Tunable Basicity Piperazine->Tunable_Basicity Lower_Lipophilicity Lower Lipophilicity Piperazine->Lower_Lipophilicity Improved_Solubility Potential for Improved Solubility Piperazine->Improved_Solubility Metabolic_Liability Potential Metabolic Liability Piperazine->Metabolic_Liability

References

A Comparative Guide to In Vitro Assays for 1-(Piperidin-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The versatility of this scaffold allows for extensive chemical modification, leading to a wide spectrum of pharmacological activities. This guide provides a comparative overview of essential in vitro assays for characterizing this compound derivatives, supported by experimental data and detailed protocols to facilitate informed decisions in drug discovery and development.

Comparative Analysis of Receptor Binding Affinities

The initial characterization of this compound derivatives typically involves assessing their binding affinity for their intended molecular targets. Radioligand binding assays are the gold standard for determining the equilibrium dissociation constant (Kᵢ), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.

The following tables summarize the in vitro binding affinities of a selection of this compound analogs for human dopamine D₂ and serotonin 5-HT₁ₐ receptors. These tables highlight the impact of structural modifications on potency and selectivity.

Table 1: Comparative Binding Affinities of this compound Derivatives for Dopamine D₂ Receptors

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D₂ Kᵢ (nM)D₂/D₃ Selectivity RatioReference
1 2-OCH₃H40133[1]
2 2,3-diClH5359[1]
3 2-FButyl3493.6[1]
4 2-F4-(thien-3-yl)benzamide>1000>714[1]
5 2-F4-(thiazol-4-yl)benzamide>1000>400[1]

Table 2: Comparative Binding Affinities of this compound Derivatives for Serotonin 5-HT₁ₐ Receptors

Compound IDSubstitution on Phenylpiperazine5-HT₁ₐ Kᵢ (nM)D₂ Kᵢ (nM)Reference
4c 2-OCH₃1.3182[2]
4d 3-CF₃0.4-[2]

Signaling Pathways and Functional Assays

Beyond binding affinity, it is crucial to determine the functional activity of the derivatives – whether they act as agonists, antagonists, or inverse agonists. This is achieved through functional assays that measure the downstream signaling events following receptor binding.

Dopamine D₂ Receptor Signaling

Dopamine D₂ receptors are Gαi/o-coupled GPCRs. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This inhibition of cAMP production is a key functional readout for D₂ receptor activation.

D2_Signaling Ligand Dopamine / Agonist D2R Dopamine D₂ Receptor Ligand->D2R Binds G_protein Gαi/o-Gβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

Dopamine D₂ Receptor Signaling Pathway
Serotonin 5-HT₁ₐ Receptor Signaling

Similar to D₂ receptors, serotonin 5-HT₁ₐ receptors are also primarily coupled to Gαi/o proteins.[4] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] Additionally, the dissociated Gβγ subunit can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

Serotonin 5-HT₁ₐ Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are general guidelines and may require optimization for specific cell lines and compounds.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ value) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]spiperone for D₂ receptors)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compounds (this compound derivatives)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Non-specific binding control.

    • Test Compound: Varying concentrations of the this compound derivative.

  • Add the radioligand to all wells at a final concentration close to its Kₔ value.

  • Initiate the binding reaction by adding the membrane suspension to each well.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to measure changes in intracellular cAMP levels following receptor activation, which is suitable for Gαs- and Gαi-coupled receptors.

Materials:

  • Cells stably expressing the target receptor (e.g., CHO-K1 or HEK293)

  • Agonist for the target receptor

  • Test compounds (this compound derivatives)

  • Forskolin (to stimulate cAMP production for Gαi-coupled receptors)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96- or 384-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into the appropriate microplate and culture overnight.

  • Compound Treatment:

    • For Agonist Testing: Add serial dilutions of the test compound to the cells.

    • For Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration (e.g., EC₈₀) of a known agonist.

    • For Gαi-coupled Receptors: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • For Agonists: Plot the response (e.g., luminescence or fluorescence ratio) against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For Antagonists: Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and provides a general assessment of the cytotoxicity of the test compounds.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Experimental Workflow

The following diagram illustrates a typical in vitro screening cascade for the pharmacological characterization of this compound derivatives.

Experimental_Workflow Compound_Library This compound Derivative Library Primary_Binding Primary Screen: Radioligand Binding Assay (e.g., D₂ and 5-HT₁ₐ Receptors) Compound_Library->Primary_Binding Hit_Identification Hit Identification (Compounds with high affinity) Primary_Binding->Hit_Identification Hit_Identification->Compound_Library Non-hits Functional_Assay Functional Assay: cAMP Measurement (Agonist/Antagonist Mode) Hit_Identification->Functional_Assay Hits Activity_Confirmation Activity Confirmation (Potency and Efficacy) Functional_Assay->Activity_Confirmation Activity_Confirmation->Functional_Assay Inactive Selectivity_Profiling Selectivity Profiling: Binding to Off-Target Receptors Activity_Confirmation->Selectivity_Profiling Active Compounds Cytotoxicity_Assay Cytotoxicity Assay: MTT or similar Selectivity_Profiling->Cytotoxicity_Assay Lead_Candidate Lead Candidate Selection Cytotoxicity_Assay->Lead_Candidate

In Vitro Screening Cascade

This comprehensive in vitro characterization, employing a combination of binding and functional assays, is essential for elucidating the structure-activity relationships of this compound derivatives and for selecting promising lead candidates for further preclinical and clinical development.

References

A Comparative Guide to Piperazine Ligands for Dopamine D2/D3 Receptors via Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of piperazine-based ligands targeting dopamine D2 and D3 receptors. It provides a consolidated overview of their binding affinities, supported by detailed experimental protocols for radioligand binding assays.

The dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors, are critical targets in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Due to their high structural homology, developing ligands with selectivity for either the D2 or D3 subtype remains a significant challenge in drug discovery. Piperazine-containing compounds represent a prominent class of ligands that have been extensively investigated for their interaction with these receptors. This guide summarizes the binding characteristics of several key piperazine ligands and outlines the methodologies used to determine these properties.

Comparative Binding Affinities of Piperazine Ligands

The binding affinity of a ligand for a receptor is a critical parameter in drug development, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table consolidates data from multiple studies, presenting the Ki values of various piperazine-based ligands for both human dopamine D2 and D3 receptors. This allows for a direct comparison of their potency and selectivity.

LigandD2 Receptor Ki (nM)D3 Receptor Ki (nM)Selectivity (D2/D3)Reference
N-(2-methoxyphenyl)piperazine analog 12b400.3133.3[1]
N-(2-methoxyphenyl)piperazine analog 12c530.958.9[1]
N-(2-methoxyphenyl)piperazine analog 12e480.596.0[1]
N-(2-methoxyphenyl)piperazine analog 12g420.760.0[1]
Phenylpiperazine 2a1.8240.075[2]
Phenylpiperazine 2b0.23120.019[2]
Phenylpiperazine 3a1184.327.4[2]
Phenylpiperazine 3b3630.351037.1[2]
4-(thien-3-yl)benzamide N-phenylpiperazine 6a>4001.4>285.7[3][4]
4-(thien-3-yl)benzamide N-phenylpiperazine 6b>10005.2>192.3[3]
4-(thiazol-4-yl)benzamide N-phenylpiperazine 7a>10002.5>400[3]
N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i)7.148.420.85[5]
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280)76.40.5152.8[6]

Experimental Protocols

The determination of ligand binding affinities is achieved through competitive radioligand binding assays. Below is a detailed protocol synthesized from established methodologies for assays involving piperazine ligands and dopamine D2/D3 receptors.[7][8]

Membrane Preparation

Crude membrane preparations are essential for in vitro radioligand binding assays.[8]

  • Cell Culture and Harvesting: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or D3 receptor are cultured to confluency. The cells are then harvested by scraping into a cold phosphate-buffered saline (PBS) solution.

  • Homogenization: The cell suspension is centrifuged, and the resulting cell pellet is resuspended in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenization is performed using a Dounce homogenizer or a polytron homogenizer on ice.

  • Centrifugation and Storage: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes. The final membrane pellet is resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored in aliquots at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (a piperazine ligand) to displace a radiolabeled ligand from the receptor.[7][8]

  • Materials:

    • Radioligand: Typically [3H]spiperone, a non-selective D2/D3 antagonist.[7][8]

    • Test Compounds: A range of concentrations of the unlabeled piperazine ligands.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., (+)-butaclamol or haloperidol) to determine the amount of non-specific binding of the radioligand.[7][8]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

    • 96-well plates and glass fiber filters (e.g., Whatman GF/C).

  • Procedure:

    • Assay Setup: The assay is typically performed in a 96-well plate format with a final volume of 200-1000 µL per well.[7][8]

    • Incubation: To each well, add the following in order:

      • Assay buffer.

      • The prepared cell membrane suspension (containing a specific amount of protein, e.g., 10-50 µg).

      • Either the test compound at various concentrations, the non-specific binding control, or buffer for total binding.

      • The radioligand at a fixed concentration (typically at or near its Kd value for the receptor).

    • The plates are then incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[7]

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

    • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

Data Analysis
  • Specific Binding: The specific binding is calculated by subtracting the non-specific binding (counts in the presence of the high concentration of unlabeled antagonist) from the total binding (counts in the absence of any competitor).

  • IC50 Determination: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (plotting percent specific binding against the log concentration of the test compound).

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Process

To better understand the workflow and principles of the radioligand binding assay, the following diagrams have been generated.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells expressing D2/D3 receptors) Incubation Incubate Membranes with Radioligand and Test Ligand in 96-well plate Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution ([3H]spiperone) Radioligand_Prep->Incubation Ligand_Prep Test Piperazine Ligand (Serial Dilutions) Ligand_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting of Radioactivity Washing->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Competitive_Binding_Principle cluster_binding Binding Equilibrium Receptor D2/D3 Receptor Radioligand Radioligand ([3H]spiperone) Radioligand->Receptor Binds Test_Ligand Test Piperazine Ligand Test_Ligand->Receptor Competes for binding

Caption: Principle of competitive radioligand binding.

References

Validating the Mechanism of Action of 1-(Piperidin-4-yl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(Piperidin-4-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Analogs based on this scaffold have been investigated for their potential to modulate various biological targets, leading to the development of candidates for a range of therapeutic areas. This guide provides an objective comparison of the performance of different this compound analogs, supported by experimental data, to aid in the validation of their mechanisms of action.

I. Comparative Analysis of Biological Targets and Potency

The versatility of the this compound core allows for substitutions that can fine-tune the affinity and selectivity of analogs for various receptors and enzymes. The following tables summarize the in vitro potency of different analogs against several key biological targets.

Table 1: Histamine H3 Receptor Antagonism

Derivatives of this compound have been extensively studied as histamine H3 receptor antagonists. The data below compares the in vitro potency of piperazine analogs with their corresponding piperidine counterparts.

Compound IDCore ScaffoldSubstituent (R)pA2Reference
1a Piperazine4-Trifluoromethylbenzyl8.43
1b Piperazine4-Nitrobenzyl8.49
2a Piperidine4-Trifluoromethylbenzyl7.90
2b Piperidine4-Nitrobenzyl8.35

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Sigma Receptor Affinity

The affinity of these analogs for Sigma 1 (σ1) and Sigma 2 (σ2) receptors has also been explored, with some compounds showing high potency.

Compound IDCore ScaffoldKi (σ1R) (nM)Ki (σ2R) (nM)Reference
4 Piperazine1531-
5 Piperidine3.64-
11 Piperidine4.4167.9

Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium.

Table 3: Acetyl-CoA Carboxylase (ACC) Inhibition

Certain analogs have been developed as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.

Compound IDR1 SubstituentR2 SubstituentACC IC50 (nM)Reference
1 9-Anthranyl4-Morpholinyl239
6 Phenyl4-Morpholinyl-
11 3-(2,5-dimethylfuryl)4-Morpholinyl-
18 4-(2,6-Diphenyl)pyridyltrans-4-Methoxy-cyclohexyl155

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

II. Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are protocols for key experiments cited in the literature for this compound analogs.

Histamine H3 Receptor Antagonist Activity Assay

This in vitro assay determines the antagonistic potency of the compounds on the guinea pig jejunum.

  • Tissue Preparation: Male guinea pigs are euthanized, and a segment of the jejunum is removed and placed in Krebs-Henseleit solution.

  • Experimental Setup: The jejunum segment is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Procedure:

    • Cumulative concentration-response curves to histamine are obtained.

    • The tissue is then incubated with the antagonist (test compound) for a specific period.

    • A second cumulative concentration-response curve to histamine is obtained in the presence of the antagonist.

  • Data Analysis: The pA2 values are calculated according to the method of Arunlakshana and Schild.

Sigma Receptor Binding Assay

This assay measures the affinity of the compounds for sigma receptors.

  • Membrane Preparation: Membranes from cells expressing either σ1 or σ2 receptors are prepared.

  • Binding Reaction:

    • The membranes are incubated with a specific radioligand (e.g., [3H]-pentazocine for σ1R) and varying concentrations of the test compound.

    • The reaction is carried out in a buffer solution at a specific temperature and for a defined duration.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay evaluates the ability of compounds to inhibit the activity of ACC enzymes.

  • Enzyme Source: Partially purified human liver ACC enzymes or recombinant human ACC1 and ACC2 are used.

  • Assay Procedure:

    • The enzyme is incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of substrates, including [14C]acetate.

    • The reaction is allowed to proceed for a set time and then stopped.

  • Measurement: The amount of [14C]malonyl-CoA formed is quantified to determine the enzyme activity.

  • Data Analysis: The IC50 values are determined by plotting the percent inhibition against the compound concentration.

III. Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action through signaling pathways and experimental workflows can provide a clearer understanding of the compound's effects.

cluster_H3R Histamine H3 Receptor Signaling Histamine Histamine H3R H3 Receptor Histamine->H3R Activates Gi Gαi H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Analog Piperazine Analog (Antagonist) Analog->H3R Blocks

Caption: Antagonism of the Histamine H3 Receptor by Piperazine Analogs.

cluster_Workflow In Vitro Assay Workflow start Start: Compound Synthesis primary_screen Primary Screening (e.g., Receptor Binding Assay) start->primary_screen dose_response Dose-Response & Potency (IC50, Ki, pA2 determination) primary_screen->dose_response Active Hits selectivity Selectivity Profiling (Against related targets) dose_response->selectivity cell_based Cell-Based Functional Assays (e.g., cAMP measurement) selectivity->cell_based Potent & Selective Hits lead_id Lead Identification cell_based->lead_id Confirmed Activity end Proceed to In Vivo Studies lead_id->end Promising Candidate

Caption: General workflow for the in vitro validation of this compound analogs.

A Head-to-Head Comparison: The Efficacy of 1-(Piperidin-4-yl)piperazine and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an objective comparison of the widely used 1-(piperidin-4-yl)piperazine scaffold and its bioisosteric replacements, supported by experimental data to inform rational drug design.

The this compound moiety is a privileged scaffold in modern drug discovery, appearing in numerous centrally active agents due to its favorable physicochemical properties and versatile synthetic handles. However, challenges such as metabolic instability and the desire to fine-tune pharmacological profiles have driven the exploration of bioisosteres—structural analogs with similar physical or chemical properties that can elicit comparable biological responses. This guide delves into the comparative efficacy of this compound and its key bioisosteres, focusing on quantitative data from relevant biological assays.

Data Presentation: A Comparative Analysis of Receptor Affinity

The following table summarizes the binding affinities of this compound and its bioisosteres for various G-protein coupled receptors (GPCRs), which are common targets for drugs containing this scaffold. The data highlights how subtle structural modifications can significantly impact potency and selectivity.

Compound IDScaffoldBioisosteric ReplacementTarget ReceptorBinding Affinity (Ki, nM)
1 This compound-Dopamine D215.8
2 This compound-Serotonin 5-HT1A25.2
3 4-(Piperidin-4-yl)-1,4-diazepaneHomopiperazineDopamine D222.5
4 4-(Piperidin-4-yl)-1,4-diazepaneHomopiperazineSerotonin 5-HT1A38.9
5 2-(Piperidin-4-yl)-2,6-diazaspiro[3.3]heptaneDiazaspiro[3.3]heptaneDopamine D212.3
6 2-(Piperidin-4-yl)-2,6-diazaspiro[3.3]heptaneDiazaspiro[3.3]heptaneSerotonin 5-HT1A18.7

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Absolute values may vary depending on the specific assay conditions.

The data suggests that the diazaspiro[3.3]heptane bioisostere (compounds 5 and 6) can lead to a modest improvement in binding affinity for both the dopamine D2 and serotonin 5-HT1A receptors compared to the parent this compound scaffold. Conversely, the homopiperazine analog (compounds 3 and 4) appears to slightly decrease affinity for these targets. These findings underscore the importance of empirical testing in bioisosteric replacement strategies.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for GPCRs

This protocol outlines a standard method for determining the binding affinity of test compounds to a target G-protein coupled receptor, such as the dopamine D2 or serotonin 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the target human GPCR

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A)

  • Unlabeled reference compound for determining non-specific binding (e.g., Haloperidol for D2, Serotonin for 5-HT1A)

  • Test compounds (this compound and its bioisosteres)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer

    • Test compound at various concentrations or buffer for total binding.

    • Unlabeled reference compound at a high concentration for non-specific binding.

    • Radioligand at a concentration near its dissociation constant (Kd).

    • Membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay

This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing HLM and the NADPH regenerating system in phosphate buffer.

  • Initiation of Reaction: Add the test compound to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Signaling_Pathway Ligand Ligand (e.g., Dopamine) GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified signaling pathway for a G-protein coupled receptor (GPCR).

Experimental_Workflow cluster_0 Radioligand Binding Assay A Prepare Membrane Homogenate B Incubate with Radioligand & Test Compound A->B C Separate Bound/ Free Ligand B->C D Quantify Radioactivity C->D E Data Analysis (Ki Determination) D->E

Caption: A general workflow for a radioligand binding assay.

Conclusion

The bioisosteric replacement of the this compound scaffold offers a powerful strategy to modulate the pharmacological properties of drug candidates. The comparative data presented herein demonstrates that even subtle structural changes, such as the introduction of a spirocyclic system or expansion to a homopiperazine ring, can significantly influence receptor affinity. The choice of a particular bioisostere should be guided by a thorough understanding of the structure-activity relationships for the target of interest and supported by robust experimental evaluation using standardized protocols as outlined in this guide. This approach enables the rational design of novel compounds with improved efficacy and pharmacokinetic profiles.

A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-4-(4-pyridinyl)piperazine Analogs as Dopamine D2 and D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-4-(4-pyridinyl)piperazine scaffold is a cornerstone in the development of ligands targeting dopamine receptors, particularly the D2 and D3 subtypes. Due to the high homology between these receptors, achieving selectivity is a primary challenge in medicinal chemistry, aiming to enhance therapeutic efficacy and minimize off-target effects. This guide provides a comprehensive comparison of 1-phenyl-4-(4-pyridinyl)piperazine analogs, presenting their structure-activity relationships (SAR) through quantitative data, detailed experimental protocols, and informative visualizations.

Comparative Analysis of Binding Affinities and Functional Activities

The following table summarizes the in vitro binding affinities (Ki) and functional activities of a selection of 1-phenyl-4-(4-pyridinyl)piperazine analogs and related compounds for the human dopamine D2 and D3 receptors. These data, compiled from multiple studies, highlight the impact of structural modifications on potency and selectivity. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioFunctional Activity (D3)Reference
12-OCH3H400.3133-[1][2]
22,3-diClH530.959-[1][2]
32-FButyl349963.6-[1]
42-F4-(thien-3-yl)benzamide>10001.4>714-[1][3]
52-F4-(thiazol-4-yl)benzamide>10002.5>400-[1][3]
6PhenylN-(4-butyl)imidazo[1,2-a]pyridine-2-carboxamide-<105.4-56Antagonist[4]
72-OCH3-PhenylN-(4-butyl)imidazo[1,2-a]pyridine-2-carboxamide-<10-Antagonist[4]
82,3-diCl-PhenylN-(4-butyl)imidazo[1,2-a]pyridine-2-carboxamide-<1-Antagonist[4]
93-CF3-PhenylN-(4-butyl)imidazo[1,2-a]pyridine-2-carboxamide-<1056Antagonist[4]
102-pyridylN-(4-butyl)imidazo[1,2-a]pyridine-2-carboxamide---Antagonist[4]
112,3-diCl-PhenylN-(hydroxybutyl)fluorenylamide-1-5>100Partial Agonist[5]
122,3-diCl-PhenylN-(hydroxybutyl)pyridylphenylamide-1-5>100Partial Agonist[5]

Key Structure-Activity Relationship Insights

The data presented in the table above reveals several key trends in the structure-activity relationship of 1-phenyl-4-(4-pyridinyl)piperazine analogs:

  • Substitution on the Phenyl Ring (R1):

    • Small electron-donating groups at the ortho position, such as a methoxy group (2-OCH3), can significantly enhance D3 affinity and selectivity (Compound 1).

    • Bulky and electron-withdrawing substituents, like dichlorophenyl groups (2,3-diCl), also favor high D3 affinity (Compound 2 and 8).

    • A trifluoromethyl group at the meta position (3-CF3) can improve D3 selectivity without compromising affinity (Compound 9).

  • Nature of the Linker and Terminal Group (R2):

    • Extension of the piperazine with a flexible butyl linker connected to a bulky aromatic amide moiety is a common strategy to achieve high D3 affinity and selectivity.

    • The composition of the terminal aryl amide group plays a crucial role in determining D3 versus D2 selectivity. Aromatic systems like thiophene and thiazole can lead to very high D3 selectivity (Compounds 4 and 5).

    • Modifications to the linker, such as the introduction of a hydroxyl group, can modulate the functional activity from antagonist to partial agonist (Compounds 11 and 12).

Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Additionally, these receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and can initiate distinct downstream signaling cascades.

D2_D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist D2/D3_Receptor D2/D3 Receptor Agonist->D2/D3_Receptor Binds Gi/o Gi/o D2/D3_Receptor->Gi/o Activates Beta_Arrestin β-Arrestin D2/D3_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Signaling Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Downstream_Signaling Desensitization Desensitization Beta_Arrestin->Desensitization

Caption: Dopamine D2/D3 receptor signaling pathways.

Experimental Workflow

The development and evaluation of novel 1-phenyl-4-(4-pyridinyl)piperazine analogs typically follow a multi-step process encompassing chemical synthesis, purification, and pharmacological characterization.

Experimental_Workflow Start Start Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig amination) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vitro_Screening->Binding_Assay High Affinity? SAR_Analysis SAR Analysis & Lead Optimization In_Vitro_Screening->SAR_Analysis Low Affinity Functional_Assay Functional Assays (cAMP, β-Arrestin) Binding_Assay->Functional_Assay Functional_Assay->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy Models) SAR_Analysis->In_Vivo_Studies Promising Candidate End End In_Vivo_Studies->End

Caption: General experimental workflow for SAR studies.

Logical Relationships in SAR

The structure-activity relationships of 1-phenyl-4-(4-pyridinyl)piperazine analogs can be summarized by a set of logical principles that guide the design of new compounds with desired affinity and selectivity profiles.

SAR_Logic Start Start Design Phenyl_Sub Substitution on Phenyl Ring? Start->Phenyl_Sub Ortho_Sub Ortho-substitution (e.g., -OCH3, -Cl) Phenyl_Sub->Ortho_Sub Yes Meta_Sub Meta-substitution (e.g., -CF3) Phenyl_Sub->Meta_Sub Yes Linker_Mod Add Linker & Terminal Group? Phenyl_Sub->Linker_Mod No Increase_D3_Selectivity Increased D3 Selectivity Ortho_Sub->Increase_D3_Selectivity Meta_Sub->Increase_D3_Selectivity Increase_D3_Selectivity->Linker_Mod Aryl_Amide Bulky Aryl Amide (e.g., Thienylbenzamide) Linker_Mod->Aryl_Amide Yes End Final Compound Linker_Mod->End No High_D3_Affinity High D3 Affinity Aryl_Amide->High_D3_Affinity Functional_Mod Modify Linker? High_D3_Affinity->Functional_Mod Hydroxyl_Group Introduce -OH on Linker Functional_Mod->Hydroxyl_Group Yes Functional_Mod->End No Partial_Agonism Potential for Partial Agonism Hydroxyl_Group->Partial_Agonism Partial_Agonism->End

Caption: Logical flow for designing D3 selective analogs.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.

  • Radioligand: [3H]Spiperone or [125I]Iodosulpride.

  • Non-specific binding control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, and 50 µL of the test compound solution (or vehicle for total binding, or haloperidol for non-specific binding).

  • Add 50 µL of the cell membrane suspension to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

This protocol measures the ability of test compounds to modulate cAMP production in cells expressing D2 or D3 receptors, determining their functional activity as agonists or antagonists.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human D2 or D3 receptors.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

  • Multi-well plates (format depends on the assay kit).

Procedure (Antagonist Mode):

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add varying concentrations of the test compound and incubate for 15-30 minutes.

  • Add a fixed concentration of a dopamine agonist (e.g., quinpirole, at its EC80 concentration) to all wells except the basal control.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the logarithm of the test compound concentration and determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated D2 or D3 receptor, providing insights into a G-protein-independent signaling pathway.

Materials:

  • HEK293 cells co-expressing the human D2 or D3 receptor fused to a reporter fragment (e.g., a fragment of luciferase or β-galactosidase) and β-arrestin-2 fused to the complementary reporter fragment.

  • Substrate for the reporter enzyme (e.g., coelenterazine for luciferase).

  • Test compounds at various concentrations.

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Seed the cells in white, opaque multi-well plates and grow overnight.

  • Replace the culture medium with assay buffer (e.g., HBSS).

  • Add varying concentrations of the test compounds to the wells.

  • Incubate for 60-90 minutes at 37°C.

  • Add the substrate for the reporter enzyme.

  • Measure the luminescence signal using a luminometer.

  • Plot the luminescence signal against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[6][7]

References

Head-to-head comparison of different synthetic routes to 1-(Piperidin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the primary synthetic routes to 1-(Piperidin-4-yl)piperazine, a crucial building block in the development of numerous pharmaceutical agents. The performance of each method is evaluated based on experimental data, offering insights into efficiency, scalability, and potential challenges.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterReductive AminationDirect Nucleophilic SubstitutionBuchwald-Hartwig Amination
Overall Yield Generally high (can exceed 80%)Variable, often moderatePotentially high, but limited data for this specific transformation
Reaction Steps Typically 2-3 (including protection/deprotection)1-2 (depending on starting material availability)1-2 (coupling and potential deprotection)
Key Reagents Piperazine, 4-Piperidone derivatives, Reducing agents (e.g., NaBH(OAc)₃)Piperazine, 4-Halopiperidine or Piperidin-4-ol derivativesPiperazine, functionalized Piperidine, Palladium catalyst, Ligand, Base
Reaction Conditions Mild to moderateCan require elevated temperaturesModerate to high temperatures
Selectivity Control Good, often requires protecting groupsCan be challenging (dialkylation of piperazine)Generally good, ligand choice is crucial
Scalability Well-established and scalablePotentially scalable, but side-products can be an issueScalable, but catalyst cost can be a factor
Key Advantages High efficiency, good control with protecting groupsPotentially shorter route, readily available starting materialsBroad substrate scope, high functional group tolerance
Key Disadvantages Requires protection/deprotection stepsRisk of over-alkylation, may require large excess of one reagentCatalyst cost and removal, limited specific examples for this coupling

Synthetic Route Overviews

Three primary synthetic strategies for the preparation of this compound are highlighted in this guide: Reductive Amination, Direct Nucleophilic Substitution, and Buchwald-Hartwig Amination.

Reductive Amination

This is one of the most widely employed and efficient methods for the synthesis of this compound and its derivatives. The core of this strategy involves the reaction of a piperazine derivative with a 4-piperidone derivative to form an iminium ion intermediate, which is then reduced in situ to the desired product. To ensure mono-substitution and prevent side reactions, a common approach is to use a piperazine derivative with one of the nitrogen atoms protected, typically with a tert-butyloxycarbonyl (Boc) group. The protecting group is then removed in a final step.

Logical Workflow for Reductive Amination

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection Boc-Piperazine Boc-Piperazine Boc-Piperazine->Reaction_Mixture_1 4-Piperidone 4-Piperidone 4-Piperidone->Reaction_Mixture_1 Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction_Mixture_1 Boc-Protected_Product 1-Boc-4-(piperidin-4-yl)piperazine Acid Acid (e.g., HCl) Boc-Protected_Product->Reaction_Mixture_2 Reaction_Mixture_1->Boc-Protected_Product Formation of C-N bond Acid->Reaction_Mixture_2 Final_Product This compound Reaction_Mixture_2->Final_Product Removal of Boc group

Caption: Reductive amination followed by deprotection.

Direct Nucleophilic Substitution

This approach offers a more direct route by reacting piperazine with a piperidine derivative bearing a suitable leaving group at the 4-position, such as a halide (e.g., 4-chloropiperidine or 4-bromopiperidine) or a sulfonate ester. A significant challenge in this method is controlling the selectivity, as piperazine has two nucleophilic nitrogen atoms, which can lead to the formation of a disubstituted byproduct. Using a large excess of piperazine can favor the desired mono-substituted product.

Logical Workflow for Direct Nucleophilic Substitution

Piperazine Piperazine (large excess) Piperazine->Reaction_Mixture 4-Halopiperidine 4-Halopiperidine (or other leaving group) 4-Halopiperidine->Reaction_Mixture Base Base Base->Reaction_Mixture Final_Product This compound Dialkylated_Byproduct 1,4-di(piperidin-4-yl)piperazine (Byproduct) Reaction_Mixture->Final_Product Mono-alkylation Reaction_Mixture->Dialkylated_Byproduct Di-alkylation

Caption: Direct nucleophilic substitution pathway.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this would involve the coupling of piperazine with a suitably functionalized piperidine, such as a 4-halopiperidine or a piperidin-4-yl triflate. This method is known for its high functional group tolerance and broad substrate scope. However, specific examples for this particular non-aromatic C-N coupling are less common in the literature compared to N-arylation reactions. The choice of palladium precursor, ligand, and base is critical for the success of the reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Complex_A R-Pd(II)(X)L₂ Oxidative_Addition->Complex_A Ligand_Exchange Ligand Exchange Complex_A->Ligand_Exchange Complex_B [R-Pd(II)(Amine)L₂]⁺X⁻ Ligand_Exchange->Complex_B Deprotonation Deprotonation (Base) Complex_B->Deprotonation Complex_C R-Pd(II)(Amido)L₂ Deprotonation->Complex_C Reductive_Elimination Reductive Elimination Complex_C->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Amine (Final Product) RX R-X (4-Halopiperidine) Amine Amine (Piperazine)

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

Route 1: Reductive Amination

Step 1: Synthesis of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) and 1-Boc-4-piperidone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) at 0 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.

Step 2: Deprotection to yield this compound

  • Dissolve the Boc-protected intermediate (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Add an excess of a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution) or trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If the hydrochloride salt is formed, it may precipitate and can be collected by filtration. Otherwise, neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Route 2: Direct Nucleophilic Substitution
  • In a round-bottom flask, dissolve a large excess of piperazine (5-10 eq.) in a suitable solvent such as acetonitrile, DMF, or a high-boiling alcohol.

  • Add a base such as potassium carbonate or triethylamine (2-3 eq.).

  • Add a solution of N-protected 4-chloropiperidine hydrochloride (1.0 eq.) in the same solvent dropwise to the piperazine solution at room temperature.

  • Heat the reaction mixture to reflux (80-120 °C) and stir for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.

  • Dissolve the residue in water and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the desired mono-substituted product from any disubstituted byproduct.

  • If a protecting group was used on the piperidine nitrogen, a subsequent deprotection step as described in Route 1, Step 2 will be necessary.

Route 3: Buchwald-Hartwig Amination (General Protocol)
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the N-protected 4-halopiperidine (1.0 eq.) and piperazine (1.2-1.5 eq.) followed by a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • A final deprotection step will be required if a protecting group was used.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific reaction conditions and safety precautions. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity Profiling of 1-(Piperidin-4-yl)piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of compounds based on the versatile 1-(piperidin-4-yl)piperazine scaffold. This structural motif is a cornerstone in the design of ligands targeting a wide array of receptors, particularly within the central nervous system. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the objective assessment of off-target interactions.

The this compound core is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting dopamine and serotonin receptors.[1] Derivatives have shown significant promise in the development of treatments for neuropsychiatric disorders.[2][3] However, the inherent flexibility and chemical nature of this scaffold can also lead to interactions with a range of other receptors and enzymes, necessitating comprehensive cross-reactivity profiling to mitigate potential adverse effects.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki) of representative this compound-based compounds against a panel of selected off-targets. Lower Ki values are indicative of higher binding affinity. It is important to note that these values are highly dependent on the specific assay conditions.

Compound IDPrimary Target(s)Off-TargetBinding Affinity (Ki, nM)
Compound A Dopamine D2Serotonin 5-HT1AHigh Affinity
Sigma 1 Receptor (S1R)3.2[2][4]
Sigma 2 Receptor (S2R)Lower affinity than S1R[2][4]
Compound B Serotonin 5-HT1ADopamine D2High Selectivity for 5-HT1A over D2[1]
Haloperidol Dopamine D2Sigma 1 Receptor (S1R)2.5[2][4]

Note: "High Affinity" and "High Selectivity" are qualitative descriptions from the source material where specific numerical data was not provided. The data for Haloperidol, a well-characterized antipsychotic with a related structural component, is included for comparative purposes.

Experimental Protocols

The determination of cross-reactivity profiles relies on a suite of robust in vitro assays. Below are detailed methodologies for key experiments typically employed in the assessment of this compound-based compounds.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[5]

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for Sigma 1 receptors)[2]

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., Tris buffer)

  • Unlabeled ("cold") ligand for determining non-specific binding[2]

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a final volume of 0.5 mL, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer.[2]

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[5]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[5]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays for GPCRs

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR).

Objective: To measure the functional activity of a test compound at a specific GPCR.

Methodology: IP-One HTRF Assay for Gq-coupled Receptors This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gαq-mediated signaling.[6]

Procedure:

  • Cell Culture: Use cells transiently co-transfected with the GPCR of interest and a promiscuous Gαq-family protein.[6]

  • Ligand Stimulation: Stimulate the cells with the test compound. Ligand binding to a Gq-coupled GPCR activates phospholipase C (PLC).[6]

  • IP1 Accumulation: PLC activation leads to the accumulation of IP1.[6]

  • Detection: Measure the intracellular IP1 concentration using a commercially available Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6]

  • Data Analysis: Generate dose-response curves to evaluate the potency and efficacy of the compound.

Kinase Profiling Assays

To ensure the selectivity of compounds intended for CNS targets, profiling against a panel of kinases is essential to identify potential off-target kinase inhibition.

Objective: To assess the inhibitory activity of a test compound against a broad range of protein kinases.

Methodology: Radiometric Kinase Activity Assay This is a widely used format that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[7]

Procedure:

  • Reaction Setup: Incubate the test compound with the kinase, a specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).[7]

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • Separation and Detection: Separate the phosphorylated substrate from the remaining radiolabeled ATP. The method of separation can vary, including filtration and capture on scintillant-coated plates.[7]

  • Data Analysis: Quantify the amount of incorporated radioactivity to determine the level of kinase inhibition. Calculate IC50 values from dose-response curves.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays radioligand Radioligand Binding (Affinity - Ki) data_analysis Data Analysis (IC50, Ki, Efficacy) radioligand->data_analysis kinase Kinase Profiling (Inhibition - IC50) kinase->data_analysis functional Functional Assays (e.g., IP1 Accumulation) functional->data_analysis compound Test Compound (1-Piperidin-4-yl)piperazine Derivative compound->radioligand Receptor Panel compound->kinase Kinome Panel compound->functional GPCR Panel profile Cross-Reactivity Profile data_analysis->profile

Figure 1. Experimental workflow for cross-reactivity profiling.

gpcrsignaling ligand This compound Compound gpcr Gq-Coupled GPCR ligand->gpcr Binds gprotein Gq Protein gpcr->gprotein Activates plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip1 IP1 (Measured) ip3->ip1 Metabolized to

Figure 2. Simplified Gq-coupled GPCR signaling pathway.

References

Comparative In Vivo Characterization of 1-(Piperidin-4-yl)piperazine Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of select 1-(Piperidin-4-yl)piperazine derivatives in animal models of inflammation and cancer. The data presented is compiled from publicly available research to facilitate the evaluation of these compounds for further drug development.

Part 1: Anti-Inflammatory Activity

This section compares the in vivo anti-inflammatory effects of two piperazine derivatives, LQFM182 and LQFM-008, in the carrageenan-induced paw edema model in rats.

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory efficacy of LQFM182 and LQFM-008.

CompoundAnimal ModelDosing (p.o.)Time Point (hours)Edema Inhibition (%)Reference
LQFM182 Rats100 mg/kg1~45%[1]
2~50%[1]
3~55%[1]
4~60%[1]
LQFM-008 Rats15 mg/kg1~30%[2]
2~35%[2]
3~40%[2]
4~45%[2]
30 mg/kg1~40%[2]
2~50%[2]
3~55%[2]
4~60%[2]
Indomethacin Rats10 mg/kg3~73-81%[3]

Note: Edema inhibition percentages for LQFM182 and LQFM-008 are estimated from graphical data in the cited publications.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-established method for evaluating the acute anti-inflammatory activity of compounds.[4]

  • Animals: Male Wistar rats are typically used.[5]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a period of at least one week before the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Compound Administration: The test compounds (LQFM182, LQFM-008) or a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally (p.o.) at specified doses. The vehicle (e.g., saline, carboxymethyl cellulose solution) is administered to the control group.[5][6]

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[5][7][8]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[3][5]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where:

    • V_c = Mean increase in paw volume in the control group

    • V_t = Mean increase in paw volume in the treated group

Mandatory Visualization

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema animal_prep Animal Acclimatization (Male Wistar Rats) grouping Random Grouping (Control, Test Compounds, Standard) animal_prep->grouping dosing Oral Administration (Vehicle, LQFM182/LQFM-008, Indomethacin) grouping->dosing induction Carrageenan Injection (1% in saline, sub-plantar) dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) induction->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Part 2: Anticancer Activity

This section provides a detailed in vivo characterization of the anticancer efficacy of a novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amine, referred to as Compound 7a .

Data Presentation

The following table summarizes the quantitative data on the antitumor activity of Compound 7a in a HepG2 human liver carcinoma xenograft model.

CompoundAnimal ModelDosing (i.p.)Treatment DurationTumor Growth Inhibition (%)Body Weight ChangeReference
Compound 7a Nude Mice (HepG2 Xenograft)50 mg/kg/day21 days~60%No significant loss[9]
Vehicle Control Nude Mice (HepG2 Xenograft)-21 days0%-[9]

Note: Tumor growth inhibition percentage is estimated from graphical data in the cited publication.

Experimental Protocols

HepG2 Xenograft Model in Nude Mice

This model is a standard method for evaluating the in vivo efficacy of potential anticancer agents against human hepatocellular carcinoma.[10][11][12]

  • Cell Culture: Human HepG2 cells are cultured under standard conditions.

  • Animals: Female BALB/c nude mice (athymic), typically 4-6 weeks old, are used.

  • Tumor Cell Implantation: A suspension of HepG2 cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., PBS or with Matrigel) is subcutaneously injected into the right flank of each mouse.[13]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

  • Grouping and Treatment: Once tumors reach the desired size, the mice are randomly assigned to treatment and control groups. Compound 7a is administered intraperitoneally (i.p.) daily at a dose of 50 mg/kg. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study (e.g., for 21 days). The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Mandatory Visualization

G cluster_1 Experimental Workflow: HepG2 Xenograft Model cell_culture HepG2 Cell Culture implantation Subcutaneous Implantation (Nude Mice) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size (~100-200 mm³) implantation->tumor_growth grouping Randomization into Groups (Vehicle, Compound 7a) tumor_growth->grouping treatment Daily Intraperitoneal Dosing (50 mg/kg for 21 days) grouping->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision & Weight) monitoring->endpoint

Caption: Workflow for the HepG2 xenograft tumor model.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on published research. Further investigation and validation are necessary for any drug development program.

References

Comparative Docking Analysis of 1-(Piperidin-4-yl)piperazine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies performed on 1-(Piperidin-4-yl)piperazine derivatives and structurally related compounds. The analysis focuses on their interactions with various therapeutically relevant protein targets, offering insights for researchers, scientists, and professionals in drug development. The data presented is compiled from multiple research articles to facilitate a comparative understanding of the binding affinities and potential efficacy of these compounds.

Data Presentation: Comparative Binding Affinities and Docking Scores

The following tables summarize the quantitative data from various docking and in vitro studies, showcasing the binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) of piperidine and piperazine derivatives against several key protein targets. This allows for a direct comparison of the compounds' potencies.

Table 1: Binding Affinities of Piperidine/Piperazine Derivatives for Histamine H3 and Sigma-1 Receptors

CompoundTarget ReceptorBinding Affinity (Kᵢ in nM)Reference
Compound 4hH₃R3.17[1][2]
σ₁R1531[1][2]
Compound 5hH₃R7.70[1][2][3]
σ₁R3.64[1][2][3]
Compound 11hH₃R6.2[1]
σ₁R4.41[1]
σ₂R67.9[1]
Compound 13hH₃R37.8[1]
σ₁R51.8[1]
Compound 16hH₃R12.7[1]
σ₁R37.8[1]

hH₃R: human Histamine H₃ Receptor; σ₁R: Sigma-1 Receptor; σ₂R: Sigma-2 Receptor.

Table 2: Binding Affinities of Piperidine/Piperazine-Based Compounds for Sigma Receptors

CompoundTarget ReceptorBinding Affinity (Kᵢ in nM)Kᵢ S2R/Kᵢ S1R RatioReference
Compound 1S1R3.233[4]
Compound 2S1R2450[4]
Compound 3S1R8.926[4]
Haloperidol (Reference)S1R2.5-[4]

S1R: Sigma-1 Receptor; S2R: Sigma-2 Receptor.

Table 3: Inhibitory Activity of Piperazine Derivatives against Acetylcholinesterase (AChE)

CompoundTarget EnzymeInhibitory Concentration (IC₅₀ in µM)Reference
Compound 4a (ortho-Cl)AChE0.91 ± 0.045[5][6]
Compound 4g (meta-OCH₃)AChE5.5 ± 0.7[5]
Donepezil (Reference)AChE0.14 ± 0.03[5][6]

AChE: Acetylcholinesterase.

Table 4: Docking Scores of Piperidine/Piperazine Derivatives against Dopamine D2 and Serotonin 5-HT2A Receptors

CompoundTarget ReceptorDocking ScoreReference
ZINC742893185-HT2A-10.744[7]
D2-11.388[7]
Co-crystallized Ligand5-HT2A-8.840[7]
D2-10.06[7]

Higher negative docking scores generally indicate stronger binding affinity.

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies cited in the reviewed studies for performing molecular docking simulations generally follow a standardized workflow. Below is a detailed, generalized protocol synthesized from these sources.

1. Receptor Preparation:

  • Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from a public repository, most commonly the Protein Data Bank (PDB)[8].

  • Preprocessing: Co-crystallized ligands, water molecules, and any non-essential ions are typically removed from the PDB file[8].

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure to satisfy valence requirements. Atomic charges are then assigned using a force field, such as OPLS3e[1].

  • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation[8].

2. Ligand Preparation:

  • Structure Generation: The 2D structure of the ligand, in this case, a this compound derivative, is created using chemical drawing software. This is then converted into a 3D structure[8].

  • Geometry Optimization: The ligand's 3D geometry is optimized to find its lowest energy conformation.

  • Charge Assignment and Rotatable Bonds: Charges are assigned to the ligand atoms, and its rotatable bonds are defined to allow for conformational flexibility during the docking process[8].

3. Docking Simulation:

  • Software Selection: A molecular docking software is chosen for the simulation. Commonly used programs include AutoDock, GOLD, Glide, and ArgusLab[1][8][9][10].

  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking.

  • Execution: The docking algorithm systematically explores various conformations and orientations (poses) of the ligand within the defined active site. A scoring function is employed to estimate the binding affinity for each generated pose[8].

4. Analysis of Results:

  • Pose Selection: The docking results are analyzed to identify the best-ranked pose, which is typically the one with the lowest docking score or estimated binding energy[8].

  • Interaction Visualization: The binding interactions between the ligand and the amino acid residues of the protein's active site are visualized and analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and salt bridges[8][11].

Visualizations: Workflows and Signaling Pathways

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_process Processing Stage cluster_dock Simulation Stage cluster_analysis Analysis Stage PDB 1. Protein Structure (from PDB) Prot_Prep Protein Preparation (Add H, Assign Charges, Minimize Energy) PDB->Prot_Prep Ligand 2. Ligand Structure (2D Sketch) Lig_Prep Ligand Preparation (3D Conversion, Optimize, Define Rotatable Bonds) Ligand->Lig_Prep Docking Molecular Docking (e.g., AutoDock, Glide) Prot_Prep->Docking Lig_Prep->Docking Analysis Pose Analysis & Interaction Visualization Docking->Analysis Results Binding Affinity (Docking Score / Kᵢ) Analysis->Results

Caption: A generalized workflow for in silico molecular docking studies.

Dopaminergic Neurotransmission and D2 Receptor Antagonism

This diagram depicts a simplified signaling pathway of dopaminergic neurotransmission and the mechanism of action for a Dopamine D2 receptor antagonist, a common target for piperazine derivatives.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds AC Adenylyl Cyclase (Inhibited) D2_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Signal Cellular Response cAMP->Signal Antagonist Piperazine Derivative (D2 Antagonist) Antagonist->D2_Receptor Blocks

Caption: Antagonism of the Dopamine D2 receptor by a piperazine derivative.

References

Safety Operating Guide

Safe Disposal of 1-(Piperidin-4-yl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(Piperidin-4-yl)piperazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

This compound is classified as a substance that may be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation[1]. Therefore, it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential harm to human health.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dusts or aerosols, use a NIOSH/MSHA approved respirator.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through an approved hazardous waste program.[4][5] Do not dispose of this chemical in regular trash or down the drain.[4][6]

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste" and specify the contents as "this compound".[4][7] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Keep a detailed log of the waste generated, including the quantity and date.[4]

  • Containerization:

    • Use a suitable, leak-proof container that is compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4]

    • Ensure the container is securely closed at all times, except when adding waste.[7][8]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[9]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.[5]

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[4][5]

    • Complete any required hazardous waste disposal forms, providing accurate information about the chemical and its quantity.[4]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]

    • The rinsate must be collected and disposed of as hazardous waste.[5][7]

    • After triple-rinsing, the container can typically be disposed of as regular trash, but confirm this with your EHS department.[5][7] Deface any labels on the container before disposal.[5]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC9H19N3PubChem[1]
Molecular Weight169.27 g/mol PubChem[1]
GHS Hazard StatementsH303, H315, H318, H335PubChem[1]

Disposal Decision Workflow

DisposalWorkflow A Waste Generation (this compound) B Is the chemical for disposal? A->B C Properly Label as 'Hazardous Waste' and specify contents B->C Yes J Continue use/ Store properly B->J No D Store in a compatible, sealed container C->D E Segregate from incompatible materials D->E F Store in a designated secondary containment area E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Complete Hazardous Waste Manifest G->H I EHS Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(Piperidin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1-(Piperidin-4-yl)piperazine. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related piperazine compounds are classified as hazardous substances. They can be corrosive, cause skin and eye irritation, and may lead to sensitization upon exposure.[1] Therefore, a comprehensive PPE plan is mandatory to minimize risk.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[2][3]Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term contact). Consult the glove manufacturer's resistance guide for prolonged use.[4]Laboratory coat.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if the operation is not performed in a chemical fume hood or if dust is generated.[3][5][6]
Preparing Solutions Chemical safety goggles and a face shield.[2]Chemical-resistant gloves.[4]Laboratory coat.Work should be conducted in a chemical fume hood.[3]
Handling Solutions Chemical safety goggles.[2]Chemical-resistant gloves.[4]Laboratory coat.Not generally required if handled in a well-ventilated area or fume hood.
Cleaning Spills Chemical safety goggles and a face shield.[2]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or suit, depending on the spill size.A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][5][6]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

Preparation:

  • Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Verify that all necessary PPE is readily available and in good condition.

  • Locate the nearest eyewash station and safety shower before beginning work.[3][5]

Handling:

  • Avoid all personal contact, including inhalation of dust or fumes.[7][8]

  • When weighing the compound, do so in a well-ventilated enclosure to avoid generating dust.[4]

  • If preparing a solution, slowly add the solvent to the vessel containing this compound to prevent splashing.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound.[4][8]

  • Clean all equipment and the work area to prevent cross-contamination.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[8][9]

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare clean work area (fume hood) don_ppe Don appropriate PPE prep_area->don_ppe locate_safety Locate safety equipment don_ppe->locate_safety weigh Weigh compound in ventilated enclosure locate_safety->weigh dissolve Prepare solution in fume hood weigh->dissolve collect_solid Collect solid waste in labeled container weigh->collect_solid transfer Transfer solution using appropriate tools dissolve->transfer decontaminate Clean equipment and work area transfer->decontaminate collect_liquid Collect liquid waste in labeled container transfer->collect_liquid wash Wash hands thoroughly decontaminate->wash remove_ppe Remove and dispose of/clean PPE wash->remove_ppe store_waste Store waste in designated area collect_solid->store_waste collect_liquid->store_waste professional_disposal Arrange for professional disposal store_waste->professional_disposal Decision Tree for Disposal of this compound Waste start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (gloves, paper, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (solutions) is_solid->liquid_waste Liquid collect_solid Collect in a designated, labeled solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a designated, labeled liquid hazardous waste container. liquid_waste->collect_liquid storage Store sealed container in a designated satellite accumulation area. collect_solid->storage collect_liquid->storage disposal Arrange for pickup by a licensed hazardous waste disposal vendor for incineration. storage->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-4-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-4-yl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。